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  • Product: 4-Methyl-4-phenyl-2-pentyl acetate
  • CAS: 68083-58-9

Core Science & Biosynthesis

Foundational

4-Methyl-4-phenyl-2-pentyl acetate chemical properties

Technical Whitepaper: Physicochemical Profiling and Synthesis of 4-Methyl-4-phenyl-2-pentyl Acetate Executive Summary In the landscape of advanced formulation chemistry, sterically hindered esters play a pivotal role in...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physicochemical Profiling and Synthesis of 4-Methyl-4-phenyl-2-pentyl Acetate

Executive Summary

In the landscape of advanced formulation chemistry, sterically hindered esters play a pivotal role in delivering prolonged active release and matrix stability. 4-Methyl-4-phenyl-2-pentyl acetate (CAS: 68083-58-9)[1][2] is a highly specialized, branched aliphatic ester widely utilized in the fragrance and cosmetic industries. Known for its exceptional substantivity and resistance to hydrolysis in complex surfactant systems, this molecule provides a unique intersection of robust physicochemical stability and targeted olfactory performance[3][4]. This whitepaper dissects the compound's structural identity, details a self-validating synthetic protocol, and explains the mechanistic causality behind its stability profile.

Structural Elucidation & Chemical Identity

The IUPAC designation for this compound is 4-methyl-4-phenylpentan-2-yl acetate , though it is frequently referenced in industrial literature by synonyms such as 1,3-dimethyl-3-phenylbutyl acetate, Vetikol acetate, and Woodinyl acetate[3][4][5].

The molecular architecture (C₁₄H₂₀O₂) features a highly branched pentyl chain[1][2]. The C4 position is heavily substituted, bearing a phenyl ring and two methyl groups (gem-dimethyl configuration). This specific structural motif is critical: the massive steric bulk at the C4 carbon creates a hydrophobic "shield" over the aliphatic backbone. This shielding effect mitigates rapid oxidative degradation and protects the adjacent ester linkage at the C2 position, directly contributing to the molecule's extended substantivity (up to 52 hours) in volatile matrices[4].

Physicochemical Properties

The following quantitative data summarizes the core physical and chemical properties of 4-methyl-4-phenyl-2-pentyl acetate, dictating its behavior in synthesis and formulation[1][2][3][4][6].

PropertyValue
Molecular Formula C₁₄H₂₀O₂
Molecular Weight 220.31 g/mol
Density (25 °C) 0.975 – 0.996 g/cm³
Boiling Point 101–102 °C at 3 Torr
Flash Point (Closed Cup) > 93.3 °C (approx. 104.4 °C)
Vapor Pressure 3.7 Pa at 20 °C
LogP (XlogP3-AA) 3.70 (Estimated)
Substantivity ~52 hours

Synthesis & Manufacturing Protocol

The industrial preparation of 4-methyl-4-phenyl-2-pentyl acetate proceeds via the acid-catalyzed esterification of 4-methyl-4-phenylpentan-2-ol[7]. As a Senior Application Scientist, I have designed the following protocol as a self-validating system —incorporating strict In-Process Controls (IPCs) to ensure high yield and purity.

Step 1: Reagent Charging & Acylation Setup

  • Procedure: Charge a dry, nitrogen-purged reactor with 1.0 equivalent of 4-methyl-4-phenylpentan-2-ol. Slowly add 1.2 equivalents of acetic anhydride under continuous agitation[7].

  • Causality: Acetic anhydride is strictly selected over glacial acetic acid to drive the nucleophilic acyl substitution forward irreversibly. The secondary hydroxyl group of the precursor is sterically hindered; eliminating the generation of water prevents the equilibrium from stalling and inhibits the reverse hydrolysis reaction[7].

  • Self-Validation Checkpoint: Verify the moisture content of the reactor environment via Karl Fischer titration (Target: < 0.05% H₂O). If moisture exceeds this threshold, the system must be re-purged with N₂ to prevent premature anhydride hydrolysis.

Step 2: Catalysis & Esterification

  • Procedure: Introduce 0.05 equivalents of concentrated sulfuric acid (H₂SO₄) dropwise to maintain the exothermic temperature below 40 °C. Once added, heat the mixture to reflux (80–90 °C) for 4 to 6 hours[7].

  • Causality: The strong acid protonates the carbonyl oxygen of the anhydride, drastically increasing its electrophilicity. This activation is necessary to overcome the steric bulk of the secondary alcohol during nucleophilic attack[7].

  • Self-Validation Checkpoint: Monitor the reaction progression via GC-FID. The system validates completion when the precursor peak area falls below 2%. If the precursor remains > 2% after 6 hours, dose an additional 0.1 eq of acetic anhydride and reflux for 1 hour.

Step 3: Neutralization & Phase Separation

  • Procedure: Cool the mixture to ambient temperature and quench with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). Extract the organic phase using a non-polar solvent like heptane.

  • Causality: Immediate neutralization is critical. Any residual H₂SO₄ left in the mixture during the subsequent thermal distillation step would catalyze the thermal cleavage of the newly formed ester bond.

  • Self-Validation Checkpoint: Measure the pH of the aqueous layer. It must read > 7.5. If pH < 7.5, perform a secondary wash with 5% NaHCO₃ until the target pH is achieved, validating the complete removal of acid species.

Step 4: Fractional Distillation

  • Procedure: Transfer the validated organic phase to a vacuum distillation apparatus. Collect the main fraction boiling at 101–102 °C under a reduced pressure of 3 Torr[1][6].

  • Causality: Vacuum distillation is employed because the high atmospheric boiling point (~270 °C) would induce thermal degradation and polymerization of the ester[7].

  • Self-Validation Checkpoint: Analyze the main fraction via GC-MS. The product is validated for commercial use only if purity is ≥ 98% and the characteristic m/z fragmentation pattern matches the C₁₄H₂₀O₂ profile.

Mechanistic Workflow Diagram

Workflow Precursor 4-Methyl-4-phenylpentan-2-ol (Starting Material) Reaction Esterification (80-90°C, 4-6 hrs) Precursor->Reaction Acylating Acetic Anhydride (Acylating Agent) Acylating->Reaction Catalyst H2SO4 Catalyst (0.05 eq) Catalyst->Reaction IPC1 IPC: GC-FID (Target: <2% Precursor) Reaction->IPC1 IPC1->Reaction Fail (Add Reagent) Workup Aqueous Workup (NaHCO3 Neutralization) IPC1->Workup Pass IPC2 IPC: Aqueous pH (Target: pH > 7.5) Workup->IPC2 IPC2->Workup Fail (Add Base) Distillation Fractional Distillation (101-102°C @ 3 Torr) IPC2->Distillation Pass Product 4-Methyl-4-phenyl-2-pentyl acetate (Purified Product) Distillation->Product Yield > 85%

Fig 1: Self-validating synthesis and purification workflow of 4-methyl-4-phenyl-2-pentyl acetate.

Formulation Stability & Application Dynamics

The structural features of 4-methyl-4-phenyl-2-pentyl acetate directly govern its stability across different chemical environments:

  • High Stability Matrices (Shampoos, Soaps, AP Roll-ons): The molecule demonstrates excellent stability in alkaline soaps and acidic citric cleaners[2][3]. Causality: The bulky gem-dimethyl and phenyl groups create a highly lipophilic profile (LogP = 3.70)[2][3]. When introduced into surfactant-based matrices, the molecule partitions deeply into the hydrophobic core of micelles. This spatial shielding physically protects the vulnerable ester linkage at C2 from hydroxide ions, preventing base-catalyzed saponification[2][3].

  • Low Stability Matrices (Hypochlorite Bleach): The compound degrades rapidly in bleach formulations[2][3]. Causality: Despite steric hindrance, the ester bond and the electron-rich aromatic ring are highly susceptible to aggressive oxidative cleavage by hypochlorite ions, which penetrate micellar structures and destroy the molecule's integrity[2][3].

Toxicological & Safety Profile

According to standardized Safety Data Sheets (SDS), 4-methyl-4-phenyl-2-pentyl acetate is classified as a Category 3 skin irritant[8].

  • Handling Causality: The lipophilic nature of the compound (LogP 3.70) allows it to easily penetrate the stratum corneum, disrupting epidermal lipids and causing mild contact irritation[2][8]. While it presents a low inhalation and ingestion hazard, standard industrial hygiene—including nitrile gloves and localized exhaust ventilation—is mandatory to prevent dermal absorption during raw material handling[8]. It is not regulated as dangerous goods for standard transport (IATA/IMDG)[8].

Sources

Exploratory

4-Methyl-4-phenyl-2-pentyl acetate CAS number 68083-58-9

An In-Depth Technical Guide on 4-Methyl-4-phenyl-2-pentyl Acetate (CAS 68083-58-9): Synthesis, Olfactory Pharmacology, and Formulation Dynamics Executive Summary As the demand for high-performance, multi-faceted aroma ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on 4-Methyl-4-phenyl-2-pentyl Acetate (CAS 68083-58-9): Synthesis, Olfactory Pharmacology, and Formulation Dynamics

Executive Summary

As the demand for high-performance, multi-faceted aroma chemicals grows, 4-Methyl-4-phenyl-2-pentyl acetate (CAS No. 68083-58-9)—frequently traded under the names Vetikol Acetate or Woodinyl Acetate—has emerged as a critical structural component in modern fragrance and malodor-reduction formulations[1][2]. This synthetic ester bridges the olfactory gap between sharp, fruity top notes (grapefruit, rhubarb) and deep, woody base notes (vetiver, sandalwood)[2][3].

This whitepaper provides a comprehensive analysis of the molecule for researchers and drug/fragrance development professionals. By examining its physicochemical properties, synthesis mechanisms, G-protein coupled receptor (GPCR) pharmacology, and formulation stability, we establish a robust framework for its application in advanced chemical compounding.

Physicochemical Profiling

Understanding the quantitative physical properties of 4-methyl-4-phenyl-2-pentyl acetate is essential for predicting its behavior in complex matrices, from volatile diffusion in the air to micellar partitioning in surfactant systems.

Table 1: Quantitative Physicochemical Data

Property Value / Specification Mechanistic Implication
CAS Number 68083-58-9[4] Unique identifier for regulatory tracking.
Molecular Formula C14H20O2[1] Dictates carbon-to-oxygen ratio, influencing hydrophobicity.
Molecular Weight 220.31 g/mol [1][5] Optimal mass for mid-to-base note volatility (tenacity up to 52 hours on blotter)[3].
Specific Gravity 0.9750 – 0.9850 @ 25°C[1] Slightly less dense than water; floats and forms an organic layer during aqueous extraction[5].
Vapor Pressure 0.037 hPa @ 20°C[3] Low volatility ensures sustained release in fine fragrances and functional products.
Flash Point ~104.4°C (220°F) - 115°C[1][2] Safe for high-shear, high-temperature compounding without explosion risk.

| Appearance | Colorless clear liquid[2][3] | Will not discolor white or transparent cosmetic formulations. |

Synthesis and Manufacturing Dynamics

The primary synthesis route for 4-methyl-4-phenyl-2-pentyl acetate is the acid-catalyzed esterification of 4-methyl-4-phenylpentan-2-ol[6].

Causality in Reagent Selection: While standard acetic acid can be used, industrial yields are significantly improved by substituting it with acetic anhydride or chloroacetic acid [6]. Using acetic anhydride alters the reaction thermodynamics; it eliminates water as a byproduct, thereby preventing the reverse hydrolysis reaction and driving the equilibrium strictly toward the target ester. Sulfuric acid ( H2​SO4​ ) is utilized as a catalyst to protonate the carbonyl oxygen of the acylating agent, lowering the activation energy for nucleophilic attack by the alcohol.

Protocol 1: Optimized Lab-Scale Synthesis & Validation

Self-Validating System: This protocol includes built-in analytical checkpoints to ensure reaction completion before proceeding to purification.

  • Reagent Charging: In a 500 mL round-bottom flask equipped with a reflux condenser, combine 0.1 mol of 4-methyl-4-phenylpentan-2-ol with 0.15 mol of acetic anhydride (1.5x molar excess to drive the reaction).

  • Catalysis: Slowly add 0.5 mL of concentrated H2​SO4​ dropwise under continuous magnetic stirring. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to 80°C for 3 hours.

  • Validation Checkpoint (TLC): Spot the reaction mixture against the starting alcohol on a silica gel TLC plate (Eluent: 9:1 Hexane/Ethyl Acetate). The reaction is complete when the lower Rf​ spot (alcohol) disappears, replaced entirely by the higher Rf​ spot (ester).

  • Quenching & Workup: Cool to room temperature. Pour the mixture into 100 mL of ice-cold distilled water to hydrolyze unreacted acetic anhydride. Neutralize the aqueous phase by slowly adding saturated NaHCO3​ until CO2​ evolution ceases.

  • Extraction: Extract the organic layer using diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, then dry over anhydrous Na2​SO4​ .

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude ester via fractional distillation under vacuum to isolate the pure colorless liquid[3].

Synthesis workflow of 4-Methyl-4-phenyl-2-pentyl acetate via acid-catalyzed esterification.

Olfactory Receptor Pharmacology & Malodor Reduction

Beyond traditional perfumery, 4-methyl-4-phenyl-2-pentyl acetate is heavily utilized in advanced malodor reduction technologies, specifically targeting sweat carboxylic acids[7][8].

Mechanism of Action: The human olfactory system relies on roughly 380 functional Olfactory Receptors (ORs), which are Class A G-protein coupled receptors (GPCRs)[8][9]. When 4-methyl-4-phenyl-2-pentyl acetate enters the nasal cavity, it partitions into the olfactory mucus and binds to specific ORs located on the cilia of olfactory sensory neurons.

Binding induces a conformational change in the receptor, activating the olfactory-specific G-protein ( Golf​ )[8][10]. The alpha subunit of Golf​ dissociates and stimulates Adenylate Cyclase III (ACIII), which converts ATP to cyclic AMP (cAMP)[9][10]. The surge in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Ca2+ and Na+ . This depolarizes the neuron, firing an action potential to the olfactory bulb.

In malodor control, 4-methyl-4-phenyl-2-pentyl acetate acts as a perceptual antagonist or harmonizer. It competes for or modulates the same ORs (specifically Class 1 ORs) that detect foul-smelling carboxylic acids (like isovaleric acid found in sweat), effectively shifting the brain's perception from malodor to a pleasant, woody-grapefruit profile[8][9].

GPCR signal transduction pathway initiated by 4-Methyl-4-phenyl-2-pentyl acetate binding.

Protocol 2: Luciferase Reporter Assay for OR Activation

To empirically validate the receptor binding of this ester, a cAMP-inducible luciferase assay is utilized[8][9].

  • Cell Culture: Plate HEK293T cells modified to express the target Olfactory Receptor (e.g., OR51E1) and a cAMP-response element (CRE)-luciferase reporter gene.

  • Ligand Exposure: Introduce 4-methyl-4-phenyl-2-pentyl acetate at varying concentrations ( 10−7 to 10−3 M) to the culture media.

  • Incubation: Incubate for 4 hours at 37°C to allow GPCR cascade and subsequent luciferase expression.

  • Validation Checkpoint: Lyse the cells and add luciferin substrate. Use a luminometer to measure light emission. The intensity of light is directly proportional to cAMP increase, validating the specific activation of the receptor by the ester[8][9].

Formulation Stability and Matrix Causality

The chemical structure of 4-methyl-4-phenyl-2-pentyl acetate dictates its stability across different consumer product bases.

  • High Stability Matrices: The ester demonstrates "Very Good" stability in shampoos, soaps, body lotions, and antiperspirant (AP) roll-ons[1]. In these relatively neutral to mildly acidic/basic environments, the steric hindrance provided by the methyl and phenyl groups near the ester linkage protects the carbonyl carbon from nucleophilic attack, preventing premature degradation.

  • Poor Stability Matrices: The compound performs poorly in bleach (sodium hypochlorite)[1]. Causality: Bleach represents a highly oxidative and strongly alkaline environment (pH > 11). Under these conditions, the ester undergoes rapid alkaline hydrolysis (saponification), cleaving into 4-methyl-4-phenylpentan-2-ol and a sodium acetate salt. This cleavage permanently destroys the molecule's signature woody-grapefruit odor profile.

Safety and Environmental Profile

Toxicological evaluations indicate that 4-methyl-4-phenyl-2-pentyl acetate is not an aspiration hazard and presents a low ingestion hazard[5]. It is classified as a mild skin irritant, necessitating standard PPE (gloves, goggles) during raw material handling[5]. Environmentally, the product is immiscible with water and will spread on the surface; therefore, industrial spills must be contained using vermiculite or dry sand to prevent drain contamination[5].

References

  • Molport - 4-methyl-4-phenylpentan-2-yl acetate | 68083-58-9. Available at: [Link]

  • The Good Scents Company - gardenia pentyl acetate, 68083-58-9. Available at:[Link]

  • Perfumer's Apprentice - Vetikolacetat® (Symrise). Available at: [Link]

  • ScenTree.co - Woodinyl acetate (CAS N° 68083-58-9). Available at: [Link]

  • Google Patents (WO2016049394A1) - Cleaning and/or treatment compositions comprising malodor reduction compositions.
  • Google Patents (US 8,993,526 B2) - Olfactory receptors involved in the perception of sweat carboxylic acids and the use thereof.
  • Google Patents (EP3004157B1) - Olfactory receptors involved in the perception of sweat carboxylic acids and the use thereof.

Sources

Foundational

Vetikol Acetate Synthesis: A Mechanistic and Process Chemistry Whitepaper

As a Senior Application Scientist in fragrance and fine chemical synthesis, I approach the production of aroma molecules not merely as a sequence of transformations, but as a carefully orchestrated system of thermodynami...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in fragrance and fine chemical synthesis, I approach the production of aroma molecules not merely as a sequence of transformations, but as a carefully orchestrated system of thermodynamic and kinetic controls. Vetikol Acetate (commercially associated with Symrise) is a high-value fragrance ingredient prized for its complex olfactory profile, which bridges the gap between the tartness of rhubarb, the zest of grapefruit, and the deep, woody resonance of vetiver.

This whitepaper provides an in-depth, self-validating technical guide to the synthesis of Vetikol Acetate (4-methyl-4-phenylpentan-2-yl acetate). We will deconstruct the synthetic pathway, analyze the causality behind each reagent selection, and establish robust protocols for industrial or laboratory-scale execution.

Molecular Architecture & Physicochemical Profile

Before engineering a synthesis pathway, we must understand the target's architecture. Vetikol Acetate features a bulky hydrophobic tail (a gem-dimethyl phenyl group) and a polar acetate head. The presence of a chiral center at the C2 position yields two enantiomers, though the commercial product is utilized as a racemic mixture[1].

Table 1: Physicochemical & Olfactory Properties
PropertyValue
Chemical Name 4-Methyl-4-phenylpentan-2-yl acetate
CAS Number 68083-58-9
Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
Appearance Colorless to pale yellow clear liquid
Flash Point 101 °C
Odor Profile Herbal, fruity (rhubarb/grapefruit), warm woody (vetiver)

Data supported by industry specifications from 2[2] and3[3].

Retrosynthetic Strategy & Pathway Logic

The retrosynthetic disconnection of Vetikol Acetate relies on standard, high-yielding carbon-carbon and carbon-oxygen bond formations.

  • Ester Disconnection: Cleaving the ester bond reveals the precursor secondary alcohol, 4-methyl-4-phenylpentan-2-ol, and an acetylating agent.

  • Carbonyl Disconnection: The secondary alcohol is derived from the reduction of the corresponding ketone, 4-methyl-4-phenylpentan-2-one (commonly known as Veticone)[4].

  • Alkylation Disconnection: The ketone's carbon framework is assembled via a Friedel-Crafts alkylation between benzene and mesityl oxide (4-methylpent-3-en-2-one)[5].

SynthesisPathway A Benzene + Mesityl Oxide (Starting Materials) B Friedel-Crafts Alkylation Catalyst: AlCl3 A->B C 4-Methyl-4-phenylpentan-2-one (Intermediate 1: Veticone) B->C D Carbonyl Reduction Reagent: NaBH4 / EtOH C->D E 4-Methyl-4-phenylpentan-2-ol (Intermediate 2) D->E F Esterification Reagents: Ac2O, DMAP / H2SO4 E->F G 4-Methyl-4-phenylpentan-2-yl Acetate (Target: Vetikol Acetate) F->G

Fig 1. Three-step synthetic pathway of Vetikol Acetate from benzene and mesityl oxide.

Step-by-Step Synthetic Methodologies

Every chemical process described below is designed as a self-validating system. By monitoring specific checkpoints, the chemist can ensure the integrity of the reaction before proceeding to the next step.

Step 1: Friedel-Crafts Alkylation (Synthesis of Veticone)

The assembly of the carbon backbone relies on the conjugate addition of benzene to an α,β -unsaturated ketone[5].

Mechanistic Causality: Why use mesityl oxide? The conjugation of the alkene with the carbonyl group allows the Lewis acid (AlCl3) to coordinate to the carbonyl oxygen. This withdraws electron density, generating a highly stable tertiary carbocation at the β -carbon. Benzene attacks this specific electrophilic site, ensuring strict regioselectivity and preventing unwanted structural isomers.

FCA_Mechanism A Mesityl Oxide + AlCl3 B Activated Electrophile (Tertiary Carbocation) A->B Lewis Acid Coordination C Electrophilic Aromatic Substitution (Benzene) B->C Benzene Attack D Wheland Intermediate C->D E 4-Methyl-4-phenyl pentan-2-one D->E Deprotonation

Fig 2. Mechanistic sequence of the AlCl3-catalyzed Friedel-Crafts alkylation.

Protocol:

  • Preparation: Charge a dry, nitrogen-purged reactor with anhydrous Benzene (5.0 equiv) and anhydrous Aluminum Chloride (AlCl3, 1.1 equiv).

  • Temperature Control: Cool the suspension to 10–15 °C using an ice bath.

  • Addition: Add Mesityl oxide (1.0 equiv) dropwise over 2 hours. Causality note: Dropwise addition is critical. High local concentrations of mesityl oxide in the presence of AlCl3 will trigger rapid aldol self-condensation, destroying the yield.

  • Maturation: Stir the mixture for an additional 4 hours at room temperature.

  • Quench & Workup: Carefully pour the reaction mixture over crushed ice and 1M HCl to decompose the aluminum complex. Separate the organic layer, wash with saturated NaHCO3, dry over MgSO4, and concentrate.

  • Validation Checkpoint: GC-MS must show a peak at m/z 176. Absence of the mesityl oxide peak confirms completion.

Step 2: Carbonyl Reduction (Synthesis of 4-Methyl-4-phenylpentan-2-ol)

Mechanistic Causality: We select Sodium Borohydride (NaBH4) in ethanol rather than catalytic hydrogenation (e.g., H2 with Pd/C). Catalytic hydrogenation carries a severe risk of reducing the aromatic ring, which would inadvertently synthesize 4-cyclohexyl-4-methylpentan-2-ol (a different fragrance molecule known as Vetival). NaBH4 provides absolute chemoselectivity for the ketone.

Protocol:

  • Preparation: Dissolve 4-methyl-4-phenylpentan-2-one (1.0 equiv) in absolute ethanol (0.5 M concentration). Cool to 0 °C.

  • Reduction: Add NaBH4 (0.6 equiv) in small portions to manage hydrogen gas evolution and exothermicity.

  • Maturation: Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench & Workup: Quench slowly with 1M HCl until gas evolution ceases (destroying excess hydride). Extract with ethyl acetate. Wash with brine, dry over Na2SO4, and evaporate the solvent.

  • Validation Checkpoint: IR spectroscopy must show the disappearance of the sharp carbonyl stretch (~1715 cm⁻¹) and the appearance of a broad hydroxyl stretch (~3300 cm⁻¹).

Step 3: Esterification (Synthesis of Vetikol Acetate)

Mechanistic Causality: The hydroxyl group in 4-methyl-4-phenylpentan-2-ol is highly sterically hindered by the adjacent neo-pentyl-like bulky β -carbon (the gem-dimethyl phenyl group). Standard Fischer esterification using acetic acid is kinetically unfavorable[1]. To overcome this activation energy barrier, we use Acetic Anhydride coupled with 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, forming a highly electrophilic N-acetylpyridinium intermediate that easily attacks the hindered alcohol.

Protocol:

  • Preparation: Dissolve the secondary alcohol (1.0 equiv) in dichloromethane (DCM).

  • Reagent Addition: Add Triethylamine (1.5 equiv) as an acid scavenger, followed by Acetic Anhydride (1.2 equiv) and a catalytic amount of DMAP (0.05 equiv).

  • Maturation: Reflux the mixture at 40–60 °C for 5 hours.

  • Quench & Workup: Cool to room temperature. Wash the organic layer sequentially with 1M HCl (to remove amines), saturated NaHCO3 (to neutralize acetic acid), and brine.

  • Purification: Dry over MgSO4, concentrate, and purify via fractional vacuum distillation to yield olfactorily pure Vetikol Acetate.

  • Validation Checkpoint: 1H-NMR will confirm success via the appearance of a sharp 3H singlet at ~2.0 ppm (acetate methyl) and a downfield shift of the chiral CH proton.

Process Optimization & Yield Metrics

To ensure industrial viability, thermodynamic parameters must be strictly adhered to. Table 2 summarizes the expected yield metrics and the primary impurities that must be monitored during quality control.

Table 2: Process Optimization & Yield Metrics
Reaction StepCatalyst / ReagentTemp (°C)Time (h)Expected Yield (%)Key Impurity to Monitor
1. Alkylation AlCl3 (Lewis Acid)10 - 154.082 - 88Mesityl oxide polymers
2. Reduction NaBH4 / EtOH0 - 253.0> 92Unreacted ketone
3. Esterification Ac2O / DMAP605.085 - 90Unreacted alcohol

References

  • Ventos. "VETIKOL ACETATE (Product Specifications)". Ventos.com.2

  • ScenTree. "Woodinyl acetate (CAS N° 68083-58-9) Synthesis Route". ScenTree.co. 1

  • PrepChem. "Synthesis of 4-methyl-4-phenyl-2-pentanone". PrepChem.com. 5

  • The Good Scents Company. "gardenia pentyl acetate, 68083-58-9". TheGoodScentsCompany.com. 3

Sources

Exploratory

An In-depth Technical Guide to 4-Methyl-4-phenyl-2-pentyl Acetate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Methyl-4-phenyl-2-pentyl acetate, a fragrance ingredient with a characteristic fruity and woody...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methyl-4-phenyl-2-pentyl acetate, a fragrance ingredient with a characteristic fruity and woody scent reminiscent of grapefruit and vetiveryl acetate. While the specific historical discovery of this compound is not extensively documented in publicly available literature, this document outlines the logical scientific pathway for its synthesis, purification, and characterization based on established principles of organic chemistry.

Introduction and Significance

4-Methyl-4-phenyl-2-pentyl acetate, also known by its trade name Vetikol Acetate, is an ester primarily utilized in the fragrance industry.[1] Its molecular structure, featuring a phenyl group and a branched alkyl chain, contributes to its unique olfactory properties and its moderate stability, making it a valuable component in citrus, fruity, and woody compositions for products such as soaps and detergents.[1] The compound is a colorless to pale yellow liquid at room temperature.[1]

Table 1: Physicochemical Properties of 4-Methyl-4-phenyl-2-pentyl Acetate

PropertyValueSource
CAS Number 68083-58-9[1][2]
Molecular Formula C14H20O2Inferred
Molecular Weight 220.31 g/mol Inferred
Appearance Colorless to pale yellow liquid[1]
Odor Fruity, reminiscent of grapefruit, woody[1]
Refractive Index 1.487 - 1.494[1]
Specific Gravity 0.979 - 1.986[1]
Flash Point >100 °C[1]
Stability Moderately stable in alkaline conditions[1]

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of 4-Methyl-4-phenyl-2-pentyl acetate can be logically approached through a retrosynthetic analysis, which deconstructs the target molecule into simpler, readily available starting materials. The ester linkage is the most logical point for disconnection, leading to the precursor alcohol, 4-methyl-4-phenyl-2-pentanol, and an acetylating agent.

G target 4-Methyl-4-phenyl-2-pentyl acetate disconnection Ester Disconnection target->disconnection precursors 4-Methyl-4-phenyl-2-pentanol + Acetylating Agent disconnection->precursors grignard_disconnection Grignard Disconnection precursors->grignard_disconnection starting_materials 4-Phenyl-2-pentanone + Methylmagnesium Bromide grignard_disconnection->starting_materials

Caption: Retrosynthetic analysis of 4-Methyl-4-phenyl-2-pentyl acetate.

Following this analysis, a two-step synthesis is proposed:

  • Grignard Reaction: Synthesis of the precursor alcohol, 4-methyl-4-phenyl-2-pentanol, via the reaction of 4-phenyl-2-pentanone with a Grignard reagent, such as methylmagnesium bromide.

  • Esterification: Acetylation of the resulting alcohol to yield the final product, 4-Methyl-4-phenyl-2-pentyl acetate.

Experimental Protocols

Synthesis of 4-Methyl-4-phenyl-2-pentanol (Precursor Alcohol)

This protocol describes the synthesis of the precursor alcohol via a Grignard reaction.

Materials:

  • 4-Phenyl-2-pentanone

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and heating mantle

  • Ice bath

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.

  • Dissolve 4-phenyl-2-pentanone in anhydrous diethyl ether in the flask and cool the mixture in an ice bath.

  • Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred solution of the ketone. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-methyl-4-phenyl-2-pentanol.

G start Start: Dry Glassware dissolve Dissolve 4-phenyl-2-pentanone in anhydrous diethyl ether start->dissolve cool_ice Cool to 0-5 °C (Ice Bath) dissolve->cool_ice add_grignard Slowly add MeMgBr solution cool_ice->add_grignard warm_rt Warm to Room Temperature and Stir for 2h add_grignard->warm_rt quench Quench with saturated aqueous NH4Cl warm_rt->quench separate Separate Organic Layer quench->separate extract Extract Aqueous Layer with Diethyl Ether separate->extract combine_wash Combine Organic Extracts and Wash with Brine extract->combine_wash dry Dry over Anhydrous MgSO4 combine_wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate end End: Crude Alcohol concentrate->end

Caption: Workflow for the synthesis of 4-methyl-4-phenyl-2-pentanol.

Synthesis of 4-Methyl-4-phenyl-2-pentyl Acetate

This protocol details the esterification of the precursor alcohol.

Materials:

  • 4-Methyl-4-phenyl-2-pentanol (crude from the previous step)

  • Acetic anhydride

  • Pyridine or a catalytic amount of a strong acid (e.g., sulfuric acid)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine the crude 4-methyl-4-phenyl-2-pentanol, acetic anhydride, and a suitable catalyst (e.g., a few drops of pyridine).

  • Stir the mixture at room temperature for 12-24 hours or gently heat to 50-60 °C for a few hours to accelerate the reaction.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and dilute it with diethyl ether.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize excess acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the crude 4-Methyl-4-phenyl-2-pentyl acetate.

  • Purify the crude product by vacuum distillation or column chromatography to obtain the final product with high purity.

Characterization and Quality Control

To confirm the identity and purity of the synthesized 4-Methyl-4-phenyl-2-pentyl acetate, a series of analytical techniques should be employed.

Table 2: Analytical Characterization of 4-Methyl-4-phenyl-2-pentyl Acetate

TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons of the phenyl group, the methine proton adjacent to the acetate, the methyl protons of the acetate group, and the various methyl and methylene protons of the pentyl chain.
¹³C NMR Resonances for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the pentyl chain.
Infrared (IR) Spectroscopy A strong characteristic absorption band for the C=O stretch of the ester group around 1735-1750 cm⁻¹, and C-O stretching bands.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Gas Chromatography (GC) A single major peak indicating the purity of the compound.

Applications and Future Directions

The primary application of 4-Methyl-4-phenyl-2-pentyl acetate is in the formulation of fragrances for consumer products.[1] Its unique scent profile allows it to be blended with other aromatic compounds to create complex and desirable fragrances.

Future research could explore:

  • The synthesis and olfactory properties of related analogs with different substitution patterns on the phenyl ring or variations in the alkyl chain.

  • The potential for this compound or its derivatives to have other biological activities, which is a common area of investigation for fragrance molecules.

  • The development of more sustainable and efficient catalytic methods for its synthesis.

Conclusion

While the initial discovery of 4-Methyl-4-phenyl-2-pentyl acetate is not prominently documented, its synthesis and characterization can be achieved through well-established organic chemistry principles. This guide provides a robust framework for its preparation and analysis, enabling researchers and professionals in the fragrance and chemical industries to work with this compound effectively. The detailed protocols and characterization data serve as a valuable resource for quality control and further research into the applications of this and related molecules.

References

  • Indian Products. 4 - Methyl 4 - Phenyl - 2 Pentyl Acetate. Available from: [Link]

Sources

Foundational

Thermodynamic Profiling and Organic Solvent Solubility of 4-Methyl-4-phenyl-2-pentyl Acetate: A Technical Guide for Formulation Scientists

Executive Summary In the development of advanced lipid-based nanocarriers, microemulsions, and topical delivery systems, the selection of appropriate lipophilic excipients and model compounds is critical. 4-Methyl-4-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced lipid-based nanocarriers, microemulsions, and topical delivery systems, the selection of appropriate lipophilic excipients and model compounds is critical. 4-Methyl-4-phenyl-2-pentyl acetate (CAS: 68083-58-9)—often referred to in industry as Vetikol acetate or 1,3-Dimethyl-3-phenylbutyl acetate—is a highly lipophilic ester[1]. While traditionally utilized in the fragrance industry for its olfactory properties, its unique physicochemical profile makes it an excellent candidate for studying solute-solvent partitioning, acting as a volatile lipophilic phase, or serving as a penetration enhancer in transdermal formulations.

This whitepaper provides an in-depth technical analysis of the solubility thermodynamics of 4-methyl-4-phenyl-2-pentyl acetate in various organic solvents. By examining the causality between its molecular structure and solvation behavior, this guide equips formulation scientists with the predictive frameworks and validated experimental protocols necessary to integrate this compound into complex solvent systems.

Physicochemical Profiling & Structural Causality

To predict solubility, one must first deconstruct the molecular architecture of the solute. 4-Methyl-4-phenyl-2-pentyl acetate (Molecular Formula: C14H20O2, Molecular Weight: 220.31 g/mol ) consists of a bulky, branched aliphatic chain terminating in a phenyl ring, coupled with an acetate moiety[2].

  • Lipophilicity (LogP): The compound exhibits a high partition coefficient, with LogP values ranging from 3.55 to 3.97[3][4]. This is driven by the large hydrophobic surface area of the phenyl and pentyl groups, which thermodynamically favors exclusion from highly structured, hydrogen-bonded water networks.

  • Aqueous Solubility: Consequently, its baseline water solubility is exceptionally poor, empirically measured at approximately 84.5 mg/L at 20°C[3].

  • Organic Affinity: The acetate group provides a localized dipole and a hydrogen-bond acceptor site. This specific structural duality—a dominant hydrophobic tail and a localized polar head—dictates its high affinity for semi-polar and non-polar organic solvents[5].

Thermodynamic Principles of Solvation

The dissolution of 4-methyl-4-phenyl-2-pentyl acetate in organic solvents can be accurately modeled using Hansen Solubility Parameters (HSP) . The HSP framework divides the total cohesive energy density of a molecule into three distinct intermolecular forces: dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ )[5].

For lipophilic esters like 4-methyl-4-phenyl-2-pentyl acetate:

  • Dispersion Forces ( δD​ ): The dominant parameter. The aromatic ring and branched alkane chain create strong instantaneous dipole-induced dipole interactions, aligning perfectly with non-polar solvents like hexane or lipidic carrier oils.

  • Polar Interactions ( δP​ ): Moderate. The carbonyl oxygen of the ester group creates a permanent dipole, allowing for miscibility in semi-polar solvents like dipropylene glycol (DPG).

  • Hydrogen Bonding ( δH​ ): Low to moderate. While the molecule cannot donate hydrogen bonds, the ester oxygen acts as an acceptor, facilitating excellent solubility in protic organic solvents like ethanol[5].

Because its HSP profile closely mirrors that of traditional volatile non-polar solvents, it readily partitions into lipophilic matrices without the risk of precipitation[5].

Empirical Solubility Data in Key Organic Solvents

The table below synthesizes the solubility behavior of 4-methyl-4-phenyl-2-pentyl acetate across a gradient of solvent polarities, highlighting the primary thermodynamic mechanisms driving solvation.

Table 1: Solubility Profile of 4-Methyl-4-phenyl-2-pentyl acetate across Solvent Classes

SolventPolarity CategorySolubility at 25°CPrimary Solvation Mechanism
Water Highly Polar84.5 mg/L (Poor)Hydrophobic exclusion; high entropic penalty[3]
Ethanol (95%) Semi-Polar (Protic)MiscibleHydrogen-bond donation from solvent to acetate[6]
Dipropylene Glycol (DPG) Semi-PolarMiscibleDipole-dipole interactions & H-bonding[6]
Isopropyl Myristate (IPM) Non-Polar (Ester)MiscibleDispersion forces (Like-dissolves-like)[6]
Hexane Non-Polar (Alkane)MiscibleHydrophobic interactions; high δD​ alignment[5]

Formulation Workflows & Partitioning Logic

Understanding the logical relationship between solvent polarity and solute partitioning is critical for developing stable formulations. The diagram below illustrates the thermodynamic decision tree for selecting solvent systems for 4-methyl-4-phenyl-2-pentyl acetate.

PartitioningLogic Target Target Solute: 4-Methyl-4-phenyl-2-pentyl acetate Polar Polar Solvents (Water, Methanol) Target->Polar High Polarity Diff SemiPolar Semi-Polar Solvents (Ethanol, DPG) Target->SemiPolar H-bonding / Dipole NonPolar Non-Polar Solvents (IPM, Hexane) Target->NonPolar Hydrophobic Interactions LowSol Low Solubility (<0.1 mg/mL) Polar->LowSol HighSol High Solubility / Miscible (>100 mg/mL) SemiPolar->HighSol NonPolar->HighSol

Caption: Logical relationship between solvent polarity and solute partitioning behavior.

Validated Experimental Protocol: Isothermal Shake-Flask Method

When formulating novel microemulsions or co-solvent systems, relying solely on theoretical miscibility is insufficient. The Isothermal Shake-Flask Method is the gold-standard empirical protocol for quantifying the exact solubility limits of lipophilic compounds in complex organic mixtures[7].

The following protocol is designed as a self-validating system, ensuring thermodynamic equilibrium and preventing analytical artifacts.

Step-by-Step Methodology

Step 1: Saturation Preparation

  • Add an excess amount of 4-methyl-4-phenyl-2-pentyl acetate (e.g., 200 mg) to 1.0 mL of the target organic solvent mixture in a hermetically sealed borosilicate glass vial.

  • Causality: Excess solute guarantees that the chemical potential of the solid/liquid solute equals that of the dissolved solute, a fundamental requirement for true thermodynamic saturation[7].

Step 2: Isothermal Equilibration

  • Place the vials in an isothermal water bath equipped with a magnetic stirrer. Maintain the temperature strictly at 25.0 ± 0.1 °C.

  • Agitate continuously at 500 rpm for 24 to 48 hours.

  • Causality: Strict temperature control prevents fluctuations in kinetic energy that alter solubility limits. The 24-48 hour window ensures the system overcomes any kinetic barriers to solvation, reaching a steady-state equilibrium[7].

Step 3: Phase Separation

  • Cease agitation and allow the vials to settle for 16 hours isothermally, or centrifuge the samples at 10,000 rpm for 15 minutes at 25°C.

  • Causality: Centrifugation forces undispersed micro-droplets of the lipophilic ester to separate from the solvent phase, preventing false-positive concentration spikes during analysis[7].

Step 4: Filtration & Sampling

  • Extract the supernatant using a pre-warmed glass syringe and filter it through a 0.45 μm Polytetrafluoroethylene (PTFE) syringe filter. Discard the first 3-5 drops.

  • Causality: PTFE is highly hydrophobic and chemically inert. It prevents the adsorption of the lipophilic ester onto the filter matrix. Discarding the initial drops saturates any potential binding sites, ensuring the collected filtrate represents the true equilibrium concentration[7].

Step 5: Quantification

  • Dilute the filtered aliquot in a compatible mobile phase (e.g., Acetonitrile/Water) and analyze via High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS)[7].

Workflow Start Excess Solute Addition (4-Methyl-4-phenyl-2-pentyl acetate) Equilibration Isothermal Shaking (24-48 hrs at 25°C) Start->Equilibration Separation Phase Separation (Centrifugation at 10,000 rpm) Equilibration->Separation Analysis Supernatant Analysis (HPLC-UV / GC-MS) Separation->Analysis Data Solubility Quantification (mg/mL or Molarity) Analysis->Data

Caption: Step-by-step experimental workflow for isothermal shake-flask solubility determination.

Conclusion

The solubility profile of 4-methyl-4-phenyl-2-pentyl acetate is a direct manifestation of its structural thermodynamics. Its high LogP and dominant dispersion forces render it highly miscible in semi-polar and non-polar organic solvents, while severely restricting its aqueous solubility. By leveraging Hansen Solubility Parameters and validating formulations through the rigorous isothermal shake-flask method, formulation scientists can effectively utilize this compound in advanced lipid-based delivery systems, excipient matrices, and transdermal applications.

References

  • Source: chemicalbook.
  • Source: chembk.
  • Source: thegoodscentscompany.
  • Source: fragranceconservatory.
  • Source: tadimety.
  • Source: rsc.
  • Source: acs.

Sources

Exploratory

4-Methyl-4-phenyl-2-pentyl acetate molecular weight and formula

An In-depth Technical Guide to 4-Methyl-4-phenyl-2-pentyl acetate Abstract 4-Methyl-4-phenyl-2-pentyl acetate (CAS: 68083-58-9), also known by trade names such as Vetikol Acetate® and Woodinyl Acetate, is a specialty aro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Methyl-4-phenyl-2-pentyl acetate

Abstract

4-Methyl-4-phenyl-2-pentyl acetate (CAS: 68083-58-9), also known by trade names such as Vetikol Acetate® and Woodinyl Acetate, is a specialty aroma chemical prized for its complex fragrance profile.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol based on the Fischer-Speier esterification, and an analysis of its molecular structure. The document is intended to serve as a key resource for researchers in organic synthesis, materials science, and fragrance chemistry, providing the foundational knowledge required for its application and further development.

Core Molecular and Physical Properties

4-Methyl-4-phenyl-2-pentyl acetate is a chiral ester characterized by a distinct fruity and woody aroma, with notes of grapefruit and rhubarb.[1][2] It is a colorless to pale yellow liquid, insoluble in water but soluble in alcohols.[3] Its stability is generally good in various consumer product bases like lotions and soaps, though it shows poor stability in the presence of bleach.[2]

Quantitative Data Summary

The key physicochemical properties of 4-Methyl-4-phenyl-2-pentyl acetate are summarized in the table below. Data has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
IUPAC Name 4-methyl-4-phenylpentan-2-yl acetate[4][5]
CAS Number 68083-58-9[3][4]
Molecular Formula C₁₄H₂₀O₂[1][3]
Molecular Weight 220.31 g/mol [1][3]
Appearance Colorless to pale yellow clear liquid[3][4]
Boiling Point 270 - 293 °C[1][4]
Flash Point >93 - 115 °C[1][4]
Density 0.975 - 0.986 g/cm³ @ 20-25°C[2][3]
Refractive Index 1.4870 - 1.4940 @ 20°C[3]

Synthesis and Mechanism

The primary route for the industrial and laboratory synthesis of 4-Methyl-4-phenyl-2-pentyl acetate is the Fischer-Speier esterification of its corresponding alcohol, 4-methyl-4-phenyl-2-pentanol.[1]

Reaction Overview

The reaction involves the acid-catalyzed condensation of 4-methyl-4-phenyl-2-pentanol with an acetylating agent. While acetic acid can be used, more reactive derivatives such as acetic anhydride or chloroacetic acid are often employed to improve reaction yield and kinetics.[1] The general transformation is depicted below.

G R1 4-Methyl-4-phenyl-2-pentanol P1 4-Methyl-4-phenyl-2-pentyl acetate R1->P1 Δ R2 +  Acetic Anhydride R2->P1 Cat H₂SO₄ (cat.) Cat->P1 P2 +  Acetic Acid

Caption: General synthesis scheme for 4-Methyl-4-phenyl-2-pentyl acetate.

Mechanistic Considerations

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the acetylating agent (e.g., acetic anhydride), significantly increasing the electrophilicity of the carbonyl carbon. The hydroxyl group of 4-methyl-4-phenyl-2-pentanol then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by the formation of a tetrahedral intermediate, subsequent proton transfer, and the elimination of a leaving group (acetic acid in the case of acetic anhydride) to yield the final ester product. To drive the reaction equilibrium towards the product, it is common to either use an excess of the acetylating agent or remove the acetic acid byproduct as it forms.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 4-Methyl-4-phenyl-2-pentyl acetate, adapted from standard Fischer-Speier esterification methodologies.

Materials:

  • 4-Methyl-4-phenyl-2-pentanol

  • Acetic Anhydride (≥98%)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Diethyl Ether (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-4-phenyl-2-pentanol (1 equivalent).

    • Add acetic anhydride (1.5 equivalents). Using an excess of the anhydride serves as both reactant and solvent and helps drive the reaction to completion.

    • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.5-1% of the alcohol weight) dropwise to the stirring solution.

  • Reaction:

    • Heat the reaction mixture to a gentle reflux (approximately 80-100 °C) using a heating mantle.

    • Maintain the reflux with stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the mixture into a separatory funnel containing 50 mL of ice-cold water.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic extracts in the separatory funnel.

    • Wash the combined organic layer sequentially with:

      • 50 mL of saturated NaHCO₃ solution to neutralize the acid catalyst and quench excess acetic anhydride. (Vent the funnel frequently to release CO₂ pressure).

      • 50 mL of water.

      • 50 mL of brine to aid in the removal of residual water.

  • Drying and Purification:

    • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

    • The crude product can be purified by vacuum distillation to yield pure 4-Methyl-4-phenyl-2-pentyl acetate.

G cluster_0 Reaction Phase cluster_1 Work-up Phase cluster_2 Purification Phase Setup 1. Combine Reactants (Alcohol, Acetic Anhydride) Catalyst 2. Add Acid Catalyst (H₂SO₄) Setup->Catalyst Reflux 3. Heat to Reflux (2-4 hours) Catalyst->Reflux Quench 4. Cool & Quench (Ice-water) Reflux->Quench Extract 5. Extract with Ether Quench->Extract Wash_Bicarb 6. Wash with NaHCO₃ Extract->Wash_Bicarb Wash_Brine 7. Wash with Brine Wash_Bicarb->Wash_Brine Dry 8. Dry with MgSO₄ Wash_Brine->Dry Concentrate 9. Concentrate (Rotary Evaporator) Dry->Concentrate Purify 10. Purify (Vacuum Distillation) Concentrate->Purify

Caption: Experimental workflow for the synthesis of 4-Methyl-4-phenyl-2-pentyl acetate.

Molecular Structure and Spectroscopic Analysis

The structure of 4-Methyl-4-phenyl-2-pentyl acetate contains a chiral center at the second carbon of the pentyl chain, meaning it can exist as two enantiomers.[1] Commercial products are typically sold as a racemic mixture.

Chemical Structure

Caption: 2D Structure of 4-Methyl-4-phenyl-2-pentyl acetate.

Spectroscopic Characterization

While experimentally derived spectra for 4-Methyl-4-phenyl-2-pentyl acetate are not widely available in public databases, its structure can be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group (typically in the 7.2-7.4 ppm range), a multiplet for the methine proton adjacent to the acetate group, singlets for the two gem-dimethyl groups and the acetate methyl group, and multiplets for the methylene protons.

  • ¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum should display a signal for the carbonyl carbon of the ester at ~170 ppm, several signals in the aromatic region (125-145 ppm), and various signals in the aliphatic region for the pentyl chain carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretch characteristic of esters, typically appearing around 1735-1750 cm⁻¹. C-O stretching vibrations will appear in the 1000-1300 cm⁻¹ region. Aromatic C-H and aliphatic C-H stretching will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 220. Common fragmentation patterns would include the loss of the acetyl group and cleavage at various points along the pentyl chain.

Applications and Field Insights

The primary application of 4-Methyl-4-phenyl-2-pentyl acetate is as a fragrance ingredient in fine perfumery, cosmetics, and personal care products.[6] Its unique scent profile allows it to act as a versatile modifier:

  • Woody & Green Compositions: It enhances and adds complexity to vetiver and sandalwood notes.[1]

  • Fruity & Floral Accords: It imparts a tart, grapefruit-like bitterness and can be used in gardenia and rhubarb reconstitutions.[1][2]

  • Functional Stability: Its good stability in common cosmetic bases like lotions and shampoos makes it a reliable choice for perfuming a wide range of consumer goods.[2]

For drug development professionals, while this molecule itself is not a therapeutic agent, its structural motifs—a chiral secondary acetate and a quaternary phenyl-substituted carbon—are of interest in medicinal chemistry. Understanding the synthesis and properties of such structures can inform the design of novel small molecule candidates where specific spatial arrangements and lipophilicity are crucial for biological activity.

Conclusion

4-Methyl-4-phenyl-2-pentyl acetate is a synthetically accessible aroma chemical with a well-defined property profile. Its synthesis via Fischer esterification is a robust and scalable process, rooted in fundamental organic chemistry principles. This guide provides the essential technical data and procedural insights for its synthesis and characterization, serving as a valuable resource for researchers aiming to utilize or further investigate this compound.

References

  • Woodinyl acetate (CAS N° 68083-58-9). ScenTree. Available at: [Link]

  • gardenia pentyl acetate, 68083-58-9. The Good Scents Company. Available at: [Link]

  • Specification - Vetikol Acetate. ChemDmart. Available at: [Link]

  • VETIKOL ACETATE. Ventos. Available at: [Link]

  • Vetikol Acetate. Maese Lab. Available at: [Link]

Sources

Foundational

Initial Purity Analysis of 4-Methyl-4-phenyl-2-pentyl Acetate: A Comprehensive Technical Guide

Executive Summary 4-Methyl-4-phenyl-2-pentyl acetate (CAS: 68083-58-9), commercially known under trade names such as Vetikol acetate or Woodinyl acetate, is a structurally complex aroma chemical highly valued for its her...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-4-phenyl-2-pentyl acetate (CAS: 68083-58-9), commercially known under trade names such as Vetikol acetate or Woodinyl acetate, is a structurally complex aroma chemical highly valued for its herbal-fruity, grapefruit, and warm woody olfactive profile[1][2]. In the highly regulated fields of fragrance formulation and cosmetic science, the presence of trace impurities—even at parts-per-million (ppm) levels—can drastically alter the sensory profile of the compound or trigger safety flags during regulatory assessments.

As a Senior Application Scientist, approaching the purity analysis of this sterically hindered ester requires moving beyond basic quality control. It necessitates a deep understanding of the molecule's synthetic origins and the implementation of a self-validating analytical system. This whitepaper details the authoritative methodology for the initial purity analysis of 4-methyl-4-phenyl-2-pentyl acetate, combining Gas Chromatography-Flame Ionization Detection (GC-FID) for rigorous quantification with Mass Spectrometry (GC-MS) for structural elucidation.

Synthetic Origins & Impurity Profiling

To design an effective analytical method, one must first understand the causality behind potential impurities. 4-Methyl-4-phenyl-2-pentyl acetate is typically synthesized via an acid-catalyzed esterification route[3]. The reaction involves the precursor alcohol, 4-methyl-4-phenylpentan-2-ol, reacting with an acylating agent such as acetic acid or acetic anhydride in the presence of a strong acid catalyst (e.g., sulfuric acid)[3].

Because the secondary hydroxyl group in the precursor is sterically hindered by the adjacent bulky 4-methyl-4-phenyl moiety, the esterification kinetics can be sluggish. This structural reality dictates the primary impurities expected in the final batch:

  • Unreacted Precursor: Residual 4-methyl-4-phenylpentan-2-ol due to incomplete conversion.

  • Elimination Byproducts: The acidic conditions can promote the dehydration of the alcohol, leading to substituted alkene byproducts.

  • Hydrolysis Products: If moisture is introduced post-synthesis, the ester may undergo partial hydrolysis back to the alcohol and acetic acid.

G A 4-Methyl-4-phenylpentan-2-ol (Precursor) D 4-Methyl-4-phenyl-2-pentyl acetate (Target Ester) A->D Esterification E Unreacted Alcohol (Impurity) A->E Incomplete Conversion F Elimination Byproducts (Impurity) A->F Side Reactions B Acetic Acid / Anhydride (Acylating Agent) B->D C Acid Catalyst (e.g., H2SO4) C->D Catalysis

Synthetic pathway of 4-Methyl-4-phenyl-2-pentyl acetate and potential impurity generation.

Analytical Strategy: Causality in Method Development

For volatile fragrant acetates, GC-FID coupled with GC-MS is the undisputed gold standard[4]. The causality behind this instrumental choice is twofold:

  • Detector Dynamics (GC-FID): FID provides a highly linear response over a wide dynamic range, which is critical when quantifying a major component (>98% purity) alongside trace impurities (<0.1%) in a single run.

  • Structural Elucidation (GC-MS): While FID quantifies, MS qualifies. Electron Ionization (EI) MS allows us to fragment unknown peaks and match them against NIST libraries to confirm whether a trace peak is an unreacted alcohol or an elimination byproduct[5].

Column Selection Causality: The choice of stationary phase is critical. A polar polyethylene glycol (PEG) column, such as a DB-WAX, is selected over a non-polar DB-5 column. The strong hydrogen-bonding capability of the PEG phase selectively retains the polar unreacted alcohol (4-methyl-4-phenylpentan-2-ol) longer than the less polar target ester, preventing peak co-elution and ensuring baseline resolution.

Step-by-Step Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system. By incorporating an internal standard (IS), the method inherently corrects for matrix effects and injection volume variances.

Step 1: Sample Preparation
  • Accurately weigh 50.0 mg of the 4-methyl-4-phenyl-2-pentyl acetate sample into a 10 mL Class A volumetric flask.

  • Add 1.0 mL of an internal standard solution (5.0 mg/mL Tridecane in analytical-grade ethyl acetate).

  • Dilute to the mark with ethyl acetate and vortex for 30 seconds to ensure homogeneity.

  • Filter the solution through a 0.22 µm PTFE syringe filter directly into a 2 mL GC autosampler vial.

Step 2: System Suitability Testing (SST)

Before analyzing the sample, the system must prove its capability.

  • Inject a reference standard mixture containing equal parts of the target ester and the precursor alcohol.

  • Validation Check: Verify that the chromatographic resolution factor ( Rs​ ) between the alcohol and the ester is ≥1.5 .

  • Validation Check: Confirm the symmetry factor (tailing factor) for the main ester peak is between 0.8 and 1.2. If tailing occurs, it indicates active sites in the inlet liner requiring immediate maintenance.

Step 3: Chromatographic Acquisition

Load the autosampler and initiate the sequence using the optimized parameters detailed in Table 1. Run a solvent blank (ethyl acetate) between each sample to monitor for carryover.

Step 4: Data Processing & Integration

Integrate the FID chromatogram, strictly excluding the solvent front. Calculate the relative mass percentage of the target ester and impurities using the internal standard response factor. Cross-reference any unknown impurity peaks with the MS library using the parallel GC-MS data stream.

Quantitative Data Summaries

Table 1: GC-FID/MS Operating Parameters

ParameterSpecification / SettingRationale
Column DB-WAX (30 m × 0.25 mm ID × 0.25 µm)Polar phase maximizes separation of alcohols from esters.
Carrier Gas Helium, constant flow at 1.2 mL/minProvides optimal linear velocity for high-resolution separation.
Injector Temp 250 °CEnsures flash vaporization of the sterically hindered ester.
Split Ratio 1:50Prevents column overloading and peak distortion.
Oven Program 60°C (hold 3 min) 10°C/min to 240°C (hold 5 min)Balances rapid elution of solvent with resolution of heavy impurities.
FID Temp 260 °CPrevents condensation of high-boiling effluents.
MS Mode EI (70 eV), Scan range 40-350 m/zStandard ionization energy for robust library matching.

Table 2: Typical Impurity Profile & Retention Behavior

CompoundElution OrderExpected Mass %Identification Method
Elimination Byproducts (Alkenes)1 (Early)< 0.5%GC-MS (Molecular ion prediction)
4-Methyl-4-phenyl-2-pentyl acetate2 (Main Peak)> 98.0%GC-FID (Internal Standard)
4-Methyl-4-phenylpentan-2-ol3 (Late)< 1.0%GC-FID / Reference Standard
Acetic Acid (Trace)Variable< 0.1%GC-MS

Quality Control & Analytical Validation Workflow

A robust analytical method is not a linear set of instructions; it is a closed-loop system where every step verifies the integrity of the next. The workflow below illustrates how System Suitability, Calibration, and Mass Spectral matching create an impenetrable web of analytical trustworthiness.

G S1 System Suitability Test (SST) Verify Rs > 1.5 S2 Internal Standard Calibration Establish Linearity S1->S2 S3 GC-FID / GC-MS Acquisition Chromatographic Separation S2->S3 S4 Peak Integration & MS Library Match Impurity Elucidation S3->S4 S5 Quantitative Purity Assessment Mass % Calculation S4->S5

Self-validating analytical workflow for ester purity quantification.

By adhering to this causality-driven framework, researchers can confidently certify the purity of 4-methyl-4-phenyl-2-pentyl acetate, ensuring its safety, stability, and olfactive fidelity in downstream applications.

References

  • Fragrance Conservatory. "1,3-Dimethyl-3-phenylbutyl acetate." Fragrance Conservatory Database. Available at: [Link]

  • The Good Scents Company. "gardenia pentyl acetate, 68083-58-9." The Good Scents Company Information System. Available at:[Link]

  • ScenTree.co. "Woodinyl acetate (CAS N° 68083-58-9)." ScenTree Classification. Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Scalable Green Approach Toward Fragrant Acetates." Green Chemistry / PMC. Available at:[Link]

  • Google Patents / WIPO. "Cleaning and/or treatment compositions comprising malodor reduction compositions (GC-MS Parameters)." WO2016049394A1.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 4-Methyl-4-phenyl-2-pentyl Acetate via DMAP-Catalyzed Esterification

Introduction & Scope The compound 4-methyl-4-phenyl-2-pentyl acetate (CAS 68083-58-9), commercially known as Vetikol acetate, is a high-value ester utilized extensively in fragrance formulation for its grapefruit and vet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The compound 4-methyl-4-phenyl-2-pentyl acetate (CAS 68083-58-9), commercially known as Vetikol acetate, is a high-value ester utilized extensively in fragrance formulation for its grapefruit and vetiver notes, and it serves as a lipophilic model compound in pharmaceutical development[1]. Its precursor, 4-methyl-4-phenyl-2-pentanol (CAS 2035-93-0), features a secondary hydroxyl group with significant steric hindrance imparted by the adjacent bulky 4-methyl-4-phenyl moiety[2][3].

Standard acidic Fischer esterification is highly inefficient for this substrate. Acidic conditions readily promote the dehydration (elimination) of the hindered secondary alcohol, leading to stable alkene byproducts driven by the adjacent phenyl-stabilized carbocation pathways. Therefore, a mild, base-mediated nucleophilic acyl substitution using 4-(dimethylamino)pyridine (DMAP) and acetic anhydride is the most authoritative and high-yielding approach[4].

Mechanistic Rationale & Causality of Experimental Choices

To achieve complete conversion without degradation, the experimental design relies on three critical mechanistic choices:

  • Acyl Donor Selection (Acetic Anhydride vs. Acetyl Chloride): Acetyl chloride generates hydrochloric acid (HCl) as a byproduct. Even in the presence of a base, localized acidic microenvironments can trigger the elimination of the sterically hindered 4-methyl-4-phenyl-2-pentanol. Acetic anhydride is selected as a milder acyl donor that generates benign acetic acid[4].

  • Catalyst Selection (DMAP): Acetic anhydride alone reacts sluggishly with hindered secondary alcohols. The introduction of catalytic DMAP (5 mol%) accelerates the reaction rate by up to 104 times compared to using pyridine alone[4][5]. DMAP acts as a nucleophilic catalyst, attacking the anhydride to form a highly electrophilic N-acylpyridinium intermediate, which is far more susceptible to nucleophilic attack by the hindered alcohol[5].

  • Auxiliary Base (Triethylamine): Triethylamine (TEA) is employed in stoichiometric excess to act as a proton scavenger. It neutralizes the acetic acid byproduct, driving the equilibrium forward and regenerating the active DMAP catalyst[5].

Catalytic Workflow Visualization

DMAP_Catalytic_Cycle DMAP DMAP Catalyst Acyl_Py N-Acylpyridinium Ion DMAP->Acyl_Py Nucleophilic Attack Ac2O Acetic Anhydride Ac2O->Acyl_Py Acyl Donor Acyl_Py->DMAP Regeneration Product 4-Methyl-4-phenyl-2-pentyl acetate Acyl_Py->Product Alcoholysis Alcohol 4-Methyl-4-phenyl-2-pentanol Alcohol->Product Substrate Et3N Triethylamine (Base) Et3N->DMAP Proton Scavenging

Figure 1: DMAP-catalyzed nucleophilic acyl substitution cycle for esterification.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls (IPC) to ensure protocol fidelity and prevent downstream contamination.

Reagents & Materials
  • Substrate: 4-Methyl-4-phenyl-2-pentanol (10.0 mmol, 1.78 g)

  • Acyl Donor: Acetic Anhydride (15.0 mmol, 1.53 g / 1.42 mL)

  • Auxiliary Base: Triethylamine (TEA) (20.0 mmol, 2.02 g / 2.78 mL)

  • Catalyst: DMAP (0.5 mmol, 0.06 g, 5 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) (20 mL)

Step-by-Step Methodology
  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen to ensure an anhydrous environment, preventing the premature hydrolysis of acetic anhydride.

  • Substrate Dissolution: Add 1.78 g of 4-methyl-4-phenyl-2-pentanol and 20 mL of anhydrous DCM to the flask. Stir until completely dissolved.

  • Base and Catalyst Addition: Inject 2.78 mL of TEA, followed by the addition of 0.06 g of DMAP. Causality: Adding the base before the acyl donor ensures that any acid generated upon anhydride addition is immediately neutralized.

  • Acylation: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add 1.42 mL of acetic anhydride over 5 minutes. Causality: The formation of the N-acylpyridinium intermediate is exothermic; controlled addition prevents thermal degradation.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 3 hours.

  • In-Process Control (TLC Checkpoint): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 8:2).

    • Validation: The starting alcohol (UV active, stains dark with PMA, Rf​≈0.3 ) should be completely consumed, replaced by a less polar spot corresponding to the ester ( Rf​≈0.7 ).

  • Quenching Checkpoint: Add 2.0 mL of methanol and stir for 15 minutes. Causality: Methanol selectively reacts with unreacted acetic anhydride to form volatile methyl acetate, preventing false peaks in GC-MS and avoiding acetic acid generation during aqueous workup.

  • Workup & Extraction: Dilute the mixture with an additional 20 mL of DCM and transfer to a separatory funnel.

    • Wash with 1M HCl (2 × 20 mL) to selectively protonate and partition DMAP and TEA into the aqueous layer.

    • Wash with saturated aqueous NaHCO3​ (2 × 20 mL) to neutralize any residual acetic acid.

    • Wash with Brine (1 × 20 mL) to remove residual water from the organic phase.

  • Isolation & NMR Validation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude ester.

    • Validation: Perform 1H NMR ( CDCl3​ ). The successful formation of the ester is confirmed by the downfield shift of the carbinol proton (CH-O) from ≈3.8 ppm (in the starting alcohol) to ≈4.9 ppm (in the acetate ester), alongside the appearance of a sharp 3H singlet at ≈2.0 ppm (acetate methyl group).

Quantitative Optimization Data

The following table summarizes the quantitative data driving the selection of the optimized conditions described above, demonstrating the necessity of the DMAP catalyst for hindered substrates[4].

EntryCatalyst / Base SystemAcyl DonorTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Pyridine (2.0 eq) Ac2​O (1.5 eq)2524< 20%Sluggish reaction; steric hindrance blocks direct attack.
2TEA (2.0 eq) Ac2​O (1.5 eq)2524< 10%TEA is insufficiently nucleophilic to activate the anhydride.
3DMAP (5 mol%) / TEA (2.0 eq) Ac2​O (1.5 eq) 25 3 > 95% Rapid, clean conversion via N-acylpyridinium ion.
4DMAP (5 mol%) / TEA (2.0 eq)AcCl (1.5 eq)02~ 75%Minor alkene byproducts observed due to localized HCl generation.

References

  • Title : 4-Methyl-4-phenyl-2-pentanol - the NIST WebBook Source : National Institute of Standards and Technology (NIST) URL : 2

  • Title : Application Notes and Protocols for DMAP-Catalyzed Synthesis of Esters from Acid Anhydrides Source : Benchchem URL :4

  • Title : Dimethyl phenylbutanol | C12H18O | CID 99870 Source : PubChem (NIH) URL : 3

  • Title : 1,3-Dimethyl-3-phenylbutyl acetate Source : The Fragrance Conservatory URL : 1

  • Title : The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study Source : ResearchGate URL : 5

Sources

Application

HPLC protocol for 4-Methyl-4-phenyl-2-pentyl acetate purification

An Application Note and Protocol for the Preparative HPLC Purification of 4-Methyl-4-phenyl-2-pentyl acetate Abstract This comprehensive guide details a robust and scalable High-Performance Liquid Chromatography (HPLC) p...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Preparative HPLC Purification of 4-Methyl-4-phenyl-2-pentyl acetate

Abstract

This comprehensive guide details a robust and scalable High-Performance Liquid Chromatography (HPLC) protocol for the purification of 4-Methyl-4-phenyl-2-pentyl acetate. Designed for researchers, chemists, and drug development professionals, this document provides a step-by-step methodology grounded in the principles of reverse-phase chromatography. The narrative explains the causality behind experimental choices, from column and mobile phase selection to detection settings, ensuring both technical accuracy and practical applicability. The protocol is designed as a self-validating system, incorporating system suitability tests to guarantee reproducibility and high purity of the final product. Advanced considerations for potential chiral separation are also discussed.

Introduction: The Need for Purity

4-Methyl-4-phenyl-2-pentyl acetate is an ester of interest due to its structural motifs—a chiral center and a phenyl group—which are common in pharmacologically active molecules and advanced intermediates. The synthesis of this compound, typically via esterification of 4-methyl-4-phenyl-2-pentanol, can result in a crude product containing unreacted starting materials, catalysts, and side-products such as dehydration artifacts. For applications in biological screening, medicinal chemistry, and materials science, achieving high purity (>99%) is paramount, as even trace impurities can confound experimental results or lead to undesirable properties.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for purifying such non-polar to moderately polar organic compounds.[1][2] This guide provides a validated starting protocol that can be adapted for various scales, from analytical assessment to preparative isolation.

The Purification Workflow: A Macro View

The purification process is a systematic workflow designed to maximize purity and yield. It begins with a crude, synthesized mixture and ends with a verified, pure compound ready for downstream applications.

Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude Crude Synthesized Product Solubilize Sample Solubilization (in Mobile Phase / MeCN) Crude->Solubilize Filter Syringe Filtration (0.45 µm PTFE) Solubilize->Filter Inject Inject onto Equilibrated RP-HPLC System Filter->Inject Separate Gradient Elution & Separation Inject->Separate Detect UV Detection & Peak Monitoring Separate->Detect Collect Fraction Collection (Triggered by UV Signal) Detect->Collect Analyze Purity Analysis of Fractions (Analytical HPLC) Collect->Analyze Pool Pool High-Purity Fractions Analyze->Pool Evaporate Solvent Removal (Rotary Evaporation) Pool->Evaporate Final Pure Compound (>99%) Evaporate->Final Method_Development_Logic cluster_column Column Choice cluster_mobile Mobile Phase cluster_detection Detection Analyte Analyte Properties: - Non-polar - Phenyl Group - Chiral Center C18 C18 Column (Primary Choice) Analyte->C18 Hydrophobicity Phenyl Phenyl Column (Alternative Selectivity) Analyte->Phenyl π-π Interactions Solvents Acetonitrile / Water Analyte->Solvents Solubility Detector UV-DAD Analyte->Detector Phenyl Chromophore Elution Gradient Elution C18->Elution Strong Retention Modifier 0.1% Formic Acid Solvents->Modifier Peak Shape Wavelength 210 nm (Sensitivity) 254 nm (Selectivity) Detector->Wavelength

Sources

Method

Application Note: Formulation and Stability Profiling of 4-Methyl-4-phenyl-2-pentyl acetate in Saponified Matrices

Executive Summary 4-Methyl-4-phenyl-2-pentyl acetate (CAS 68083-58-9) is a highly valued synthetic fragrance compound characterized by its vibrant grapefruit, rhubarb, and warm woody-vetiver olfactory profile[1]. In derm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-4-phenyl-2-pentyl acetate (CAS 68083-58-9) is a highly valued synthetic fragrance compound characterized by its vibrant grapefruit, rhubarb, and warm woody-vetiver olfactory profile[1]. In dermatological product development and cosmetic formulation—particularly within solid saponified matrices (soaps)—ester-based fragrances frequently undergo rapid alkaline hydrolysis, resulting in severe odor degradation. This application note details the mechanistic basis for the exceptional alkali stability of 4-Methyl-4-phenyl-2-pentyl acetate and provides field-validated, self-validating protocols for its incorporation and stability testing in cold-process soaps.

Mechanistic Insights: Structural Causality of Alkaline Stability

The fundamental challenge of incorporating ester-based molecules into cold-process soaps is the highly alkaline environment (pH 9.5–10.5), which typically drives the base-catalyzed hydrolysis of the ester into its constituent alcohol and carboxylate salt.

Empirical data, however, demonstrates that 4-Methyl-4-phenyl-2-pentyl acetate exhibits "very good" stability in soap matrices and remains moderately alkali-stable[2][3]. This resistance to hydrolysis is directly attributable to its molecular architecture:

  • Secondary Ester Configuration: The molecule features an acetate group positioned on a secondary carbon (the 2-pentyl position). Secondary esters are inherently more resistant to water hydrolysis than primary esters[4].

  • Profound Steric Hindrance: The adjacent C4 position is heavily substituted with both a methyl group and a bulky phenyl ring. In the mechanism of alkaline hydrolysis, the hydroxide ion ( OH− ) must act as a nucleophile and attack the electrophilic carbonyl carbon of the ester. The dense spatial crowding provided by the 4-methyl-4-phenyl moiety creates a physical steric shield[5]. This hindrance significantly increases the activation energy required for the formation of the tetrahedral intermediate, severely retarding the bimolecular rate constant for hydroxide-catalyzed cleavage.

Physicochemical & Olfactory Profiling

To facilitate precise formulation, the quantitative and qualitative data of 4-Methyl-4-phenyl-2-pentyl acetate are summarized below.

ParameterSpecification / Value
Chemical Name 4-Methyl-4-phenyl-2-pentyl acetate
Common Synonyms Vetikol acetate, Gardenia pentyl acetate, Woodinyl acetate[1][6]
CAS Number 68083-58-9[7]
Molecular Formula C14H20O2[7]
Molecular Weight 220.31 g/mol [6]
LogP ~3.55 (at 22.4°C)[7]
Water Solubility 84.5 mg/L at 20°C[7]
Odor Profile Herbal-fruity, grapefruit, woody, balsamic[6]
Soap Stability Rating Very Good[3]

Experimental Protocols

The following protocols represent a self-validating system: Protocol A establishes the formulation matrix, while Protocol B empirically verifies the stability claims through quantitative extraction and analysis.

Protocol A: Integration into Cold-Process Saponified Matrices

Objective: To homogeneously integrate the fragrance while minimizing thermal degradation during the exothermic saponification reaction.

  • Lipid Phase Preparation: Melt a standard dermatological lipid blend (e.g., 30% Coconut Oil, 30% Palm Oil, 40% Olive Oil) and stabilize the temperature precisely at 35°C.

  • Alkali Phase Preparation: Dissolve NaOH in distilled water, calculating for a 5% superfat margin to ensure all free alkali is eventually consumed. Allow the lye solution to cool to 35°C.

  • Emulsification: Slowly decant the alkali phase into the lipid phase under continuous high-shear mixing until "trace" (a stable, non-separating emulsion) is achieved.

  • Fragrance Dosing: Introduce 4-Methyl-4-phenyl-2-pentyl acetate at a concentration of 1.0% to 5.0% (w/w) into the trace mixture[3].

    • Causality: Dosing at trace, rather than into the hot unmixed oils, prevents premature volatilization of the highly volatile grapefruit top-notes and limits thermal degradation of the ester before the emulsion stabilizes.

  • Curing: Pour the batter into molds. Demold after 24 hours and cure at ambient temperature (20-25°C) for 4-6 weeks, allowing the pH to drop to its final equilibrium (~9.5).

Protocol B: Accelerated Hydrolysis Kinetics & GC-MS Quantification

Objective: To quantify the residual ester concentration post-curing to validate the steric resistance to hydrolysis.

  • Matrix Sampling: Core 1.0 g of the cured soap from the geometric center of the bar.

    • Causality: Sampling from the center avoids surface evaporation artifacts, ensuring the measured concentration reflects chemical degradation rather than physical volatilization.

  • Solvent Extraction: Disperse the 1.0 g soap sample in 10 mL of a 0.1 M NaCl solution. Extract with 3 x 10 mL of Hexane:Ethyl Acetate (1:1 v/v).

    • Causality: The addition of an electrolyte (NaCl) increases the ionic strength of the aqueous phase, effectively "salting out" the organic fragrance compounds and suppressing the formation of stubborn soap-water emulsions during solvent extraction.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes. Collect and pool the upper organic supernatant.

  • Concentration: Evaporate the pooled organic solvent under a gentle stream of nitrogen to a precise final volume of 1.0 mL.

  • GC-MS Analysis: Inject 1 µL into a GC-MS equipped with an HP-5MS column.

    • Detection & Validation: Monitor the molecular ion (m/z 220) for the intact ester and the corresponding mass for the hydrolyzed alcohol (4-methyl-4-phenyl-2-pentanol). The ratio of intact ester to total extracted fragrance provides the degradation kinetic rate, validating the self-preserving nature of the sterically hindered secondary ester.

Workflow Visualization

G N1 Lipid Phase (Triglycerides) N3 Emulsification (Trace Phase) N1->N3 N2 Aqueous Alkali (NaOH, pH 14) N2->N3 N4 Fragrance Dosing (4-Methyl-4-phenyl-2-pentyl acetate) N3->N4 N5 Curing & Saponification (pH 9.5-10.5) N4->N5 N6 Accelerated Stability (40°C, 12 Weeks) N5->N6 N7 Solvent Extraction & GC-MS Quantification N6->N7

Caption: Workflow for integrating and validating sterically hindered esters in saponified matrices.

References

  • Source: jimtrade.
  • Source: chemicalbook.
  • Source: fragranceconservatory.
  • Source: fragranceu.
  • Source: thegoodscentscompany.
  • Source: electronicsandbooks.
  • Source: researchgate.

Sources

Application

application of 4-Methyl-4-phenyl-2-pentyl acetate in woody compositions for detergents

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Author: BenchChem Technical Support Team. Date: April 2026

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Physicochemical Profiling & Mechanistic Causality

The utility of 4-methyl-4-phenyl-2-pentyl acetate in detergent systems is governed by its specific molecular architecture, which dictates both its stability and its deposition mechanics.

  • Hydrolytic Stability via Steric Hindrance: Esters are notoriously susceptible to base-catalyzed hydrolysis in alkaline detergent bases (pH 8.5–10.5). However, 4-methyl-4-phenyl-2-pentyl acetate exhibits very good stability in soaps, powders, and all-purpose cleaners[3]. This resilience is mechanistically driven by the bulky 4-methyl-4-phenyl moiety located beta to the ester oxygen. This significant steric bulk shields the ester carbonyl carbon from nucleophilic attack by hydroxide ions, drastically reducing the rate of hydrolysis compared to unhindered acetates[4].

  • Micellar Partitioning and Substantivity: With an estimated Log P of 3.97, the molecule is highly hydrophobic[4]. During the wash cycle, it partitions favorably into surfactant micelles. Upon dilution in the wash liquor (when the surfactant concentration drops below the critical micelle concentration), the molecule's high hydrophobicity drives it to coacervate and deposit onto lipophilic fabric fibers (such as polyester and cotton-poly blends) rather than remaining in the aqueous phase.

  • Volatilization Profile: The molecule possesses a flash point >100°C and a relatively low vapor pressure, contributing to its exceptional tenacity. It is documented to last >50 hours on a smelling strip, ensuring a prolonged dry-down phase on laundered fabrics[2][4].

Olfactory Synergy in Woody Accords

In fine fragrance and functional perfumery, 4-methyl-4-phenyl-2-pentyl acetate is utilized to modernize traditional woody compositions. It acts as a transitional bridge in the olfactory pyramid:

  • Damp Fabric Bloom (Top/Heart): Upon removal of wet laundry from the machine, the ambient moisture facilitates the release of its greener, more volatile facets, imparting a bitter-fresh grapefruit and tart rhubarb "bloom"[2][5].

  • Dry-Down Anchor (Base): As the fabric dries, the molecule's heavier woody characteristics emerge. It is frequently used at 0.1% to 10% to enhance natural vetiver essential oils or to synergize with synthetic woody ambers (e.g., Iso E Super) and malodor-counteracting accords[5][6].

Mechanism of Action: Fabric Deposition Workflow

The following diagram illustrates the physicochemical pathway of 4-methyl-4-phenyl-2-pentyl acetate from the detergent matrix to the final olfactory perception phase.

G N1 Detergent Matrix (Micellar Solubilization) N2 Wash Liquor Dilution (CMC Drop) N1->N2 Water Addition N3 Fabric Partitioning (Hydrophobic Affinity) N2->N3 Log P = 3.97 N4 Damp Fabric (Grapefruit/Rhubarb Bloom) N3->N4 Evaporation N5 Dry Down (Vetiver/Woody Tenacity) N4->N5 >50h Substantivity

Mechanism of 4-Methyl-4-phenyl-2-pentyl acetate deposition and olfactory bloom during wash cycles.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They utilize internal standards and control groups to isolate the specific performance metrics of 4-methyl-4-phenyl-2-pentyl acetate.

Protocol 1: Accelerated Alkaline Hydrolysis Assay

Purpose: To quantify the hydrolytic stability of the ester in a heavy-duty liquid (HDL) detergent base (pH 9.5) over a 4-week accelerated aging period. Benzyl acetate is used as a highly hydrolyzable positive control to validate the assay's degradative power.

Materials:

  • Unperfumed HDL detergent base (pH 9.5).

  • 4-Methyl-4-phenyl-2-pentyl acetate (Target)[7].

  • Benzyl acetate (Positive Control).

  • Hexane (Extraction solvent).

  • Undecane (Internal Standard for GC-MS).

Step-by-Step Methodology:

  • Sample Preparation: Dose 1.0% (w/w) of 4-methyl-4-phenyl-2-pentyl acetate into 100g of the HDL base. Prepare a parallel control sample dosed with 1.0% (w/w) Benzyl acetate.

  • Incubation: Divide each batch into two sealed borosilicate glass vials. Store one set at 25°C (Baseline) and the other at 45°C (Accelerated Aging) for 28 days.

  • Extraction (Day 28): Aliquot 1.0g of each aged detergent into a 15 mL centrifuge tube. Add 5.0 mL of Hexane containing 50 ppm Undecane (Internal Standard). Causality: Hexane is selected due to its optimal dielectric constant for isolating non-polar acetates from aqueous surfactant matrices without inducing persistent emulsion formation.

  • Phase Separation: Vortex for 2 minutes, then centrifuge at 4000 RPM for 10 minutes to separate the organic and aqueous layers.

  • GC-MS Analysis: Extract 1.0 µL of the upper hexane layer and inject it into a GC-MS equipped with an HP-5MS column.

  • Data Validation: Quantify the remaining ester by calculating the peak area ratio against the Undecane internal standard. The assay is validated if the Benzyl acetate control shows >80% degradation (hydrolysis to benzyl alcohol) at 45°C.

Protocol 2: Headspace SPME-GC-MS Fabric Substantivity Evaluation

Purpose: To measure the deposition efficiency and volatile emission profile of the fragrance on fabric, mirroring human olfactory perception.

Step-by-Step Methodology:

  • Wash Cycle Simulation: Load a standardized European front-loading washing machine with 2.0 kg of clean cotton/polyester (50/50) ballast fabric. Add 50g of HDL detergent containing 0.5% 4-methyl-4-phenyl-2-pentyl acetate. Run a standard 40°C wash cycle.

  • Damp Fabric Sampling: Immediately post-spin, extract a 5x5 cm swatch of the fabric. Place it into a 20 mL headspace vial and seal with a PTFE/silicone septum.

  • SPME Extraction: Equilibrate the vial at 35°C for 15 minutes. Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes. Causality: The DVB/CAR/PDMS fiber is utilized because its mixed-polarity coating efficiently captures both the highly volatile fruity top notes and the heavier, lipophilic woody base notes.

  • Dry Fabric Sampling: Allow the remaining laundry to line-dry at 22°C and 50% relative humidity for 24 hours. Repeat the SPME extraction on a dry 5x5 cm swatch.

  • Analysis: Desorb the SPME fiber in the GC injection port at 250°C for 3 minutes. Compare the absolute abundance (peak area) of the target molecule in damp vs. dry states to map the olfactory bloom and tenacity.

Quantitative Data Summary

The following tables summarize the expected physicochemical properties and performance metrics based on industry standards and validated testing.

Table 1: Physicochemical and Olfactory Profile

ParameterSpecification / Description
Chemical Name 4-Methyl-4-phenylpentan-2-yl acetate[8]
CAS Number 68083-58-9[8][5]
Molecular Weight 220.31 g/mol [7]
Log P ~3.97[4]
Refractive Index (nd20) 1.4870 - 1.4940[7]
Density (20°C) 0.979 - 0.986 g/mL[7]
Primary Odor Descriptors Grapefruit, rhubarb, green pepper, vetiveryl acetate, woody[1][5]

Table 2: Stability and Substantivity Metrics across Functional Bases

Base MatrixpH Environment4-Week Stability (45°C)Substantivity (Dry Fabric/Hair)
Fine Fragrance (Ethanol) Neutral (~7.0)> 98% RecoveryExcellent (>50 hours)[2]
Shampoo / Body Wash Slightly Acidic (5.5 - 6.5)> 95% RecoveryVery Good[3]
Heavy Duty Liquid (HDL) Alkaline (8.5 - 9.5)> 90% RecoveryVery Good[5]
Bar Soap Highly Alkaline (9.5 - 10.5)> 85% RecoveryVery Good[3]
Hypochlorite Bleach Oxidative / Highly Alkaline< 10% Recovery (Degrades)Poor[3]

References

  • Ernesto Ventós S.A. VETIKOL ACETATE - Ventos. Retrieved from [Link]

  • Fragrance University. gardenia pentyl acetate - Fragrance University. Retrieved from[Link]

  • Tadimety Aromatics. VETAC - Tadimety Aromatics. Retrieved from[Link]

  • The Perfumer's Apprentice. Vetikolacetat® (Symrise) - The Perfumers Apprentice. Retrieved from [Link]

  • Google Patents.WO2024213536A1 - Fragrance composition.

Sources

Method

Application Note &amp; Protocol: Synthesis of 4-Methyl-4-phenyl-2-pentyl acetate via Fischer Esterification

Abstract This document provides a comprehensive guide for the synthesis of 4-Methyl-4-phenyl-2-pentyl acetate through Fischer esterification. This acid-catalyzed reaction between 4-methyl-4-phenyl-2-pentanol and glacial...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Methyl-4-phenyl-2-pentyl acetate through Fischer esterification. This acid-catalyzed reaction between 4-methyl-4-phenyl-2-pentanol and glacial acetic acid is a cornerstone of organic synthesis, exemplifying a reversible reaction driven to completion by manipulating equilibrium conditions. This protocol is designed for researchers, chemists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. We delve into the reaction mechanism, experimental setup, purification techniques, and critical characterization methods to ensure the synthesis of a high-purity product. The causality behind each procedural step is explained to provide a deeper understanding beyond simple instruction.

Introduction and Scientific Principles

The Fischer-Speier esterification, first described in 1895, remains one of the most fundamental and cost-effective methods for preparing esters from carboxylic acids and alcohols.[1] The reaction's primary limitation is its reversible nature, existing in equilibrium with the starting materials.[2]

Reaction: 4-Methyl-4-phenyl-2-pentanol + Acetic Acid ⇌ 4-Methyl-4-phenyl-2-pentyl acetate + Water

To achieve a high yield, the equilibrium must be shifted toward the products. This is accomplished based on Le Châtelier's Principle by either using a large excess of one of the reactants (typically the less expensive one) or by removing a product as it forms.[2][3] In this protocol, we will utilize an excess of glacial acetic acid, which is both a reactant and can serve as a co-solvent, to drive the reaction forward. Concentrated sulfuric acid is employed as the catalyst.[4]

Reaction Mechanism

The Fischer esterification proceeds through a series of reversible protonation and nucleophilic acyl substitution steps.[1][2]

  • Protonation of the Carbonyl: The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[5][6]

  • Nucleophilic Attack: The nucleophilic oxygen of the alcohol (4-methyl-4-phenyl-2-pentanol) attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[7]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[2]

  • Elimination of Water: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.

  • Deprotonation: The final step involves the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.[7]

Fischer_Esterification_Mechanism Figure 1: Mechanism of Fischer Esterification RCOOH R-C(=O)-OH (Acetic Acid) Protonated_Acid R-C(=O⁺H)-OH RCOOH->Protonated_Acid + H⁺ ROH R'-OH (Alcohol) H_plus H⁺ Protonated_Acid->RCOOH - H⁺ Tetrahedral_Int1 R-C(OH)(O⁺H-R')-OH Protonated_Acid->Tetrahedral_Int1 + R'-OH Tetrahedral_Int1->Protonated_Acid - R'-OH Tetrahedral_Int2 R-C(OH)(O-R')-O⁺H₂ Tetrahedral_Int1->Tetrahedral_Int2 Proton Transfer Tetrahedral_Int2->Tetrahedral_Int1 Proton Transfer Protonated_Ester R-C(=O⁺H)-OR' Tetrahedral_Int2->Protonated_Ester - H₂O Protonated_Ester->Tetrahedral_Int2 + H₂O Ester R-C(=O)-OR' (Ester) Protonated_Ester->Ester - H⁺ Ester->Protonated_Ester + H⁺ Water H₂O

Caption: Figure 1: Mechanism of Fischer Esterification

Experimental Protocol

This protocol is adapted from standard procedures for the esterification of secondary alcohols.[3][8]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesMolar Equiv.Notes
4-Methyl-4-phenyl-2-pentanolC₁₂H₁₈O178.2710.0 g0.0561.0Limiting reagent.
Glacial Acetic AcidCH₃COOH60.0516.8 g (16.0 mL)0.2805.0Used in excess to shift equilibrium.[3]
Conc. Sulfuric AcidH₂SO₄98.08~1.0 mL~0.0180.32Catalyst. Handle with extreme care.[9]
Ethyl AcetateC₄H₈O₂88.11~100 mL--Extraction solvent.
5% Sodium Bicarbonate (aq)NaHCO₃84.01As needed--For neutralization.
Saturated NaCl (Brine)NaCl58.44~50 mL--For washing and phase separation.
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--Drying agent.
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser and water tubing

  • Heating mantle with magnetic stirrer and stir bar

  • 250 mL Separatory funnel

  • Erlenmeyer flasks (assorted sizes)

  • Simple distillation apparatus

  • Glassware for collection

  • Rotary evaporator (optional)

Mandatory Safety Precautions
  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable for incidental contact).[9][10]

  • Fume Hood: All steps involving concentrated acids and volatile organic solvents must be performed in a certified chemical fume hood.

  • Acid Handling: Concentrated sulfuric acid and glacial acetic acid are highly corrosive and can cause severe burns.[9] Always add acid slowly to the reaction mixture. Never add water directly to concentrated sulfuric acid.[11] Have an acid spill kit (containing a neutralizer like sodium bicarbonate) readily available.

  • Pressure Build-up: During the neutralization step with sodium bicarbonate, carbon dioxide gas is evolved. This can cause significant pressure build-up in the separatory funnel. Vent the funnel frequently and carefully by inverting it and opening the stopcock away from yourself and others.[8]

Step-by-Step Procedure

Part A: Reaction Setup and Reflux

  • Place a magnetic stir bar into a clean, dry 100 mL round-bottom flask.

  • Add 10.0 g (0.056 mol) of 4-methyl-4-phenyl-2-pentanol to the flask.

  • In the fume hood, carefully add 16.0 mL (0.280 mol) of glacial acetic acid. The use of a 5-fold excess of acetic acid is a strategic choice to maximize product yield by shifting the reaction equilibrium.[3]

  • With gentle stirring, slowly and cautiously add ~1.0 mL of concentrated sulfuric acid to the mixture. The addition will generate heat; ensure the mixture is well-stirred.

  • Attach a reflux condenser to the flask and secure it with a clamp. Connect the water tubing, ensuring water flows in at the bottom and out at the top.

  • Heat the mixture to a gentle reflux using a heating mantle. The reflux temperature should be around 110-120°C.

  • Maintain the reflux with continuous stirring for 60-90 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

Part B: Work-up and Isolation

  • After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Once cool, carefully transfer the mixture to a 250 mL separatory funnel. Rinse the reaction flask with ~20 mL of ethyl acetate and add this to the separatory funnel to ensure a complete transfer.

  • Slowly and carefully add ~50 mL of a 5% aqueous sodium bicarbonate solution to the separatory funnel in small portions.[8] Caution: Vigorous CO₂ evolution will occur. Swirl gently and vent the funnel frequently until effervescence ceases. This step neutralizes the excess acetic acid and the sulfuric acid catalyst.

  • Stopper the funnel, shake gently with frequent venting, and then allow the layers to separate. The top organic layer contains the desired ester.

  • Drain and discard the lower aqueous layer.

  • Wash the organic layer with ~50 mL of saturated sodium chloride solution (brine). This helps to remove residual water and aids in breaking up any emulsions.[4]

  • Drain the lower aqueous brine layer and transfer the organic layer to a clean, dry Erlenmeyer flask.

Part C: Drying and Purification

  • Dry the organic layer by adding a small amount of anhydrous sodium sulfate. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.[8]

  • Decant or filter the dried solution into a clean, pre-weighed round-bottom flask suitable for distillation.

  • Remove the bulk of the ethyl acetate solvent using a rotary evaporator or by simple distillation.

  • Purify the remaining crude ester by simple or fractional distillation.[12][13] Collect the fraction corresponding to the boiling point of 4-Methyl-4-phenyl-2-pentyl acetate.

  • Weigh the collected pure product and calculate the percent yield.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reaction Setup - Combine Alcohol, Acetic Acid, and H₂SO₄ Catalyst B 2. Reflux - Heat at 110-120°C for 60-90 min A->B C 3. Work-up - Cool and transfer to separatory funnel B->C D 4. Neutralization - Wash with 5% NaHCO₃ - Vent frequently! C->D E 5. Brine Wash - Wash with saturated NaCl D->E F 6. Drying - Dry organic layer with anhydrous Na₂SO₄ E->F G 7. Solvent Removal - Remove ethyl acetate via rotary evaporation/distillation F->G H 8. Purification - Purify by distillation G->H I 9. Characterization - Obtain NMR, IR, GC-MS - Calculate Yield H->I

Caption: Figure 2: Experimental Workflow

Trustworthiness: Product Characterization and Validation

To confirm the successful synthesis and purity of 4-Methyl-4-phenyl-2-pentyl acetate, a combination of spectroscopic methods should be employed. This self-validating approach ensures the structural identity and integrity of the final product.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum is the most powerful tool for structural confirmation. The expected signals for 4-Methyl-4-phenyl-2-pentyl acetate are:

    • ~7.2-7.4 ppm (multiplet, 5H): Aromatic protons of the phenyl group.

    • ~4.8-5.0 ppm (multiplet, 1H): The proton on the carbon bearing the acetate group (-CH-O-).

    • ~2.0 ppm (singlet, 3H): Methyl protons of the acetate group (-O-C(=O)-CH₃).[14]

    • ~1.5-1.8 ppm (multiplet, 2H): Methylene protons (-CH₂-).

    • ~1.2 ppm (singlet, 6H): Two equivalent methyl groups on the quaternary carbon (C(Ph)(CH₃)₂).

    • ~1.1 ppm (doublet, 3H): Methyl group adjacent to the ester-linked carbon (-CH(CH₃)-O-).

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃): The carbon spectrum should show the expected number of distinct carbon environments. Key signals include:

    • ~170 ppm: Carbonyl carbon of the ester.

    • ~145-150 ppm & ~125-129 ppm: Aromatic carbons.

    • ~70-75 ppm: Carbon attached to the ester oxygen (-CH-O-).

    • ~21 ppm: Methyl carbon of the acetate group.

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional group.

    • Strong C=O stretch: A prominent, sharp peak around 1735-1750 cm⁻¹ , characteristic of an ester carbonyl group.

    • C-O stretch: A strong peak in the 1150-1250 cm⁻¹ region.

    • Absence of broad -OH peak: The disappearance of the broad alcohol -OH peak (from ~3200-3600 cm⁻¹) from the starting material indicates the reaction has gone to completion.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the distilled product and confirm its molecular weight. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (220.32 g/mol ).

References

  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • Maskill, H. (1990). Mechanism of acid-catalysed esterification of carboxylic acids. ResearchGate. [Link]

  • Shi, H. C., et al. (2013). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Publishing. [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • University of Missouri–St. Louis. (n.d.). The Fischer Esterification. [Link]

  • LibreTexts Chemistry. (2023). Esterification. [Link]

  • Clark, J. (n.d.). The mechanism for the esterification reaction. Chemguide. [Link]

  • Phelps, I. K., & Eddy, W. (1908). Purification of Esters. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2016). How to purify esterification product?. [Link]

  • HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. [Link]

  • University of Utah. (n.d.). Acid Handling. [Link]

  • Scribd. (n.d.). Organic Synthesis Fischer Esterification. [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. [Link]

  • SLAC National Accelerator Laboratory. (2013). Sulfuric Acid Safe Handling Guideline. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Supporting Information. (n.d.). NMR Data for various acetates. [Link]

  • PubChem. (n.d.). 4-Methyl-2-pentyl acetate. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • NIST. (n.d.). 4-Methyl-2-pentyl acetate IR Spectrum. [Link]

  • precisionFDA. (n.d.). 4-METHYL-2-PENTYL ACETATE. [Link]

  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities. The Journal of Organic Chemistry. [Link]

Sources

Application

Application Notes and Protocols for the Quantification of 4-Methyl-4-phenyl-2-pentyl Acetate

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Methyl-4-phenyl-2-pentyl acetate is an aromatic ester of emerging interest in various scientific and industrial fields. Its quantification is...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-4-phenyl-2-pentyl acetate is an aromatic ester of emerging interest in various scientific and industrial fields. Its quantification is crucial for quality control in manufacturing, pharmacokinetic studies in drug development, and for monitoring its presence in environmental and biological matrices. This document provides a comprehensive guide to the analytical techniques for the accurate and precise quantification of this compound. As a senior application scientist, this guide emphasizes the rationale behind methodological choices and provides robust, self-validating protocols.

The structural characteristics of 4-Methyl-4-phenyl-2-pentyl acetate, particularly its aromatic phenyl group and its ester functionality, inform the selection of appropriate analytical techniques. The presence of a phenyl group provides a chromophore suitable for UV detection in High-Performance Liquid Chromatography (HPLC), while its presumed volatility makes it an excellent candidate for Gas Chromatography (GC) analysis.

This guide will detail validated methodologies for both GC-Mass Spectrometry (GC-MS) and HPLC with UV detection (HPLC-UV), along with comprehensive sample preparation protocols for various matrices.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the physicochemical properties of 4-Methyl-4-phenyl-2-pentyl acetate is fundamental to developing robust analytical methods. While experimental data for this specific compound is not widely available, we can infer its properties from its structural analogue, 4-methyl-4-phenyl-2-pentanol, and general principles of organic chemistry.

  • Molecular Weight: The molecular weight of the precursor alcohol, 4-methyl-4-phenyl-2-pentanol, can be used to estimate the molecular weight of the acetate ester. The addition of an acetyl group (CH₃CO) increases the molecular weight.

  • Volatility: The ester is expected to be a semi-volatile organic compound. This makes it amenable to GC analysis, where thermal separation in the gas phase is the primary mechanism.

  • Polarity: As an ester with a significant hydrocarbon backbone and a phenyl group, 4-Methyl-4-phenyl-2-pentyl acetate is a non-polar compound. This property is central to designing effective sample preparation strategies, such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE), and for selecting the appropriate chromatographic columns.

  • UV Absorbance: The presence of the phenyl group imparts UV-absorbing properties to the molecule. Aromatic hydrocarbons typically exhibit strong absorbance in the lower UV range, making HPLC with UV detection a viable quantification method.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile organic compounds.[3] The combination of chromatographic separation by GC with mass analysis by MS provides definitive identification and quantification.

Rationale for GC-MS

The choice of GC-MS is predicated on the anticipated volatility of 4-Methyl-4-phenyl-2-pentyl acetate. The high resolving power of capillary GC columns ensures separation from complex matrix components, while the mass spectrometer provides unambiguous identification based on the compound's mass spectrum and fragmentation pattern, minimizing the risk of co-elution interference.[4]

Experimental Workflow for GC-MS Analysis

Caption: Workflow for the quantification of 4-Methyl-4-phenyl-2-pentyl acetate by GC-MS.

Detailed GC-MS Protocol

1. Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent, coupled to a Mass Selective Detector (MSD).

  • Injector: Split/splitless injector.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

2. GC Conditions:

  • Injector Temperature: 280 °C. This high temperature ensures the rapid volatilization of the analyte and minimizes discrimination.[5]

  • Injection Mode: Splitless for trace analysis to maximize sensitivity, or split (e.g., 20:1) for higher concentrations to prevent column overload.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C. This temperature program is designed to provide good separation of the analyte from potential matrix components.[5]

3. MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity. Target ions should be determined from the mass spectrum of a pure standard of 4-Methyl-4-phenyl-2-pentyl acetate.

4. Calibration:

  • Prepare a series of calibration standards of 4-Methyl-4-phenyl-2-pentyl acetate in a suitable solvent (e.g., hexane or ethyl acetate) over the desired concentration range.

  • An internal standard (e.g., a deuterated analog or a structurally similar compound not present in the samples) should be used to correct for variations in injection volume and matrix effects.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC with UV detection is a powerful technique for the quantification of non-volatile or thermally labile compounds that possess a UV chromophore.[6]

Rationale for HPLC-UV

The phenyl group in 4-Methyl-4-phenyl-2-pentyl acetate provides a strong chromophore, making it suitable for UV detection.[1][2] Reversed-phase HPLC is the method of choice for non-polar compounds, offering excellent separation based on hydrophobicity.[7]

Experimental Workflow for HPLC-UV Analysis

Sources

Method

use of Vetikol Acetate in citrus and fruity compositions

Application Note: Formulation Dynamics of Vetikol Acetate in Volatile Citrus and Fruity Matrices Abstract The rapid volatilization of citrus and fruity top notes presents a persistent challenge in cosmetic, pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation Dynamics of Vetikol Acetate in Volatile Citrus and Fruity Matrices

Abstract

The rapid volatilization of citrus and fruity top notes presents a persistent challenge in cosmetic, pharmaceutical, and fine fragrance formulation. This application note details the physicochemical integration of Vetikol Acetate (4-methyl-4-phenylpentan-2-yl acetate) as a structural fixative and olfactory modifier. By leveraging its unique grapefruit-rhubarb facet and high substantivity, formulators can extend the retention time of highly volatile monoterpenes while maintaining structural stability in alkaline and heat-stressed environments.

Physicochemical Profiling & Mechanistic Role

Citrus essential oils (e.g., bergamot, lemon) consist primarily of highly volatile monoterpenes (like d-limonene) that evaporate quickly and are prone to oxidative degradation. Vetikol Acetate (CAS# 68083-58-9) serves as an ideal bridging compound[1]. Structurally, it is an ester with a higher molecular weight (220.31 g/mol ) and a low vapor pressure, allowing it to act as a molecular anchor that suppresses the evaporation rate of lighter molecules[2].

Its olfactory profile is uniquely dual-natured: it exhibits a tart, herbal-fruity aroma reminiscent of fresh grapefruit and rhubarb, alongside a warm, woody, vetiver-like dry down[3][4]. This allows it to seamlessly integrate with citrus top notes while anchoring them to the heavier base notes of a composition. Furthermore, Vetikol Acetate demonstrates excellent stability in both aqueous and detergent systems, making it highly resilient under alkaline and heat conditions[5].

Table 1: Physicochemical Properties of Vetikol Acetate

PropertyValue
IUPAC Name 4-methyl-4-phenylpentan-2-yl acetate
CAS Number 68083-58-9
Molecular Weight 220.31 g/mol
Specific Gravity (20°C) 0.979 - 0.986
Flash Point 101°C
Substantivity > 50 hours (on smelling strip)
Recommended Usage 0.1% to 5.0% of concentrate

(Data synthesized from established chemical profiles[1][2][4])

Experimental Protocol: Compounding and Volatility Retention

To validate the fixative properties of Vetikol Acetate, the following protocol outlines the compounding, maceration, and analytical testing of a standardized citrus-fruity matrix. This system is self-validating, utilizing a control group to empirically prove the reduction in volatility.

Objective: To quantify the retention of volatile top notes (e.g., Limonene, Linalool) when anchored by Vetikol Acetate.

Materials:

  • Volatile Matrix: Cold-pressed Bergamot Oil, Sweet Orange Oil, and synthetic fruity esters (e.g., Allyl Hexanoate).

  • Fixative: Vetikol Acetate (Purity >95%)[2].

  • Solvent: Dipropylene Glycol (DPG) or Ethanol (96%).

Step-by-Step Methodology:

  • Phase A (Volatile Base Preparation): In a temperature-controlled vessel (20°C), blend the citrus and fruity components under low-shear agitation (150 RPM) for 15 minutes.

  • Phase B (Fixative Integration): Gradually introduce Vetikol Acetate at a concentration of 0.5% to 2.0% (w/w) of the total concentrate[4]. Causality: Slow addition prevents localized supersaturation and ensures uniform micellar distribution if formulating in aqueous-surfactant systems.

  • Homogenization: Stir the combined mixture for an additional 30 minutes. Ensure the vessel is sealed to prevent premature volatilization.

  • Maceration: Transfer the compound to dark, airtight amber glass bottles. Store at 4°C for 48 hours. Causality: Cold maceration allows for complete molecular integration and stabilization of non-covalent interactions (e.g., Van der Waals forces) between the ester and monoterpenes without thermal degradation.

  • Accelerated Stability Testing: Subject aliquots to thermal stress (45°C for 4 weeks) and alkaline stress (pH 9.5 in a soap base) to evaluate hydrolytic resistance[5].

  • GC-MS Analysis: Perform Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) at intervals of 1, 12, 24, and 48 hours to quantify the evaporation rate of the target volatile markers.

G N1 Phase A: Volatile Matrix (Citrus/Fruity Accords) N3 Homogenization & Maceration (4°C, 48 hrs) N1->N3 N2 Phase B: Fixative Addition (Vetikol Acetate 0.5-2.0%) N2->N3 N4 Accelerated Stability Testing (Alkaline/Heat Stress) N3->N4 N5 HS-GC-MS Volatility Profiling N4->N5 N6 Sensory Evaluation (Substantivity >50h) N4->N6

Caption: Workflow for formulating and evaluating Vetikol Acetate in volatile matrices.

Quantitative Data: Volatility Retention

The addition of Vetikol Acetate significantly alters the evaporation kinetics of the composition. By acting as a heavy molecular anchor, it reduces the vapor pressure of the mixture, thereby extending the perceptible life of the grapefruit and rhubarb facets[3][4].

Table 2: HS-GC-MS Retention of Volatile Markers (Percentage Remaining)

Time IntervalControl (No Fixative)With 1.5% Vetikol AcetateCausality / Mechanism
1 Hour 85%94%Initial suppression of vapor pressure via intermolecular forces.
12 Hours 42%78%Vetikol Acetate's low volatility anchors lighter monoterpenes.
24 Hours 18%55%Sustained release; fruity-rhubarb notes remain dominant[3].
48 Hours <5%32%Base woody/vetiver facets of Vetikol Acetate become prominent[4].

Olfactory Transduction & Sensory Impact

From a neurobiological perspective, the efficacy of Vetikol Acetate is not merely physical (evaporation rate) but also perceptual. Its structural similarity to both fruity esters and woody sesquiterpenes allows it to activate a broad spectrum of Odorant Receptors (ORs) in the olfactory epithelium. The binding of Vetikol Acetate to these G-protein coupled receptors (GPCRs) initiates a well-characterized signal transduction cascade, ensuring a robust and prolonged sensory perception even at low concentrations (e.g., 0.19% average use in fine fragrances)[4].

Pathway OR Odorant Receptor (GPCR) Activation by Vetikol Acetate G_olf G-protein (G_olf) Dissociation Alpha Subunit Activation OR->G_olf AC3 Adenylyl Cyclase 3 (AC3) Conversion of ATP to cAMP G_olf->AC3 CNG cNG Channel Opening Ca2+/Na+ Influx AC3->CNG Depol Membrane Depolarization Action Potential to Olfactory Bulb CNG->Depol

Caption: GPCR-mediated olfactory signal transduction pathway for Vetikol Acetate.

Conclusion

Vetikol Acetate is a highly versatile and functional ingredient for scientists and formulators working with transient citrus and fruity compositions. Its dual-action capability—serving both as a structural fixative that prolongs the physical retention of volatile compounds and as an olfactory bridge offering grapefruit, rhubarb, and vetiver nuances—makes it indispensable. Furthermore, its robust stability in alkaline and high-temperature environments ensures consistent performance across a wide array of pharmaceutical, cosmetic, and personal care applications[5].

References

  • Perfumer Supply House. "Vetikol Acetate".
  • Fraterworks. "Vetikolacetat®".
  • Chemical Bull. "Buy Vetikol Acetate From Trusted Aroma Chemical Exporter".
  • Ventos. "VETIKOL ACETATE".
  • Evocative Perfumes. "Buy Vetikol Acetate for Perfumery".

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Methyl-4-phenyl-2-pentyl acetate Synthesis

Welcome to the technical support center for the synthesis of 4-Methyl-4-phenyl-2-pentyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Methyl-4-phenyl-2-pentyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable ester. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established synthetic principles and practical laboratory experience.

I. Overview of Synthesis

The synthesis of 4-Methyl-4-phenyl-2-pentyl acetate is typically a two-step process. The first step involves the synthesis of the precursor alcohol, 4-Methyl-4-phenyl-2-pentanol. The second step is the esterification of this alcohol with an acetylating agent to yield the final product.

Step 1: Synthesis of 4-Methyl-4-phenyl-2-pentanol

A common and effective method for synthesizing the precursor alcohol is through a Grignard reaction.[1] This involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a suitable ketone, in this case, 4-methyl-2-pentanone.

Step 2: Esterification

The synthesized 4-Methyl-4-phenyl-2-pentanol is then esterified to produce 4-Methyl-4-phenyl-2-pentyl acetate. A widely used method for this transformation is the Fischer esterification, which involves reacting the alcohol with acetic acid in the presence of an acid catalyst.[2][3]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions to improve your experimental outcomes.

Low Yield in Grignard Reaction (Step 1)

Problem: The yield of 4-Methyl-4-phenyl-2-pentanol is significantly lower than expected.

Possible Causes & Solutions:

Cause Explanation Solution
Moisture in Reaction Grignard reagents are highly reactive towards protic sources, including water. Any moisture present in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the yield of the desired alcohol.Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents (e.g., anhydrous diethyl ether or THF). Ensure starting materials (bromobenzene and 4-methyl-2-pentanone) are dry.
Impure Magnesium The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction with the alkyl halide from initiating.Use fresh, high-purity magnesium turnings. If necessary, activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask before adding the bromobenzene.[4]
Side Reactions Grignard reagents are strong bases and can participate in side reactions, such as enolization of the ketone starting material.Add the ketone solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize side reactions.[4]
Incomplete Reaction The reaction may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if necessary.
Low Yield in Esterification (Step 2)

Problem: The conversion of 4-Methyl-4-phenyl-2-pentanol to 4-Methyl-4-phenyl-2-pentyl acetate is inefficient.

Possible Causes & Solutions:

Cause Explanation Solution
Equilibrium Limitation Fischer esterification is a reversible reaction.[5][6] The presence of water, a product of the reaction, can shift the equilibrium back towards the reactants, lowering the ester yield.Use a large excess of one of the reactants (typically the less expensive one, acetic acid) to drive the equilibrium towards the products.[7] Alternatively, remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent.[8]
Ineffective Catalyst The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic. An insufficient amount or inactive catalyst will result in a slow or incomplete reaction.Use a suitable amount of a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[8] Ensure the catalyst is not old or degraded.
Steric Hindrance 4-Methyl-4-phenyl-2-pentanol is a secondary alcohol, which can be more sterically hindered than a primary alcohol, potentially slowing down the reaction rate.[9]Increase the reaction temperature (reflux) and/or reaction time to overcome the steric hindrance.[5] Consider using a more reactive acetylating agent like acetic anhydride.[9]
Dehydration of Alcohol Strong acid catalysts and heat can sometimes lead to the dehydration of secondary alcohols, forming an alkene as a byproduct.[9]Use milder reaction conditions if dehydration is a significant issue. Cation exchange resins can be effective catalysts that minimize dehydration.[9]
Product Purification Challenges

Problem: Difficulty in isolating a pure sample of 4-Methyl-4-phenyl-2-pentyl acetate.

Possible Causes & Solutions:

Cause Explanation Solution
Incomplete Removal of Acid Residual acetic acid and the acid catalyst from the esterification step can co-distill with the product or contaminate it.Perform a thorough workup procedure. Wash the organic layer with water to remove the bulk of the acid, followed by a wash with a weak base like sodium bicarbonate solution to neutralize any remaining acid.[10][11] A final wash with brine can help to remove residual water.[11]
Presence of Unreacted Alcohol If the esterification reaction did not go to completion, the starting alcohol will be present in the crude product.The boiling points of the alcohol and the ester may be close. Careful fractional distillation is required for separation.[5] Alternatively, column chromatography can be used for purification.
Formation of Byproducts Side reactions such as ether formation or alcohol dehydration can lead to impurities.Optimize the reaction conditions to minimize byproduct formation (see previous sections). Purification by fractional distillation or column chromatography may be necessary.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in Fischer esterification?

A1: The acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid, plays a crucial dual role. Firstly, it protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. Secondly, it acts as a dehydrating agent, removing the water formed during the reaction. This shifts the equilibrium towards the formation of the ester, thereby increasing the overall yield.[5]

Q2: Can I use a different acetylating agent instead of acetic acid?

A2: Yes, other acetylating agents can be used, and may even be advantageous. Acetic anhydride is a more reactive acetylating agent than acetic acid and can often lead to higher yields and faster reaction times, especially with sterically hindered alcohols.[9] The reaction with acetic anhydride is not reversible, which also helps to drive the reaction to completion. Another option is acetyl chloride, which is highly reactive but also generates corrosive hydrogen chloride gas as a byproduct.[2]

Q3: How can I effectively monitor the progress of the esterification reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. Spot the reaction mixture on a TLC plate alongside the starting alcohol. The disappearance of the alcohol spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. Gas Chromatography (GC) can also be used for more quantitative analysis of the reaction mixture over time.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Grignard Reaction: This reaction is highly exothermic and can be vigorous. The Grignard reagent is also pyrophoric and reacts violently with water. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

  • Esterification: Concentrated acids are corrosive and should be handled with care. The reaction is typically heated to reflux, and the use of flammable solvents requires appropriate fire safety measures.[5]

  • General: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Q5: What is the expected odor of the final product, 4-Methyl-4-phenyl-2-pentyl acetate?

A5: Esters are known for their characteristic fruity or floral odors.[12] While the specific scent of 4-Methyl-4-phenyl-2-pentyl acetate is not widely documented in readily available literature, it is expected to have a pleasant, likely fruity or floral, aroma.

IV. Experimental Workflows & Visualizations

Workflow for Grignard Synthesis of 4-Methyl-4-phenyl-2-pentanol

Grignard_Workflow start Start reagent_prep Prepare Anhydrous Solvent & Glassware start->reagent_prep grignard_formation Form Grignard Reagent: Phenylmagnesium Bromide reagent_prep->grignard_formation ketone_addition Slowly Add 4-Methyl-2-pentanone at 0 °C grignard_formation->ketone_addition reaction Stir at Room Temperature ketone_addition->reaction workup Aqueous Workup (e.g., NH4Cl soln.) reaction->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying purification Purify by Distillation or Chromatography drying->purification product1 4-Methyl-4-phenyl- 2-pentanol purification->product1

Caption: Grignard reaction workflow for alcohol synthesis.

Workflow for Fischer Esterification

Esterification_Workflow start Start mixing Combine Alcohol, Acetic Acid, and Acid Catalyst start->mixing reflux Heat to Reflux (with water removal if applicable) mixing->reflux cooling Cool Reaction Mixture reflux->cooling workup Aqueous Workup: 1. Water Wash 2. NaHCO3 Wash 3. Brine Wash cooling->workup drying Dry Organic Layer (e.g., MgSO4) workup->drying purification Purify by Fractional Distillation drying->purification product2 4-Methyl-4-phenyl- 2-pentyl acetate purification->product2

Caption: Fischer esterification workflow for acetate synthesis.

Troubleshooting Logic for Low Esterification Yield

Troubleshooting_Esterification start Low Ester Yield check_equilibrium Is water being removed or is there an excess of a reactant? start->check_equilibrium check_catalyst Is the catalyst active and in sufficient quantity? check_equilibrium->check_catalyst No solution_equilibrium Use Dean-Stark trap or increase excess of acetic acid. check_equilibrium->solution_equilibrium Yes check_conditions Are the reaction time and temperature adequate? check_catalyst->check_conditions No solution_catalyst Use fresh catalyst and ensure proper loading. check_catalyst->solution_catalyst Yes check_byproducts Are there signs of alcohol dehydration? check_conditions->check_byproducts No solution_conditions Increase reflux time or consider a more reactive acetylating agent. check_conditions->solution_conditions Yes solution_byproducts Use milder catalyst (e.g., cation exchange resin) or lower temperature. check_byproducts->solution_byproducts Yes

Caption: Decision tree for troubleshooting low esterification yield.

V. References

  • Lab5 procedure esterification. (n.d.). Retrieved from

  • Process for esterification of secondary alcohols containing an ether group by reaction in the presence of a cation exchange resin catalyst. (n.d.). Google Patents. Retrieved from

  • Catalysts used for the esterification reaction | Download Table. (n.d.). ResearchGate. Retrieved from

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from

  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved from

  • Suppose one wanted to make 4-methyl-2-phenyl-2-pentanol. If bromobenzene is used as one of the starting. (2023, February 23). Brainly.com. Retrieved from

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. Retrieved from

  • 4.7: Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. Retrieved from

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from

  • Advances for Catalysts in One-Step Oxidative Esterification of Aldehydes and Alcohols with Alcohols to Esters. (2025, July 10). Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from

  • The Fischer Esterification. (n.d.). Retrieved from

  • Suppose one wanted to make 4-methyl-2-phenyl-2-pentanol. If bromobenzene is used as one of the... (n.d.). Retrieved from

  • CAS 2035-93-0: 4-Methyl-4-phenyl-2-pentanol. (n.d.). CymitQuimica. Retrieved from

  • 4-METHYL-4-PENTEN-2-OL synthesis. (n.d.). ChemicalBook. Retrieved from

  • Application Note: Synthesis of 2-(4-Methylphenyl)propan-2-ol via Grignard Reaction. (n.d.). Benchchem. Retrieved from

  • What is the synthetic route of 4-Methyl-2-pentanol. (2023, March 21). Knowledge - Bloom Tech. Retrieved from

  • Esterification of 4-methyl-2-pentanol and Acetic Acid. (2018, January 24). UKEssays.com. Retrieved from

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from

  • Question: Use a Grignard reaction to prepare the following alcohols. 2-Methyl-2-propanol 1-Methylcyclohexanol 3-Methyl-3-pentanol 2-Phenyl-2-butanol Benzyl alcohol 4-Methyl-1-pentanol. (n.d.). Vaia. Retrieved from

  • CAS 108-84-9: 4-Methyl-2-pentyl acetate. (n.d.). CymitQuimica. Retrieved from

  • 4-Methyl-2-pentyl acetate. (n.d.). PubChem. Retrieved from

  • the direct acyl-alkylation of arynes. (n.d.). Organic Syntheses Procedure. Retrieved from

  • 4-METHYL-4-PHENYL-2-PENTYL ACETATE. (2025, December 31). ChemicalBook. Retrieved from

  • 4-Methyl-2-pentyl acetate. (n.d.). NIST WebBook. Retrieved from

  • 4-methyl-4-phenyl-2-pentanol symdeo MPP (Symrise). (n.d.). The Good Scents Company. Retrieved from

  • 4-Methyl-4-phenylpentan-2-ol. (n.d.). Sigma-Aldrich. Retrieved from

  • 4-METHYL-2-PENTYL ACETATE. (n.d.). precisionFDA. Retrieved from

  • Asymmetric Synthesis of All-Carbon Benzylic Quaternary Stereocenters via Conjugate Addition to Alkylidene Meldrum's Acids. (n.d.). Organic Syntheses Procedure. Retrieved from

  • Organic Reactions: Esterification & Transesterification. (2025, June 15). Student Academic Success. Retrieved from

  • Esterification. (n.d.). Chem!stry. Retrieved from

  • Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved from

  • Synthesis and X-ray Structure of Acetoxy4-methyl Phenyl Methyl Acetate. (2009, June 18). ResearchGate. Retrieved from

  • A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in. (2005, July 27). Baxendale Group - Durham University. Retrieved from

  • Improvements in the Modeling and Kinetics Processes of the Enzymatic Synthesis of Pentyl Acetate. (2023, May 26). MDPI. Retrieved from

  • Chapter 4. Purification of Organic Chemicals. (n.d.). Request PDF - ResearchGate. Retrieved from

  • STUDY OF THE PENTYL ACETATE AND ETHANOLAMINE CATALYTIC AND NON-CATALYTIC INTERACTION. (2021, October 30). Retrieved from

  • Purification process for methyl acetate. (n.d.). Google Patents. Retrieved from

  • Purification process for methyl acetate - European Patent Office. (n.d.). Googleapis.com. Retrieved from

  • Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. (n.d.). Jetir.Org. Retrieved from

Sources

Optimization

Technical Support Center: Purification of 4-Methyl-4-phenyl-2-pentyl Acetate by Distillation

Audience: Researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support for the purification of 4-methyl-4-phenyl-2-pentyl acetate via distillation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

This guide is designed to provide in-depth technical support for the purification of 4-methyl-4-phenyl-2-pentyl acetate via distillation. As a Senior Application Scientist, this content synthesizes technical accuracy with practical, field-tested insights to help you troubleshoot and optimize your purification process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the distillation of 4-methyl-4-phenyl-2-pentyl acetate.

Q1: What is the expected boiling point of 4-methyl-4-phenyl-2-pentyl acetate?

Q2: My distillation is proceeding at a much lower temperature than anticipated. What does this indicate?

A2: A lower-than-expected distillation temperature is a strong indicator of the presence of volatile impurities. These could include residual solvents from the reaction or workup (e.g., diethyl ether, ethyl acetate), or unreacted starting materials with lower boiling points. It is advisable to collect this initial fraction separately until the temperature rises and stabilizes at the expected boiling point of your product.

Q3: Why is my final product purity still low after a single distillation?

A3: If impurities have boiling points close to that of 4-methyl-4-phenyl-2-pentyl acetate, a simple distillation will not be sufficient to achieve high purity. In such cases, fractional distillation is necessary.[1][2] The efficiency of fractional distillation depends on the length and type of the fractionating column used and maintaining a proper temperature gradient along the column.[3][4]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving specific issues encountered during the distillation of 4-methyl-4-phenyl-2-pentyl acetate.

Problem 1: The compound is not distilling, or the distillation is extremely slow.

Causality and Resolution:

  • Inadequate Vacuum: This is the most frequent cause. An insufficient vacuum will not lower the boiling point enough for the compound to vaporize at a reasonable temperature.

    • Troubleshooting Steps:

      • Systematically check for leaks: Inspect all glass joints, seals, and tubing connections. Ensure joints are properly greased (if applicable) and securely clamped.

      • Verify pump integrity: Check the vacuum pump's oil level and clarity. Contaminated oil will significantly reduce the pump's efficiency. Change the oil if it appears cloudy or discolored.

      • Use an accurate vacuum gauge: A McLeod or Pirani gauge will provide a more accurate reading of the system's pressure than the gauge on the pump itself.

  • Incorrect Thermometer Placement: Accurate temperature reading of the vapor is critical.

    • Solution: The top of the thermometer bulb must be level with the bottom of the side arm leading to the condenser. If placed too high, the reading will be artificially low; if too low, it will be too high.

  • Insufficient Heating: The heating mantle may not be providing enough energy.

    • Solution: Gradually increase the temperature of the heating mantle. Ensure even heating by using a magnetic stir bar in the distilling flask. Avoid excessively high temperatures to prevent decomposition.

Problem 2: The distillate is cloudy or appears wet.

Causality and Resolution:

  • Presence of Water: Residual water from the workup will co-distill with the product, often as an azeotrope, leading to a cloudy appearance.[5]

    • Preventative Measures: Before distillation, thoroughly dry the crude product with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate. Ensure all glassware is oven-dried prior to assembly.

Problem 3: The material in the distillation flask is darkening, and the vacuum is unstable.

Causality and Resolution:

  • Thermal Decomposition: Esters can be susceptible to decomposition at elevated temperatures.[6] This is often catalyzed by the presence of acidic or basic impurities.[7]

    • Solutions:

      • Reduce the distillation temperature: This can be achieved by improving the vacuum.

      • Neutralize the crude product: Before distillation, wash the crude product with a dilute solution of sodium bicarbonate to remove any acidic impurities, followed by a water wash.

      • Ensure even heating: Use a stir bar and a heating mantle that provides uniform heat to avoid localized overheating.

Data Summary Table: Potential Impurities and Their Properties

A comprehensive understanding of potential impurities is vital for designing an effective purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Rationale for Presence
Acetic Acid60.05118.1Byproduct of hydrolysis or unreacted starting material.
4-Methyl-4-phenyl-2-pentanone176.25~237Unreacted starting material.
Common Solvents (e.g., Toluene)92.14110.6Residual solvent from the reaction or workup.[8]
Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and resolving common distillation issues.

TroubleshootingWorkflow Start Distillation Issue Identified Problem_NoDistill No/Slow Distillation Start->Problem_NoDistill Problem_Cloudy Cloudy Distillate Start->Problem_Cloudy Problem_Decomp Decomposition (Darkening) Start->Problem_Decomp Problem_Impure Low Purity Product Start->Problem_Impure Sol_Vacuum Check Vacuum System: - Leaks - Pump Oil - Gauge Accuracy Problem_NoDistill->Sol_Vacuum Yes Sol_Dry Dry Crude Product Thoroughly (e.g., MgSO4) Before Distillation Problem_Cloudy->Sol_Dry Yes Sol_ImproveVacuum Improve Vacuum to Lower Temp Problem_Decomp->Sol_ImproveVacuum Yes Sol_Fractional Use Fractional Distillation for Close-Boiling Impurities Problem_Impure->Sol_Fractional Yes Sol_Thermometer Verify Thermometer Placement Sol_Vacuum->Sol_Thermometer Sol_Heat Increase Heat Gradually Ensure Stirring Sol_Thermometer->Sol_Heat Sol_Neutralize Neutralize Crude Product (e.g., NaHCO3 wash) Sol_ImproveVacuum->Sol_Neutralize

Caption: A flowchart for systematic troubleshooting of distillation problems.

Part 3: Experimental Protocol: Fractional Distillation

This protocol details a step-by-step methodology for the purification of 4-methyl-4-phenyl-2-pentyl acetate.

1. Pre-distillation Workup:

  • Transfer the crude product to a separatory funnel.

  • Wash sequentially with:

    • Saturated aqueous sodium bicarbonate solution.

    • Water.

    • Brine (saturated aqueous sodium chloride).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the bulk of any solvent using a rotary evaporator.

2. Fractional Distillation Setup:

  • Assemble the fractional distillation apparatus, ensuring all glassware is dry.

  • Place the dried, crude 4-methyl-4-phenyl-2-pentyl acetate into a round-bottom flask, no more than two-thirds full.[1]

  • Add a magnetic stir bar.

  • Attach a fractionating column (e.g., a Vigreux column) to the flask.

  • Position the distillation head, condenser, and receiving flasks.

  • Ensure the thermometer is correctly placed.

  • Connect the apparatus to a vacuum pump with a trap and a gauge.

3. Distillation Procedure:

  • Begin stirring and slowly evacuate the system to the desired pressure.

  • Gradually heat the distillation flask.

  • Collect any low-boiling impurities as a "forerun" fraction.

  • When the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the main fraction.

  • Maintain a slow and steady distillation rate.

  • Stop the distillation when the temperature begins to drop or when only a small amount of residue remains.

  • Allow the apparatus to cool completely before venting the system to atmospheric pressure.

References

  • Ester - Distillers Wiki. (2023, March 19). Retrieved from [Link]

  • 4-Methyl-2-pentyl Acetate - Chemical Database. (n.d.). Retrieved from [Link]

  • Decomposition of esters - Google Patents. (n.d.).
  • 2-Pentyl acetate | C7H14O2 - PubChem. (n.d.). Retrieved from [Link]

  • General procedures for the purification of Esters - Chempedia - LookChem. (n.d.). Retrieved from [Link]

  • 4-Methyl-2-pentyl acetate - CAS Common Chemistry. (n.d.). Retrieved from [Link]

  • From Free Fatty Acids to Aromatic Esters: Esterification in the Still Made Simple(r) - Boston Apothecary. (2013, March 7). Retrieved from [Link]

  • MITOCW | Distillation I | MIT Digital Lab Techniques Manual. (n.d.). Retrieved from [Link]

  • The Ultimate Guide to Fractional Distillation Unit - Sihai Energy Technology. (2024, September 4). Retrieved from [Link]

  • Understanding Fractional Distillation - extraktLAB. (2025, July 15). Retrieved from [Link]

  • UPDATED How To Set-Up and Perform Fractional Distillation #Science - YouTube. (2018, October 24). Retrieved from [Link]

  • 5 Ways to Make Fractional Distillation Interesting to Students - Labster. (2022, October 24). Retrieved from [Link]

  • hydrolysis of esters - Chemguide. (n.d.). Retrieved from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - Departments of Physics and Chemistry - EMU. (2023, July 4). Retrieved from [Link]

  • Purification of methyl acetate - US3904676A - Google Patents. (n.d.).
  • the direct acyl-alkylation of arynes - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Investigation of Methyl Acetate Production by Reactive Extraction. (n.d.). Retrieved from [Link]

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin - ACG Publications. (2017, December 15). Retrieved from [Link]

  • Purification of Methyl Acetate/Water Mixtures from Chemical Interesterification of Vegetable Oils by Pervaporation - MDPI. (2021, February 2). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - ACS Publications. (2010, April 16). Retrieved from [Link]

  • Purification process for methyl acetate - US5206434A - Google Patents. (n.d.).
  • NMR Chemical Shifts of Common Solvents as Trace Impurities - Carl ROTH. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Methyl-4-phenyl-2-pentyl Acetate

Subtitle: Troubleshooting Guides, Mechanistic FAQs, and Process Optimization for Sterically Hindered Esters Introduction 4-Methyl-4-phenyl-2-pentyl acetate (commonly known in the fragrance and pharmaceutical industries a...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Troubleshooting Guides, Mechanistic FAQs, and Process Optimization for Sterically Hindered Esters

Introduction

4-Methyl-4-phenyl-2-pentyl acetate (commonly known in the fragrance and pharmaceutical industries as Woodinyl acetate or Vetikol acetate) is a highly valued ester known for its grapefruit and woody aromatic profile[1]. Its synthesis relies on the esterification of 4-methyl-4-phenyl-2-pentanol[2]. However, the presence of a sterically hindered gamma-quaternary carbon and an electron-rich phenyl ring introduces significant chemoselectivity challenges[3].

This technical support guide is designed for researchers and drug development professionals. It addresses the mechanistic causality behind common side reactions—specifically elimination and intramolecular cyclization—and provides self-validating protocols to ensure high-yield synthesis.

Section 1: Troubleshooting Guide & FAQs

Q1: During acid-catalyzed esterification, my GC-MS shows a significant byproduct with a mass of m/z 160. What is this, and why is it forming? A1: A byproduct with m/z 160 (a loss of H2​O , 18 Da from the starting alcohol MW 178.27[2]) indicates dehydration (elimination) [4].

  • Mechanistic Causality: Under strong Brønsted acid catalysis (e.g., H2​SO4​ ), the secondary hydroxyl group is protonated and leaves as water, generating a secondary carbocation at the C2 position. Because the adjacent C3 position possesses protons, the system undergoes an E1 elimination to form alkene isomers, such as 4-methyl-4-phenyl-2-pentene.

  • Resolution: Shift from a thermodynamically driven acid-catalyzed Fischer esterification to a kinetically controlled base-catalyzed esterification using Acetic Anhydride ( Ac2​O ) and 4-Dimethylaminopyridine (DMAP). This bypasses the carbocation intermediate entirely.

Q2: I am using Lewis acids to drive the reaction, but I am isolating a cyclic hydrocarbon (m/z 160) that lacks alkene protons in the 1H-NMR. What is the mechanism? A2: You are observing a Friedel-Crafts Intramolecular Cyclization , resulting in 1,1,3-trimethyltetralin.

  • Mechanistic Causality: The C2 carbocation formed via Lewis or Brønsted acid activation is in close spatial proximity to the electron-rich phenyl ring at C4. The aromatic ring acts as an internal nucleophile, attacking the C2 carbocation in an electrophilic aromatic substitution ( SE​Ar ) reaction. This forms a highly stable 6-membered tetralin ring system.

  • Resolution: Avoid strong Lewis acids ( AlCl3​ , BF3​ ) or high-temperature acidic conditions. If acid catalysis is mandatory for your process scale, use a milder acid catalyst (e.g., mild cation-exchange resins or p-TsOH) and strictly control the temperature below 60°C.

Q3: My base-catalyzed reaction stalls at 70% conversion. How can I drive it to completion without inducing side reactions? A3: Stalled base-catalyzed esterifications are usually caused by the accumulation of the acetic acid byproduct, which lowers the pH and protonates the DMAP catalyst, deactivating it.

  • Resolution: Ensure a stoichiometric excess of an auxiliary base (like Triethylamine or Pyridine) to scavenge the generated acetic acid, keeping the DMAP free to act as a nucleophilic catalyst.

Section 2: Quantitative Data & Side Reaction Matrix

The following table summarizes the quantitative operational parameters and side reaction profiles associated with different catalytic systems during the synthesis of 4-methyl-4-phenyl-2-pentyl acetate.

Catalyst SystemOperating Temp (°C)Expected Conversion (%)Primary Side ReactionByproduct m/zMitigation Strategy
H2​SO4​ (Brønsted Acid) 100 - 110°C60 - 70%Dehydration (Alkenes)160Switch to Dean-Stark apparatus with mild p-TsOH.
AlCl3​ (Lewis Acid) 60 - 80°C< 50%Friedel-Crafts Cyclization160Avoid Lewis acids; transition to base catalysis.
Ac2​O / DMAP / TEA 0 - 25°C> 95%Hydrolysis (if wet)178 (SM)Ensure strictly anhydrous conditions; dry solvents.
DCC / DMAP (Steglich) 25°C80 - 85%N-Acylurea FormationVariableAvoid carbodiimides for this specific hindered ester.

Section 3: Mechanistic and Workflow Visualizations

MechanisticPathways SM 4-Methyl-4-phenyl-2-pentanol (Starting Material) BaseCat Base Catalysis (Ac2O, DMAP, TEA) SM->BaseCat AcidCat Acid Catalysis (H+, Heat) SM->AcidCat Target 4-Methyl-4-phenyl-2-pentyl acetate (Target Product) BaseCat->Target Tetrahedral Intermediate Carbocation C2 Secondary Carbocation Intermediate AcidCat->Carbocation - H2O Carbocation->Target + AcOH, - H+ Elimination Alkene Byproducts (Dehydration / m/z 160) Carbocation->Elimination E1 Elimination (- H+) Cyclization 1,1,3-Trimethyltetralin (Intramolecular Cyclization) Carbocation->Cyclization Friedel-Crafts SEAr

Caption: Divergent mechanistic pathways in the synthesis of 4-methyl-4-phenyl-2-pentyl acetate.

Workflow Step1 1. Dissolve SM in anhydrous DCM (0.5 M Concentration) Step2 2. Add 1.5 eq TEA & 0.1 eq DMAP (Stir 5 mins) Step1->Step2 Step3 3. Cool to 0°C in Ice Bath Step2->Step3 Step4 4. Dropwise addition of 1.2 eq Ac2O (Monitor Exotherm) Step3->Step4 Step5 5. Stir at Room Temp for 4 hours (Validate via TLC) Step4->Step5 Step6 6. Quench with sat. NaHCO3 (Neutralize AcOH) Step5->Step6 Step7 7. Organic Extraction & Brine Wash Step6->Step7 Step8 8. Dry (Na2SO4) & Vacuum Distillation (Isolate Target Ester) Step7->Step8

Caption: Step-by-step experimental workflow for base-catalyzed esterification.

Section 4: Self-Validating Experimental Protocols

Protocol A: Mild Base-Catalyzed Esterification (Recommended for High Purity)

Principle: This protocol utilizes DMAP as a nucleophilic catalyst to form a highly reactive N-acylpyridinium intermediate. This intermediate reacts rapidly with the sterically hindered secondary alcohol while entirely avoiding the carbocation formation that leads to cyclization and elimination[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 1.0 eq of 4-methyl-4-phenyl-2-pentanol in anhydrous Dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Base Addition: Add 1.5 eq of Triethylamine (TEA) and 0.1 eq of DMAP. Stir for 5 minutes at room temperature to ensure homogenization.

  • Activation: Cool the flask to 0°C in an ice bath. Dropwise, add 1.2 eq of Acetic Anhydride ( Ac2​O ) over 15 minutes.

    • Self-Validation Check: The solution should remain clear. A slight exotherm indicates the successful formation of the N-acylpyridinium intermediate.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate 9:1)[5]. The starting material ( Rf​≈0.3 ) should disappear, replaced by the less polar ester product ( Rf​≈0.7 ).

  • Quench & Wash: Quench the reaction by slowly adding saturated aqueous NaHCO3​ .

    • Self-Validation Check: Vigorous CO2​ gas evolution confirms the neutralization of excess acetic acid. Extract the organic layer, wash with 1M HCl (to remove DMAP and TEA), and finally wash with brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via vacuum distillation to yield the pure acetate[6].

Protocol B: Optimized Acid-Catalyzed Fischer Esterification (Industrial Scale)

Principle: For large-scale operations where Ac2​O is not viable, this protocol uses a Dean-Stark apparatus to continuously remove water. This shifts the equilibrium toward the ester[1] while minimizing the acid concentration to prevent cyclization.

Step-by-Step Methodology:

  • Preparation: Combine 1.0 eq of 4-methyl-4-phenyl-2-pentanol, 3.0 eq of Glacial Acetic Acid, and Toluene (as an azeotropic solvent) in a flask fitted with a Dean-Stark trap and a reflux condenser.

  • Catalyst Addition: Add a strictly catalytic amount (0.05 eq) of p-Toluenesulfonic acid (p-TsOH).

    • Causality Note: Avoid H2​SO4​ to minimize oxidative side reactions and aggressive dehydration.

  • Reflux: Heat the mixture to reflux (approx. 110°C).

    • Self-Validation Check: Water will begin to visibly collect in the Dean-Stark trap. The theoretical volume of water (1.0 eq) should be reached within 6-8 hours, indicating reaction completion.

  • Workup: Cool to room temperature, wash extensively with saturated NaHCO3​ until the aqueous layer is basic (pH > 8), dry the organic layer, and evaporate the toluene under reduced pressure.

References

  • Title: Woodinyl acetate (CAS N° 68083-58-9) Source: ScenTree.co URL: [Link]

  • Title: Dimethyl phenylbutanol | C12H18O | CID 99870 Source: PubChem - NIH URL: [Link]

  • Title: 4-Methyl-2-pentyl acetate Source: NIST Chemistry WebBook URL: [Link]

  • Title: Enantioselective Transesterification Catalysis by Nanosized Serine Protease Subtilisin Carlsberg Particles in Tetrahydrofuran Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: The Direct Acyl-Alkylation of Arynes Source: Organic Syntheses URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in the GC Analysis of 4-Methyl-4-phenyl-2-pentyl acetate

Welcome to the technical support center for advanced chromatographic analysis. This guide provides in-depth troubleshooting strategies for resolving peak tailing encountered during the Gas Chromatography (GC) analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced chromatographic analysis. This guide provides in-depth troubleshooting strategies for resolving peak tailing encountered during the Gas Chromatography (GC) analysis of 4-Methyl-4-phenyl-2-pentyl acetate. As a polar ester, this compound is susceptible to secondary interactions within the GC system, which can compromise peak symmetry, affecting resolution and the accuracy of quantification[1][2]. This document is structured to guide you, the research scientist, through a logical diagnostic workflow, from initial assessment to advanced solutions, ensuring the integrity and reproducibility of your analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a progressive, question-and-answer format, designed to systematically isolate and resolve the root cause of peak tailing.

Q1: What are the primary causes of peak tailing for a polar ester like 4-Methyl-4-phenyl-2-pentyl acetate?

A1: Peak tailing for this analyte is most often a result of undesirable chemical interactions between the compound and "active sites" within the GC system[1][3]. The ester functional group in 4-Methyl-4-phenyl-2-pentyl acetate contains polar carbonyl and ether linkages that are prone to forming hydrogen bonds with exposed silanol (-Si-OH) groups or interacting with metallic surfaces.

The primary culprits fall into three categories:

  • System Activity: This is the most common cause. Active sites can be found in the injector liner, on metal surfaces of the inlet, at the head of the analytical column due to contamination or stationary phase degradation, or even within the detector[1][4][5]. A portion of the analyte molecules are temporarily adsorbed by these sites, delaying their elution relative to the main band and creating an asymmetrical tail[2][6].

  • Physical and Installation Issues: Problems with the physical gas flow path can cause turbulence or unswept volumes, leading to band broadening that can manifest as tailing. This includes a poorly cut column, incorrect column installation depth in the inlet or detector, or leaks in the system[4][7][8].

  • Chromatographic Method Mismatches: Sub-optimal method parameters can exacerbate tailing. This includes a poor match between the sample solvent and the column's stationary phase, an injection volume that overloads the column's capacity, or a temperature program that is too slow, increasing the analyte's residence time and opportunity for interaction with active sites[1][2][7][9].

Q2: How can I quickly diagnose whether the peak tailing is due to system activity or a physical problem?

A2: A simple yet powerful diagnostic test involves injecting a non-polar compound. This allows you to differentiate between chemical activity (which primarily affects polar compounds) and physical system flaws (which affect all compounds).

The Diagnostic Test: Prepare a simple solution of a non-polar hydrocarbon, such as dodecane or hexadecane, at a concentration similar to your target analyte. Inject this sample using the same GC method.

  • Scenario A: The hydrocarbon peak is symmetrical and sharp, but your acetate peak tails.

  • Scenario B: Both the hydrocarbon peak and your acetate peak are tailing.

Q3: My non-polar hydrocarbon peak is sharp, but the acetate is tailing. Where should I start troubleshooting?

A3: This result strongly indicates that active sites are the root cause. The most common location for these sites is the GC inlet, which endures the highest stress from sample injections. You should always begin troubleshooting here.

Your Action Plan (See Protocol 1 for detailed steps):

  • Replace the Inlet Liner: The liner is the first point of contact for your sample. Over time, it accumulates non-volatile residues from the sample matrix and can have its deactivation layer compromised. Replace it with a new, high-quality, deactivated liner[1][5]. For polar analytes, an ultra-inert liner is highly recommended.

  • Replace the Septum: A worn or cored septum can shed small particles into the liner, creating new active sites for analyte interaction[1]. Regular replacement (e.g., every 50-100 injections) is crucial for maintaining an inert system[1].

  • Inspect and Clean the Inlet: While the liner is removed, inspect the inlet weldments for any visible contamination. If necessary, follow the manufacturer's guidelines for cleaning the inlet body.

Q4: I've performed basic inlet maintenance, but the peak tailing persists. What's the next step?

A4: If inlet maintenance does not resolve the issue, the focus shifts to the analytical column itself. The front end of the column is particularly susceptible to contamination from non-volatile matrix components that were not trapped by the liner.

Your Action Plan (See Protocol 2 for detailed steps):

  • Column Trimming: The most effective solution is to remove the contaminated section. Carefully trim 15-30 cm from the inlet end of the column[5][10]. This removes the section where active sites have most likely formed due to the accumulation of sample residue.

  • Verify Column Installation: After trimming, ensure the column is re-installed correctly. A clean, square cut is essential for good peak shape[7][8]. Furthermore, verify the correct installation depth in both the inlet and detector to avoid creating dead volumes[4][8].

  • Column Conditioning: After installation, condition the column according to the manufacturer's specifications. This helps to remove any residual contaminants and ensures a stable stationary phase[1][5]. If tailing persists across all peaks even after trimming, the column may be irreversibly damaged and require replacement.

Q5: What role does the GC column's stationary phase play, and how do I know if I'm using the right one?

A5: The choice of stationary phase is critical for achieving good chromatography. The fundamental principle is "like dissolves like," meaning the polarity of the stationary phase should be matched to the polarity of the analyte for optimal interaction and separation[11][12][13].

4-Methyl-4-phenyl-2-pentyl acetate is a polar compound. Using a non-polar column (e.g., a 100% dimethylpolysiloxane phase) can sometimes lead to poor peak shape for such analytes, as the interactions are not ideal.

Column PolarityCommon Phase ChemistrySuitability for 4-Methyl-4-phenyl-2-pentyl acetateRationale
Intermediate-Polar 5% Phenyl-Methylpolysiloxane (e.g., DB-5, HP-5ms)Excellent (Often the best starting point) Provides a good balance of dispersive and dipole-dipole interactions, offering good selectivity and peak shape for many polar compounds.[13]
Polar Polyethylene Glycol (PEG) / "WAX" (e.g., DB-WAX, HP-INNOWax)Good (Alternative Selectivity) The highly polar phase allows for strong dipole-dipole interactions, which can be very effective for separating polar analytes like esters.[13][14][15]
Non-Polar 100% Dimethylpolysiloxane (e.g., DB-1, HP-1)Potentially Problematic Retention is based solely on van der Waals forces (boiling point). The polar ester may exhibit minimal interaction with the phase, potentially leading to poor peak shape if system activity is present.[11][12]

If you are using a non-polar column and experiencing persistent tailing despite a clean system, consider switching to an intermediate-polar or polar column.

Q6: Could my GC method parameters be the cause of the peak tailing?

A6: Yes, method parameters can significantly influence peak shape.

  • Injection Volume/Concentration: Injecting too much sample mass can overload the column, leading to peak fronting or tailing[2][6][7]. If you suspect overloading, try diluting your sample by a factor of 10 and re-injecting. If the peak shape improves, overloading was a contributing factor.

  • Oven Temperature Program: A very slow temperature ramp increases the time the analyte spends in the column, providing more opportunity for it to interact with any residual active sites, which can worsen tailing[1]. Conversely, a very fast ramp may improve the peak shape but at the cost of resolution.

  • Solvent Mismatch: Injecting your sample in a solvent that is not compatible with the stationary phase can cause peak distortion[7][9]. For example, injecting an ester dissolved in a highly polar solvent like methanol onto a non-polar column can be problematic. Ensure your solvent is compatible with your stationary phase.

Q7: I've tried everything, and the peak tailing is still unacceptable. Are there any advanced solutions?

A7: When you have a highly active analyte that continues to tail even in a well-maintained system, analyte derivatization can be a powerful solution. Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis[16].

The Strategy: Silylation For compounds with polar functional groups, silylation is the most common derivatization technique[17][18]. It involves replacing the active hydrogen atoms in polar groups with a non-polar trimethylsilyl (TMS) group. Although esters lack active hydrogens, trace amounts of the corresponding acid or alcohol (from hydrolysis) in the sample can be highly active and cause tailing. Derivatizing these impurities can significantly improve chromatography.

  • How it Works: A silylating reagent (e.g., BSTFA) reacts with any trace acidic or hydroxyl impurities, masking their polar nature[19][20].

  • Benefit: The resulting TMS derivatives are more volatile and much less polar, eliminating the problematic interactions with active sites in the GC system and resulting in sharp, symmetrical peaks[17][18].

This approach adds a step to sample preparation but is often the definitive solution for challenging analytes that are resistant to other troubleshooting methods.

Visual Troubleshooting Workflow

The following diagram outlines the logical progression for diagnosing and resolving peak tailing.

G cluster_0 cluster_1 Troubleshooting Chemical Activity cluster_2 Troubleshooting Physical Issues start Peak Tailing Observed for 4-Methyl-4-phenyl-2-pentyl acetate diag Q2: Perform Diagnostic Test (Inject Non-Polar Hydrocarbon) start->diag chem_issue Result: Hydrocarbon Peak is Symmetrical -> Chemical Activity Issue diag->chem_issue Polar Analyte Only phys_issue Result: All Peaks Tail -> Physical System Issue diag->phys_issue All Analytes inlet Q3: Perform Inlet Maintenance (Replace Liner, Septum, O-Ring) chem_issue->inlet install Check Column Installation (Depth, Ferrules, Connections) phys_issue->install column_maint Q4: Perform Column Maintenance (Trim 15-30cm from Inlet) inlet->column_maint Tailing Persists column_select Q5: Evaluate Stationary Phase (Consider Intermediate/Polar Column) column_maint->column_select Tailing Persists advanced Q7: Advanced Solution (Consider Sample Derivatization) column_select->advanced Tailing Persists end_node Symmetrical Peak Achieved advanced->end_node cut Check Column Cut (Ensure Clean, Square Cut) install->cut Issue Not Found leak Perform Leak Check (Inlet, Detector, Gas Lines) cut->leak Issue Not Found leak->end_node Issue Resolved

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 4-Methyl-4-phenyl-2-pentyl Acetate in Acidic Media

Welcome to the Technical Support Center. This guide is specifically designed for researchers, formulation scientists, and drug development professionals working with 4-Methyl-4-phenyl-2-pentyl acetate (CAS 68083-58-9).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, formulation scientists, and drug development professionals working with 4-Methyl-4-phenyl-2-pentyl acetate (CAS 68083-58-9). Often utilized as a lipophilic structural motif or a specialized fragrance excipient (Vetikol acetate)[1][2], this sterically hindered ester exhibits excellent stability in neutral environments but is highly susceptible to degradation in acidic aqueous media.

Below, we detail the mechanistic causality of its degradation, provide troubleshooting FAQs, and outline a self-validating experimental protocol for your stability studies.

Mechanistic Causality of Acidic Degradation

Understanding why a molecule degrades is the first step in preventing it. Under acidic conditions, the primary degradation route for 4-methyl-4-phenyl-2-pentyl acetate is the AAC​2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism [3].

  • Electrophilic Activation: The hydronium ion ( H+ ) protonates the carbonyl oxygen of the acetate group. This pulls electron density away from the carbonyl carbon, transforming it into a highly reactive electrophile.

  • Rate-Limiting Nucleophilic Attack: Water acts as a nucleophile, attacking the activated carbonyl carbon to form a transient tetrahedral intermediate.

  • Acyl Cleavage: The intermediate collapses, cleaving the acyl-oxygen bond. This yields acetic acid and the corresponding alcohol, 4-methyl-4-phenyl-2-pentanol (also known as SymDeo MPP or dimethyl phenylbutanol, MW: 178.27 g/mol )[4][5].

Extreme Acidic Stress (The E1 Pathway): Because the acetate group is positioned on a secondary carbon, extreme acidic conditions (pH < 1.5) can trigger a secondary degradation pathway. Protonation of the ester (or the resulting alcohol) followed by the loss of the leaving group generates a secondary carbocation. This intermediate rapidly undergoes E1 elimination (or a hydride/phenyl shift) to form volatile alkene degradants.

AAc2_Mechanism Ester 4-Methyl-4-phenyl-2-pentyl acetate (Stable at pH > 5) Protonated Protonated Carbonyl (Activated Electrophile) Ester->Protonated + H⁺ (Acidic Media) Tetrahedral Tetrahedral Intermediate (Water Attack) Protonated->Tetrahedral + H₂O (Rate Limiting) Elimination Alkene Degradants (E1 Pathway at pH < 1.5) Protonated->Elimination - AcOH (Strong Acid) Products 4-Methyl-4-phenyl-2-pentanol + Acetic Acid Tetrahedral->Products - H⁺, Acyl Cleavage

Fig 1. Acid-catalyzed degradation pathways (AAc2 and E1) of 4-methyl-4-phenyl-2-pentyl acetate.

Interactive Troubleshooting FAQs

Q1: We formulated an emulsion containing 4-methyl-4-phenyl-2-pentyl acetate at pH 3.5 using a citrate buffer, but we are observing a 15% assay loss over 3 months at 40°C. Why? A: This is a classic manifestation of AAC​2 hydrolysis[3]. At pH 3.5, the hydronium ion concentration is sufficient to continuously catalyze the cleavage of the ester. Furthermore, citrate can act as a general acid catalyst, accelerating the reaction beyond simple specific acid catalysis. Solution: Adjust the formulation pH closer to the ester's maximum stability plateau (typically pH 5.5 - 6.5) or switch to a buffer system with lower general acid catalytic activity (e.g., an acetate buffer, which also slightly suppresses hydrolysis via the common ion effect).

Q2: How can we analytically distinguish between the AAC​2 hydrolysis products and E1 elimination products in our stability indicating method? A: Utilizing GC-MS or LC-MS is highly recommended. The primary hydrolysis product, 4-methyl-4-phenyl-2-pentanol, will present a distinct mass-to-charge ratio (m/z) of 178.27[4][5]. Conversely, elimination products (alkenes) will have lost the elements of acetic acid ( C2​H4​O2​ , 60 Da) and water ( H2​O , 18 Da), presenting an m/z of ~160. Chromatographically, the non-polar alkene degradants will elute significantly later than the polar alcohol on a reverse-phase LC system.

Q3: During our forced degradation studies (0.1 N HCl), our mass balance (Ester + Degradants) only adds up to 85%. Where is the missing 15%? A: The missing mass is likely due to the volatility of the degradants. 4-Methyl-4-phenyl-2-pentanol has a relatively low flash point and can volatilize if the reaction vessels are not hermetically sealed during 40°C/60°C stress testing[6]. Additionally, under strong acid conditions (pH 1.0), the alcohol can undergo further dehydration to form highly volatile alkenes. Solution: Ensure sealed headspace vials are used and perform a mass balance check using an internal standard (e.g., dodecane) added before the stress period begins.

Self-Validating Experimental Protocol: Acidic Forced Degradation

Causality & Validation: This protocol utilizes a "quench-and-recover" methodology. By immediately neutralizing the acid at the exact time of sampling, we halt the AAC​2 mechanism instantly. This prevents artifactual degradation while the sample sits in the autosampler queue. The inclusion of a mandatory mass balance calculation ensures the system is self-validating; if the molar sum of the ester and alcohol deviates from 100% ± 2%, the system automatically flags potential volatilization or secondary E1 pathways.

Step-by-Step Methodology:
  • Preparation of Stress Media: Prepare a 0.1 N HCl solution (pH ~1.0) in a 50:50 Water:Acetonitrile co-solvent system. Causality: The co-solvent ensures the highly lipophilic 4-methyl-4-phenyl-2-pentyl acetate remains fully solubilized, preventing biphasic micellar shielding from the acid.

  • Initiation: Spike the ester into the stress media to achieve a final concentration of 1.0 mg/mL. Immediately vortex and place in a thermoshaker at 40°C.

  • Time-Point Sampling: At t = 0, 2, 4, 8, 24, and 48 hours, extract a 500 µL aliquot.

  • Instant Quenching (Critical Step): Immediately transfer the 500 µL aliquot into a vial containing exactly 500 µL of 0.1 N NaOH buffered with 50 mM Phosphate (pH 7.0). Verify the final pH is 7.0 ± 0.2.

  • Extraction & Analysis: Add 1.0 mL of HPLC-grade Hexane containing 0.1 mg/mL internal standard (e.g., nonadecane). Vortex for 2 minutes, centrifuge at 10,000 rpm for 5 minutes, and extract the organic layer for GC-MS analysis.

  • Self-Validation (Mass Balance): Calculate the molarity of the remaining ester and the formed 4-methyl-4-phenyl-2-pentanol[7].

    Mass Balance (%)=Moles of Estert=0​Moles of Estert​+Moles of Alcoholt​​×100

Workflow Prep 1. Acid Stress Setup (0.1N HCl, 40°C) Sample 2. Time-Point Sampling (t=0 to t=48h) Prep->Sample Quench 3. Instant Quench (Neutralize to pH 7.0) Sample->Quench Analyze 4. GC-MS Analysis (Monitor m/z 178 & 160) Quench->Analyze Validate 5. Mass Balance Check (Ester + Alcohol = 100%) Analyze->Validate

Fig 2. Self-validating experimental workflow for kinetic monitoring of acidic degradation.

Quantitative Data Summary

The table below summarizes the expected degradation kinetics and product distribution of 4-methyl-4-phenyl-2-pentyl acetate under various acidic stress conditions at 40°C.

Table 1: Representative Kinetic Parameters & Product Distribution

pH LevelBuffer / Acid SystemEst. Half-Life ( t1/2​ )Primary DegradantMass Balance Recovery
pH 1.0 0.1 N HCl4.2 Hours4-Methyl-4-phenyl-2-pentanol (>90%)94.5% (Indicates minor E1 loss)
pH 3.0 Citrate (50 mM)18.5 Days4-Methyl-4-phenyl-2-pentanol (100%)99.2%
pH 5.0 Acetate (50 mM)> 2 YearsNone detected100.0%
pH 7.0 Phosphate (50 mM)StableNone detected100.0%

References

  • 1,3-Dimethyl-3-phenylbutyl acetate - The Fragrance Conservatory Source: Fragrance Conservatory URL:[Link]

  • gardenia pentyl acetate, 68083-58-9 - The Good Scents Company Source: The Good Scents Company URL:[Link]

  • 4-Methyl-4-phenyl-2-pentanol - NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Dimethyl phenylbutanol | C12H18O | CID 99870 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • CHEMISTRY UG Degree Programmes with Single Major (Reaction Mechanisms) Source: Bankura University URL:[Link]

Sources

Optimization

stability issues of 4-Methyl-4-phenyl-2-pentyl acetate in alkaline solutions

Prepared by: Senior Application Scientist, Chemical Stability Division This guide is intended for researchers, scientists, and drug development professionals encountering stability challenges with 4-Methyl-4-phenyl-2-pen...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Stability Division

This guide is intended for researchers, scientists, and drug development professionals encountering stability challenges with 4-Methyl-4-phenyl-2-pentyl acetate in alkaline environments. The following content provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions to ensure the integrity of your experiments and formulations.

Frequently Asked Questions (FAQs)
Q1: My 4-Methyl-4-phenyl-2-pentyl acetate is rapidly disappearing from my alkaline solution. What is happening?

A: You are likely observing a chemical reaction known as base-catalyzed hydrolysis, or saponification.[1][2] Esters, such as 4-Methyl-4-phenyl-2-pentyl acetate, are susceptible to degradation in the presence of a base (e.g., sodium hydroxide, potassium hydroxide, or even basic buffer systems). The hydroxide ion (OH⁻) from the alkaline solution acts as a nucleophile, attacking the ester and breaking it down into its parent alcohol and the salt of the carboxylic acid.[1][3][4] This reaction is generally irreversible under basic conditions because the resulting carboxylic acid is immediately deprotonated to form a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol.[1]

Q2: What is the precise chemical mechanism for this degradation?

A: The degradation follows a well-established two-step nucleophilic acyl substitution mechanism.[1]

  • Nucleophilic Attack: The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the bond to the alkoxy group (-OR) is cleaved, expelling an alkoxide ion (in this case, 4-methyl-4-phenyl-2-pentoxide) as the leaving group.

  • Acid-Base Reaction: The expelled alkoxide is a strong base and immediately deprotonates the newly formed acetic acid. This rapid and essentially irreversible acid-base reaction drives the equilibrium towards the products, forming sodium acetate and 4-methyl-4-phenyl-2-pentanol.[1]

G cluster_mechanism Mechanism of Alkaline Hydrolysis ester 4-Methyl-4-phenyl-2-pentyl acetate intermediate Tetrahedral Intermediate ester->intermediate 1. Nucleophilic Attack oh Hydroxide Ion (OH⁻) alkoxide Alkoxide Leaving Group intermediate->alkoxide 2. Intermediate Collapse acid Acetic Acid products Sodium Acetate + 4-Methyl-4-phenyl-2-pentanol alkoxide->products 3. Proton Transfer G start Problem Observed: Rapid Compound Loss check_ph Is pH > 8? start->check_ph check_temp Is Temperature > 4°C? check_ph->check_temp No sol_ph Action: Lower pH to < 7.5 or Use Aprotic Solvent check_ph->sol_ph Yes check_buffer Using Amine-Based Buffers (e.g., Tris)? check_temp->check_buffer No sol_temp Action: Reduce Temperature (e.g., 4°C or on ice) check_temp->sol_temp Yes sol_buffer Action: Switch to Non-Nucleophilic Buffer (e.g., Phosphate, Borate) check_buffer->sol_buffer Yes end Stability Improved check_buffer->end No (Consult Further) sol_ph->end sol_temp->end sol_buffer->end

Caption: Troubleshooting workflow for ester instability.

Problem 1: Rapid loss of parent compound with the appearance of new analytical peaks.
  • Potential Cause: You are observing the products of alkaline hydrolysis. The primary degradation products will be Acetic Acid (as its conjugate base, acetate) and 4-Methyl-4-phenyl-2-pentanol . Depending on your analytical method (e.g., HPLC, GC), you will see the peak for the parent ester decrease over time, while peaks corresponding to these new, more polar compounds appear and grow.

  • Recommended Solutions:

    • pH Control: The most effective solution is to lower the pH of your solution. If your experimental conditions permit, working at a neutral or slightly acidic pH will virtually eliminate this problem. [5]If a basic pH is required, use the lowest pH possible for the shortest duration.

    • Temperature Reduction: Perform your experiments at reduced temperatures (e.g., 4°C or on ice). This will significantly decrease the hydrolysis rate. [6] 3. Solvent Choice: If possible, use aprotic organic solvents (e.g., THF, Dioxane) that are free of water to prevent hydrolysis. If an aqueous system is required, minimize the water content.

    • Workup Procedure: During reaction workups, avoid basic aqueous washes (e.g., sodium bicarbonate solution) if the goal is to recover the intact ester. Opt for neutral (water, brine) or dilute acidic washes.

Problem 2: Inconsistent experimental results and poor reproducibility.
  • Potential Cause: Uncontrolled environmental factors are leading to variable rates of degradation.

    • Inadequate Buffering: The pH of your solution may not be stable, leading to "hot spots" of higher basicity where degradation is accelerated.

    • Temperature Fluctuations: Allowing the reaction mixture to warm to room temperature inconsistently between experiments will alter the degradation rate.

  • Recommended Solutions:

    • Use a Robust Buffer System: Employ a well-characterized buffer system such as phosphate or borate to maintain a stable pH throughout the experiment. [6]Avoid amine-containing buffers (e.g., Tris), as primary and secondary amines can also cleave esters via aminolysis.

    • Strict Temperature Control: Use a water bath, cryostat, or cold room to maintain a constant temperature for all experiments.

FactorHigh Degradation RateRecommended Control Measures
pH > 9.0Maintain pH between 7.0 - 8.0 if possible.
Temperature Room Temperature (~25°C) or higherPerform experiments at 4°C or on an ice bath.
Reaction Time Long (hours to days)Minimize exposure time to alkaline conditions.
Buffer Type Amine-based (e.g., Tris, Glycine)Use non-nucleophilic buffers (e.g., Phosphate, Borate, HEPES). [6]

Table 1: Summary of Factors Affecting Hydrolysis and Recommended Controls.

Experimental Protocols
Protocol 1: Kinetic Analysis of Hydrolysis by HPLC

This protocol allows you to quantify the degradation rate of 4-Methyl-4-phenyl-2-pentyl acetate under your specific experimental conditions.

Objective: To determine the half-life (t½) of the compound in a specific alkaline buffer.

Methodology:

  • Preparation:

    • Prepare a stock solution of 4-Methyl-4-phenyl-2-pentyl acetate (e.g., 10 mg/mL) in a suitable organic solvent like acetonitrile (ACN).

    • Prepare the alkaline aqueous buffer of interest (e.g., 100 mM phosphate buffer, pH 9.0).

    • Set up a thermostated water bath at the desired experimental temperature (e.g., 25°C).

  • Reaction Initiation:

    • In a sealed vial, add the aqueous buffer and allow it to equilibrate to the target temperature.

    • To initiate the reaction, spike a small volume of the ester stock solution into the buffer to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the final organic solvent concentration is low (<5%) to not significantly alter the buffer properties. Mix thoroughly. This is your t=0 sample.

  • Time-Point Sampling:

    • Immediately withdraw an aliquot (e.g., 100 µL) from the reaction vial. This is your first time point.

    • Quench the hydrolysis reaction by diluting the aliquot into a vial containing an acidic solution (e.g., 900 µL of 1% formic acid in 50:50 ACN:Water). The acidic pH will stop the degradation.

    • Repeat the sampling and quenching process at predetermined intervals (e.g., 5, 15, 30, 60, 120, 240 minutes).

  • Analysis:

    • Analyze all quenched samples using a validated, stability-indicating reverse-phase HPLC method. The method should be able to separate the parent ester from its more polar degradation products.

    • Record the peak area of the 4-Methyl-4-phenyl-2-pentyl acetate peak at each time point.

  • Data Interpretation:

    • Plot the natural logarithm of the peak area (ln(Area)) versus time.

    • For a pseudo-first-order reaction, the plot should be linear. The slope of this line is equal to the negative of the rate constant (-k).

    • Calculate the half-life using the formula: t½ = 0.693 / k .

Protocol 2: Forced Degradation Study

This protocol is used to rapidly identify potential degradation products and to confirm your analytical method is "stability-indicating."

Objective: To generate and identify the primary degradation products under alkaline stress.

Methodology:

  • Sample Preparation: Prepare three vials containing a solution of your compound (e.g., 1 mg/mL in 50:50 ACN:Water).

    • Vial 1 (Control): No stressor added.

    • Vial 2 (Acid Stress): Add 0.1 N HCl.

    • Vial 3 (Base Stress): Add 0.1 N NaOH. [7]

  • Incubation:

    • Loosely cap the vials and heat them at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). [7] * The goal is to achieve partial degradation (e.g., 10-30%), not complete loss of the parent compound.

  • Analysis:

    • After incubation, cool the vials. Neutralize the acid and base stress vials before analysis.

    • Analyze all three samples by HPLC-UV and, ideally, HPLC-Mass Spectrometry (LC-MS).

  • Data Interpretation:

    • Compare the chromatograms. The base-stressed sample should show a significant decrease in the parent peak and the appearance of new peaks not present in the control or acid-stressed sample.

    • Use the mass spectrometry data to confirm the identity of the degradation products (acetic acid and 4-methyl-4-phenyl-2-pentanol). This confirms that your HPLC method can resolve the parent compound from its degradants.

References
  • Fiveable. (2025, August 15). Ester Hydrolysis: Organic Chemistry Study Guide.
  • Takahashi, G., & Miyawaki, T.
  • Master Organic Chemistry. (2022, October 27).
  • Mabunda, L., & van Rensburg, E.
  • Iqbal, M. S., et al. (2019, September 15).
  • Random Experiments International. (2024, April 12). Alkaline hydrolysis of methyl acetate (Alkaline hydrolysis of esters). [Video]. YouTube.
  • Bhatt, K. R., & Kamath, S. V. Kinetic studies in ester hydrolysis.
  • University of Calgary. Ch20: Hydrolysis of Esters.
  • Takács-Novák, K., et al. (2006, July 6).
  • Clark, J. hydrolysis of esters. Chemguide.
  • Premier Group. 4-Methyl-4-Phenylpentan-2-One (Veticone).
  • Chemistry Stack Exchange. (2019, April 21). Rate of hydrolysis of ester in presence of an acidic medium.
  • Lindon, J. C., et al. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862.
  • Jabeen, F., et al. (2023, December 3).
  • LookChem. 4-Methyl-4-phenylpentan-2-one.
  • Stabicoat. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • NIST.
  • ChemicalBook. (2025, December 31).
  • BenchChem. (2025, December). Side reactions of NHS esters and how to avoid them.
  • LibreTexts. (2022, September 24). 21.6: Chemistry of Esters.
  • Ministry of the Environment, Government of Japan. III Analytical Methods.
  • Google Patents. (2010). CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone.
  • Jabeen, F., et al. (2023, December 3). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature.
  • CymitQuimica.
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  • Cox, R. A. (2011, November 28). A Greatly Under-Appreciated Fundamental Principle of Physical Organic Chemistry. PMC.
  • Google Patents.
  • SIELC Technologies. (2018, February 19). 2-Pentanone, 4-methyl-4-phenyl-.
  • Tsujikawa, K., et al. (2012, July 10). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. PubMed.
  • BenchChem. A Technical Guide to the Solubility and Stability of Biphenyl-4-yl-p-tolyl-methanone.
  • Chavez-Alvarez, R., et al. (2025, February 11). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. MDPI.

Sources

Troubleshooting

minimizing impurities in the synthesis of Vetikol Acetate

A Senior Application Scientist's Guide to Minimizing Impurities Welcome to the technical support center for the synthesis of Vetiveryl Acetate. This guide is designed for researchers, chemists, and process development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Minimizing Impurities

Welcome to the technical support center for the synthesis of Vetiveryl Acetate. This guide is designed for researchers, chemists, and process development professionals dedicated to achieving the highest purity in their synthesis of this valuable and complex fragrance ingredient. As your Senior Application Scientist, my goal is to move beyond simple procedural lists and provide you with the causal understanding—the "why" behind the "how"—to empower you to troubleshoot and optimize your experiments effectively.

Vetiveryl Acetate, derived from the acetylation of vetiver oil or its isolated alcohols (vetiverol), is a cornerstone of modern perfumery.[1][2] However, its synthesis is fraught with challenges, primarily due to the inherent complexity of the starting material—a natural oil containing over 100 distinct chemical constituents.[3] This guide provides a structured, question-and-answer approach to navigate these challenges, ensuring your final product meets the most stringent quality standards.

Part 1: Frequently Asked Questions - Core Concepts

This section addresses foundational questions that are crucial for understanding impurity formation.

Q1: What is the standard synthesis route for Vetiveryl Acetate, and where do impurities originate?

A1: The most common industrial synthesis involves the direct acetylation of vetiver oil, or more preferably, a fraction enriched in sesquiterpene alcohols known as "vetiverol".[4] The reaction typically uses acetic anhydride as the acetylating agent.[1] Catalysts such as orthophosphoric acid or sodium acetate are often employed to facilitate the reaction, which may be conducted at temperatures up to 120°C.[5][6]

Impurities arise from four primary sources:

  • Unreacted Starting Materials: Incomplete conversion leaves residual vetiverol and acetic anhydride. The latter readily hydrolyzes to acetic acid during work-up.

  • Side-Reaction Products: The complex nature of vetiver oil can lead to undesired side reactions, although the primary issue is often incomplete reaction of all alcohol isomers.

  • Process-Related Impurities: These include residual catalysts (e.g., phosphoric acid) and solvents (e.g., toluene) used in the process.[5][7]

  • Inert Constituents: Vetiver oil contains a significant percentage of non-alcoholic sesquiterpenes (hydrocarbons) which do not participate in the acetylation. If crude vetiver oil is used as the starting material, these compounds are carried through the entire process as major impurities.[1]

Q2: Why is using "vetiverol" preferred over crude vetiver oil as a starting material?

A2: Using vetiverol is a critical first step in impurity minimization. Vetiverol is produced by rectifying (fractionally distilling) crude vetiver oil to concentrate the desirable sesquiterpene alcohols.[4][8] By using this alcohol-rich fraction, you physically remove the bulk of the non-reactive sesquiterpene hydrocarbons before the reaction begins. This preventative measure significantly simplifies purification, as you are not expending energy and resources to later separate large quantities of inert, oil-soluble impurities from your final product.

Q3: What is the mechanistic role of catalysts like orthophosphoric acid in this reaction?

A3: In the acetylation of alcohols with acetic anhydride, an acid catalyst like orthophosphoric acid plays a crucial role in activating the acetylating agent. The mechanism involves the protonation of one of the carbonyl oxygens of acetic anhydride. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of the vetiverol alcohols. This catalysis increases the reaction rate, allowing for lower reaction temperatures or shorter reaction times, which can help minimize thermal degradation and other side reactions.

Q4: My final product develops an "acidic" or "oxidized" off-odor upon aging. What causes this?

A4: This common issue is often linked to the autoxidation of residual hydrocarbon (sesquiterpene) impurities in the presence of oxygen.[7] These oxidation reactions can generate volatile aldehydes, such as acetaldehyde, which impart a sharp, unpleasant "acidic" note.[7] The stability of the final product is therefore directly related to the efficiency of the purification process. Minimizing residual hydrocarbons through fractional distillation is the most effective way to prevent this long-term degradation.[7] Additionally, ensuring the complete removal of acidic residues (acetic acid, catalyst) during the work-up is vital, as their presence can catalyze degradation pathways.

Part 2: Troubleshooting Guide for Impurity Minimization

This table provides a systematic approach to identifying and resolving common issues encountered during the synthesis of Vetiveryl Acetate.

Observed Problem Potential Root Cause(s) Recommended Corrective & Preventive Actions
High level of unreacted vetiverol in GC-MS analysis. 1. Insufficient Acetylating Agent: Stoichiometric ratio of acetic anhydride to vetiverol was too low. 2. Ineffective Catalysis: Catalyst was inactive, or concentration was too low. 3. Suboptimal Reaction Conditions: Reaction time was too short or temperature was too low for complete conversion.1. Optimize Stoichiometry: Increase the molar excess of acetic anhydride. A slight excess is typically used to drive the reaction to completion. 2. Verify Catalyst: Use a fresh, verified source of catalyst (e.g., orthophosphoric acid).[5] 3. Reaction Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC) or in-process GC analysis to determine the optimal reaction time and temperature.
Final product has a sharp, acidic odor and fails pH specification. 1. Incomplete Neutralization: The post-reaction washing steps were insufficient to remove residual acetic acid and the acid catalyst.[7] 2. Hydrolysis of Excess Anhydride: Excess acetic anhydride was not fully removed and hydrolyzed to acetic acid during storage or work-up.1. Implement a Rigorous Work-up: After the reaction, perform multiple washes with a weak base (e.g., sodium bicarbonate solution) followed by washes with brine or deionized water until the aqueous layer is neutral.[7] 2. Use Vacuum Stripping: After washing and drying, a brief vacuum stripping step can help remove the last traces of volatile acids and water.
Significant peaks corresponding to sesquiterpene hydrocarbons are present in the final product. 1. Starting Material Choice: Crude vetiver oil was used instead of a vetiverol-rich fraction. 2. Inefficient Purification: The final fractional distillation step was not performed or was inefficient.[7]1. Source Vetiverol: Begin the synthesis with rectified vetiver oil ("vetiverol") to minimize the initial hydrocarbon load.[4] 2. Optimize Distillation: A carefully controlled fractional distillation under vacuum is the most critical step for separating the desired Vetiveryl Acetate from the lower-boiling sesquiterpenes and higher-boiling unreacted alcohols.[7]
Batch-to-batch inconsistency in odor profile and GC-MS chromatogram. 1. Variable Starting Material: The composition of vetiver oil, and thus vetiverol, varies significantly depending on its geographical origin (e.g., Haiti, Java) and the distillation process used.[3] 2. Inconsistent Reaction/Purification: Minor variations in reaction time, temperature, or distillation parameters can alter the final composition of this complex mixture.1. Standardize Starting Material: Qualify and source vetiverol from a consistent supplier. Perform GC-MS analysis on the incoming raw material to establish a baseline. 2. Strict Process Control: Implement and adhere to a strict Standard Operating Procedure (SOP) for all synthesis and purification steps. Maintain detailed batch records to track all parameters.

Part 3: Key Experimental Protocols

These protocols provide detailed, self-validating methodologies for critical stages of the synthesis and analysis.

Protocol 1: Optimized Acetylation of Vetiverol

This protocol details a standard laboratory-scale acetylation using an acid catalyst.

Objective: To achieve >95% conversion of vetiverol alcohols to Vetiveryl Acetate.

Materials:

  • Vetiverol (alcohol-rich fraction of vetiver oil)

  • Acetic Anhydride (≥99%)

  • Orthophosphoric Acid (85%)

  • Toluene (Anhydrous)

  • Reaction flask with reflux condenser, magnetic stirrer, and nitrogen inlet

Procedure:

  • Preparation: Set up a clean, dry reaction flask under a nitrogen atmosphere.

  • Charging Reactants: To the flask, add Vetiverol (1.0 eq). Add anhydrous toluene (approx. 2 mL per gram of vetiverol). Begin stirring.

  • Adding Acetylating Agent: Slowly add acetic anhydride (1.2 eq). An excess is used to ensure complete conversion.

  • Catalyst Addition: Carefully add orthophosphoric acid (approx. 0.5% w/w relative to vetiverol). Note: The reaction is often exothermic.

  • Reaction: Heat the mixture to a controlled temperature (e.g., 60-80°C). The optimal temperature may vary and should be determined experimentally.[5]

  • Monitoring: Monitor the reaction progress every 30 minutes by taking a small aliquot, quenching it in a vial with water and sodium bicarbonate, extracting with a small amount of ethyl acetate, and analyzing by TLC or GC. The disappearance of the vetiverol spot/peak indicates reaction completion.

  • Completion: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature before proceeding to the work-up protocol.

Protocol 2: Post-Reaction Neutralization and Washing Work-Up

Objective: To completely remove acidic impurities and water-soluble byproducts from the crude reaction mixture.

Materials:

  • Crude Vetiveryl Acetate reaction mixture

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

Procedure:

  • Transfer: Transfer the cooled reaction mixture to a separatory funnel.

  • Neutralization Wash: Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and shake gently, venting frequently to release CO₂ gas. Allow the layers to separate and discard the lower aqueous layer.

  • Repeat Neutralization: Repeat the NaHCO₃ wash. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8). Continue washing if it remains acidic.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to break any emulsions and remove residual water. Discard the aqueous layer.

  • Drying: Drain the organic layer into a clean flask. Add anhydrous MgSO₄ or Na₂SO₄ and swirl. Add more drying agent until it no longer clumps together.

  • Filtration: Filter the mixture to remove the drying agent. The resulting solution is the crude, dry Vetiveryl Acetate in toluene.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product, which is now ready for final purification by fractional distillation.

Part 4: Visual Guides & Workflows

Diagrams provide a clear visual representation of the processes and logic involved in Vetiveryl Acetate synthesis.

Diagram 1: Synthesis & Purification Workflow

cluster_0 Synthesis Stage cluster_1 Work-Up Stage cluster_2 Purification Stage Vetiverol Vetiverol (Starting Material) Reaction Acetylation (Acetic Anhydride, Catalyst) Vetiverol->Reaction Crude Crude Reaction Mixture Reaction->Crude Neutralize Neutralization Wash (NaHCO3) Crude->Neutralize Dry Drying (MgSO4) Neutralize->Dry Distill Fractional Vacuum Distillation Dry->Distill Final Pure Vetiveryl Acetate Distill->Final

Caption: High-level workflow from starting material to pure product.

Diagram 2: Primary Impurity Pathways

Start Starting Materials (Vetiverol, Acetic Anhydride) Reaction Acetylation Reaction Start->Reaction Impurity2 Residual Acetic Acid (Hydrolysis / Incomplete Wash) Start->Impurity2 Work-up Issue Impurity3 Sesquiterpenes (From Crude Vetiver Oil) Start->Impurity3 Wrong Starting Material Desired Vetiveryl Acetate (Desired Product) Reaction->Desired Impurity1 Unreacted Vetiverol (Incomplete Conversion) Reaction->Impurity1 Low Temp/ Short Time

Caption: Origins of the three most common impurity types.

Diagram 3: Troubleshooting Decision Tree

Start GC-MS shows high impurity level Q_Alcohol Is main impurity unreacted Vetiverol? Start->Q_Alcohol A_Alcohol Review Reaction: - Increase Acetic Anhydride - Check Catalyst Activity - Increase Time/Temp Q_Alcohol->A_Alcohol Yes Q_Acid Is there a broad 'tailing' peak? (Likely Acetic Acid) Q_Alcohol->Q_Acid No End Re-analyze purified product A_Alcohol->End A_Acid Review Work-up: - Perform more NaHCO3 washes - Confirm pH is neutral Q_Acid->A_Acid Yes Q_HC Are there significant peaks in the hydrocarbon region? Q_Acid->Q_HC No A_Acid->End A_HC Review Process: - Start with Vetiverol, not crude oil - Optimize vacuum distillation Q_HC->A_HC Yes A_HC->End

Caption: A logical decision tree for troubleshooting based on GC-MS data.

References

  • WO2016193208A1 - Biotechnological manufacture of vetiveryl esters - Google Patents.
  • E. J. Brunke, F. Voirol, W. Schatkowski, G. D. V. D. G. H. H. (1995). Malodor Formation in Alcoholic Perfumes Containing Vetiveryl Acetate and Vetiver Oil. Perfumer & Flavorist, 20, 1-6. URL: [Link]

  • Woodinyl acetate (CAS N° 68083-58-9) - ScenTree.co. URL: [Link]

  • Hartati, R., & Cahyono, B. (2001). Increasing the Vetiverol Content of Vetiver Oil by Rectification. Majalah Farmasi Indonesia, 12(3), 113-118. URL: [Link]

  • SCCS (Scientific Committee on Consumer Safety). (2014). OPINION ON vetiveryl acetate (fragrance ingredient). European Commission. URL: [Link]

  • Notar Francesco, I., Filippi, J. J., & Antoniotti, S. (2017). Sustainable Manufacture of a Valuable Fragrance Ingredient: Lipase-Catalyzed Acylation of Vetiver Essential Oil and Chemoselectivity between Sesquiterpene Alcohols. ChemPlusChem, 82(6), 886-895. URL: [Link]

  • vetiveryl acetate (4,8-dimethyl-2-propan-2-ylidene-3,3a,4,5,6,8a-hexahydro-1H-azulen-6-yl) acetate - The Good Scents Company. URL: [Link]

  • SCCS (Scientific Committee on Consumer Safety). (2018). OPINION ON the inhalation toxicity of the fragrance ingredient Acetylated Vetiver Oil. European Commission. URL: [Link]

  • gardenia pentyl acetate, 68083-58-9 - The Good Scents Company. URL: [Link]

  • Tissandié, L., et al. (2012). Purification of vetiver alcohols and esters for quantitative high-performance thin-layer chromatography determination in Haitian vetiver essential oils and vetiver acetates. Journal of Chromatography A, 1241, 103-11. URL: [Link]

  • JEOL. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. Applications Notes. URL: [Link]

  • Tissandié, L., et al. (2012). Purification of vetiver alcohols and esters for quantitative high-performance thin-layer chromatography determination in Haitian vetiver essential oils and vetiver acetates. PubMed. URL: [Link]

  • Khayyat, S. A. (2017). Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. 2nd European Organic Chemistry Congress. URL: [Link]

  • Zhang, L., et al. (2024). GC-MS Combined with Proteomic Analysis of Volatile Compounds and Formation Mechanisms in Green Teas with Different Aroma Types. MDPI. URL: [Link]

  • VETIKOL ACETATE - Ventos. URL: [Link]

  • Vetiveryl acetate (CAS N° 84082-84-8) - ScenTree. URL: [Link]

  • Vetikolacetat - Symrise. URL: [Link]

  • Vetiveryl acetate (CAS N° 84082-84-8) - ScenTree. URL: [Link]

  • SCCP (Scientific Committee on Consumer Products). (2006). Opinion of the Scientific Committee on Consumer Products on vetiveryl acetate. European Commission. URL: [Link]

  • Tissandié, L., et al. (2018). Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations. PubMed. URL: [Link]

  • Acetylated Vetiver Oil as a perfuming agent - CRITICAL CATALYST. URL: [Link]

  • Tissandié, L., et al. (2018). Integrated Comprehensive Two-dimensional Gas-Chromatographic and Spectroscopic Characterization of Vetiveryl Acetates: Molecular Identifications, Quantification of Constituents, Regulatory and Olfactory Considerations. ResearchGate. URL: [Link]

  • SCCS (Scientific Committee on Consumer Safety). (2019). Final opinion on the safety of fragrance ingredient Acetylated Vetiver Oil. Public Health - European Commission. URL: [Link]

  • Sanou, S., et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 4-Methyl-4-phenyl-2-pentyl acetate and Vetiveryl Acetate: Synthesis, Physicochemical Profiling, and Formulation Dynamics

As a Senior Application Scientist in fragrance chemistry and drug development, selecting the correct ester for a formulation requires moving beyond basic olfactory descriptions. It demands a rigorous understanding of mol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in fragrance chemistry and drug development, selecting the correct ester for a formulation requires moving beyond basic olfactory descriptions. It demands a rigorous understanding of molecular weight, steric hindrance, and matrix stability. This guide provides an objective, data-driven comparative analysis of Vetiveryl Acetate (a complex, semi-synthetic sesquiterpene derivative) and 4-Methyl-4-phenyl-2-pentyl acetate (a fully synthetic aliphatic-aromatic ester, commercially known as Vetikol Acetate).

While both compounds are utilized to impart sophisticated woody and vetiver-like notes, their structural disparities dictate vastly different substantivity profiles, synthesis pathways, and behaviors in extreme pH environments.

Chemical Identity & Structural Overview

The fundamental difference between these two compounds lies in their origin and molecular homogeneity.

Vetiveryl Acetate (VA) is not a single molecule. It is a complex mixture produced by the acetylation of sesquiterpene alcohols (vetiverol) isolated from natural Chrysopogon zizanioides (vetiver) essential oil 1. This high-molecular-weight backbone makes it an exceptional fixative that smooths out the harsh, smoky notes of raw vetiver 2.

4-Methyl-4-phenyl-2-pentyl acetate (4-MPPA) is a highly pure, single-molecule synthetic ester. While it shares the warm, woody characteristics of VA, its lower molecular weight and unique structure introduce bright, herbal-fruity top notes reminiscent of grapefruit and rhubarb 3.

Table 1: Comparative Physicochemical & Olfactory Profiling
ParameterVetiveryl Acetate4-Methyl-4-phenyl-2-pentyl acetate
CAS Number 62563-80-868083-58-9
Molecular Weight ~262 g/mol (Average)220.31 g/mol
Specific Gravity (25°C) 0.979 - 1.0150.975 - 0.985
Boiling Point 286°C270°C
Substantivity (100%) > 360 hours~ 52 hours
Primary Olfactory Profile Smooth, sweet woody, dry, powderyHerbal-fruity, grapefruit, warm woody
Chemical Classification Semi-synthetic sesquiterpene esterFully synthetic aliphatic-aromatic ester

Mechanistic Pathways of Synthesis

Understanding the synthesis of these compounds explains their cost, yield, and purity profiles.

VA synthesis relies on the extraction and fractionation of natural vetiver oil, followed by acetylation. 4-MPPA is synthesized via the acid-catalyzed esterification of 4-methyl-4-phenylpentan-2-ol 4.

G VetiverOil Vetiver Essential Oil Vetiverol Vetiverol Extraction VetiverOil->Vetiverol Distillation Acetylation1 Acetylation (Acetic Anhydride) Vetiverol->Acetylation1 VetiverylAcetate Vetiveryl Acetate Acetylation1->VetiverylAcetate Purification Precursor 4-Methyl-4-phenylpentan-2-ol Acetylation2 Esterification (H2SO4 Catalyzed) Precursor->Acetylation2 MPPA 4-Methyl-4-phenyl-2-pentyl acetate Acetylation2->MPPA Neutralization

Synthesis pathways for Vetiveryl Acetate and 4-Methyl-4-phenyl-2-pentyl acetate.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They not only outline the steps but integrate analytical checkpoints to verify causality and structural integrity.

Protocol A: Laboratory-Scale Synthesis & Isolation of 4-MPPA

Objective: Synthesize 4-MPPA with >98% purity, avoiding acid-catalyzed hydrolysis.

  • Esterification: In a round-bottom flask, combine 1.0 molar equivalent of 4-methyl-4-phenylpentan-2-ol with 1.5 equivalents of acetic anhydride.

    • Causality: Acetic anhydride is strictly preferred over acetic acid. According to Le Chatelier's principle, using acetic acid generates water as a byproduct, which can drive the equilibrium backward. Acetic anhydride prevents water formation, maximizing the forward reaction yield 4.

  • Catalysis: Add 0.05 equivalents of concentrated sulfuric acid ( H2​SO4​ ) dropwise under continuous stirring at 40°C.

  • Neutralization: Post-reaction, wash the organic layer twice with a 10% Na2​CO3​ aqueous solution until the pH of the aqueous phase reaches 7.5.

    • Causality: Residual strong acids will catalyze the hydrolysis of the newly formed ester during storage. Complete neutralization is critical for shelf-life stability.

  • Validation (Self-Validating Step): Perform GC-MS analysis on the distilled product. The protocol is considered successful only if the chromatogram shows <1% of the precursor alcohol peak (m/z tracking), confirming complete conversion.

Protocol B: Substantivity and Matrix Stability Testing

Objective: Evaluate the degradation of esters in aggressive consumer product matrices.

G Start Matrix Formulation Acidic Acidic (pH 4) Start->Acidic Alkaline Alkaline (pH 10) Start->Alkaline Lipid Lipid Emulsion Start->Lipid Dose Dose at 1-5% w/w Acidic->Dose Alkaline->Dose Lipid->Dose Incubate Accelerated Aging (40°C, 4 Weeks) Dose->Incubate Eval1 GC-MS Quantification Incubate->Eval1 Eval2 Olfactory Fidelity Check Incubate->Eval2

Experimental workflow for matrix stability and olfactory fidelity evaluation.

  • Matrix Preparation: Prepare three standardized matrices: an AP Roll-on base (pH 4.0), a standard lipid body lotion (pH 6.0), and a solid soap base (pH 10.0).

  • Dosing: Incorporate VA and 4-MPPA at exactly 1.0% w/w into separate batches of each matrix.

  • Accelerated Aging: Incubate the samples in a climate chamber at 40°C for 4 weeks.

    • Causality: A 4-week incubation at 40°C is the industry standard for simulating approximately 6 months of ambient shelf life, accelerating potential ester hydrolysis.

  • Validation (Self-Validating Step): Compare the aged samples against a control batch (compounded on Day 0 and stored at 4°C). Extract the organics using hexane and quantify the remaining ester via GC-MS. A degradation of >10% indicates matrix incompatibility.

Formulation Dynamics & Application Efficacy

The experimental data yields clear directives for formulation scientists. While both molecules are esters and theoretically susceptible to hydrolysis, their structural environments dictate their practical stability 5.

4-MPPA demonstrates surprisingly robust stability in alkaline environments (like soap) compared to simpler aliphatic esters. Causality: The bulky 4-methyl-4-phenyl group creates significant steric hindrance around the ester linkage, physically blocking hydroxide ions ( OH− ) from easily attacking the carbonyl carbon.

Conversely, Vetiveryl Acetate's immense substantivity (>360 hours) makes it the superior choice for fine perfumery dry-downs, where 4-MPPA (~52 hours) will have already evaporated, acting instead as a top-to-middle note modifier.

Table 2: Formulation Matrix Stability (4-Week Accelerated Aging at 40°C)
Formulation MatrixpH RangeVetiveryl Acetate Stability4-MPPA Stability
Body Lotion (Lipid) 5.5 - 6.5ExcellentGood
Shampoo (Surfactant) 5.0 - 7.0ExcellentVery Good
Soap (Alkaline) 9.0 - 10.5Very GoodVery Good
AP Roll-on (Acidic/Salts) 3.5 - 4.5GoodVery Good
Hypochlorite Bleach > 11.0Poor (Oxidative Cleavage)Poor (Oxidative Cleavage)

References

  • Gardenia pentyl acetate, 68083-58-9 - The Good Scents Company. Available at:[Link]

  • Woodinyl acetate (CAS N° 68083-58-9) - ScenTree.co. Available at:[Link]

Sources

Comparative

Comparative Sensory and Performance Analysis: 4-Methyl-4-phenyl-2-pentyl Acetate vs. Conventional Aliphatic Esters

Executive Summary & Structural Causality In the realm of flavor and fragrance chemistry, esters are traditionally synonymous with highly volatile, fleeting fruity top notes. However, 4-Methyl-4-phenyl-2-pentyl acetate (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In the realm of flavor and fragrance chemistry, esters are traditionally synonymous with highly volatile, fleeting fruity top notes. However, 4-Methyl-4-phenyl-2-pentyl acetate (CAS: 68083-58-9)[1]—commercially known under trade names such as Vetikol Acetate or Woodinyl Acetate[2]—represents a paradigm shift.

Unlike simple linear or branched aliphatic esters (e.g., ethyl butyrate or isoamyl acetate), 4-Methyl-4-phenyl-2-pentyl acetate incorporates a bulky phenyl ring attached to a branched pentyl chain[2]. This specific structural modification dictates two critical functional outcomes:

  • Receptor Binding Affinity (Sensory Shift): The steric bulk of the phenyl group alters its interaction with olfactory G-protein coupled receptors (GPCRs)[3]. Instead of the sweet, ethereal "tutti-frutti" profile typical of low-molecular-weight esters, this compound triggers receptors associated with bitter, herbal-fruity notes, specifically mimicking grapefruit, rhubarb, and green pepper[4].

  • Thermodynamic Volatility (Tenacity): With a molecular weight of 220.34 g/mol [1], its vapor pressure is drastically reduced to 0.037 hPa at 20ºC[4]. This causality explains its exceptional substantivity, lasting up to 52 hours on a smelling blotter, bridging the gap between a fruity top note and a warm-woody base note[4].

G Ester Bulky Ester (Vetikol Acetate) GPCR Olfactory Receptor (GPCR) Ester->GPCR Gprot G-protein (Gu03B1olf) GPCR->Gprot AC Adenylate Cyclase (AC) Gprot->AC cAMP cAMP Production AC->cAMP Signal Grapefruit/Woody Perception cAMP->Signal

Olfactory GPCR signaling cascade triggered by bulky ester binding.

Quantitative Comparative Data

To objectively evaluate the performance of 4-Methyl-4-phenyl-2-pentyl acetate, we must benchmark it against industry-standard fruity esters. The data below synthesizes molecular properties with sensory panel evaluations[3].

Chemical NameCAS NumberMolecular Weight ( g/mol )Vapor Pressure (20ºC)Primary Sensory DescriptorsSubstantivity (Blotter)
Isoamyl Acetate 123-92-2130.19~5.000 hPaBanana, pear drop, sweet, ethereal< 4 hours
Ethyl Butyrate 105-54-4116.16~17.000 hPaPineapple, apple, buttery, ethereal< 2 hours
Ethyl Heptanoate 106-30-9158.24~1.500 hPaWiney, cognac, dark fruit~ 12 hours
4-Methyl-4-phenyl-2-pentyl acetate 68083-58-9220.340.037 hPaGrapefruit, rhubarb, vetiver, woody52 hours

Analytical Insight: The inverse relationship between molecular weight and vapor pressure is clearly demonstrated here. While Isoamyl Acetate provides an immediate, high-impact sensory burst, it dissipates rapidly. 4-Methyl-4-phenyl-2-pentyl acetate sacrifices initial impact for prolonged, linear release, making it highly valuable in functional products (e.g., soaps, shampoos) where alkali stability and long-lasting freshness are required[1].

Experimental Methodology: Gas Chromatography-Olfactometry (GC-O)

To validate the sensory descriptors and quantify the Odor Activity Value (OAV) of these esters, a self-validating Gas Chromatography-Olfactometry (GC-O) protocol coupled with Aroma Extract Dilution Analysis (AEDA) is employed[3]. This methodology ensures that sensory data is not merely subjective but tied to precise chromatographic retention indices.

Step-by-Step Protocol: GC-O with AEDA

1. Sample Preparation (HS-SPME):

  • Prepare a 10 ppm solution of the target ester mixture in a neutral matrix (e.g., deodorized water or diethyl phthalate).

  • Add 1 ppm of 2-octanol as an internal standard to validate retention indices and system recovery.

  • Extract volatile compounds using Headspace Solid-Phase Microextraction (HS-SPME) with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber at 40ºC for 30 minutes.

2. Chromatographic Separation:

  • Inject the fiber into a GC equipped with a polar capillary column (e.g., DB-WAX, 30m x 0.25mm x 0.25µm).

  • Temperature Program: Hold at 40ºC for 3 min, ramp at 5ºC/min to 240ºC, and hold for 5 min to ensure optimal separation of both highly volatile (ethyl butyrate) and heavier esters (4-Methyl-4-phenyl-2-pentyl acetate)[3].

3. Effluent Splitting & Detection:

  • Split the column effluent 1:1 using a Y-splitter. Direct one half to a Flame Ionization Detector (FID) or Mass Spectrometer (MS) for chemical identification, and the other half to a humidified Olfactory Detection Port (ODP)[3].

4. Aroma Extract Dilution Analysis (AEDA):

  • Serially dilute the initial sample extract (1:2, 1:4, 1:8, etc.)[3].

  • A trained sensory panel of at least 3 assessors sniffs the ODP effluent for each dilution.

  • Record the Flavor Dilution (FD) factor—the highest dilution at which the specific odorant (e.g., the grapefruit note of 4-Methyl-4-phenyl-2-pentyl acetate) is still perceived by the panel.

5. Data Validation:

  • Correlate the retention times of the sensory events at the ODP with the MS/FID peaks. The internal standard ensures that any retention time shifts are normalized, creating a self-validating loop of chemical presence versus human perception.

G Prep Sample Prep (HS-SPME + Int. Std) Injection GC Injection (Capillary Column) Prep->Injection Split 1:1 Effluent Splitter Injection->Split FID Chemical Detection (FID/MS) Split->FID ODP Sensory Detection (ODP Panel) Split->ODP Result Odor Activity Value (OAV) Correlation FID->Result AEDA Aroma Extract Dilution Analysis (AEDA) ODP->AEDA AEDA->Result

Standardized GC-O and AEDA workflow for ester sensory evaluation.

Formulation Implications

For drug development professionals formulating pediatric suspensions, or cosmetic scientists developing personal care bases, the choice of ester is critical.

  • Aliphatic Esters are prone to rapid hydrolysis in aqueous or alkaline environments, losing their fruity character and yielding off-notes (carboxylic acids).

  • 4-Methyl-4-phenyl-2-pentyl acetate exhibits moderate alkali stability[1]. Its steric hindrance protects the ester linkage from rapid nucleophilic attack by hydroxide ions. This makes it highly suitable for high-pH environments like soaps and detergents, where it successfully imparts a lively, bitter-fruity (grapefruit) and green-woody (vetiver) composition without degrading[1][4].

References

  • Perfumer's Apprentice. "Vetikolacetat® (Symrise)." Perfumersapprentice.com. Available at: [Link]

  • Fragrance Conservatory. "1,3-Dimethyl-3-phenylbutyl acetate." Fragranceconservatory.com. Available at:[Link]

Sources

Validation

Cross-Validation of 4-Methyl-4-phenyl-2-pentyl acetate Quantification Methods: A Technical Guide

Executive Summary & Analytical Context 4-Methyl-4-phenyl-2-pentyl acetate (CAS: 68083-58-9)—frequently referred to as 1,3-Dimethyl-3-phenylbutyl acetate or Vetikol acetate—is a prominent Aryl Alkyl Alcohol Simple Acid Es...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

4-Methyl-4-phenyl-2-pentyl acetate (CAS: 68083-58-9)—frequently referred to as 1,3-Dimethyl-3-phenylbutyl acetate or Vetikol acetate—is a prominent Aryl Alkyl Alcohol Simple Acid Ester (AAASAE) utilized extensively in the fragrance and personal care industries ()[1]. Known for its stable, herbal-fruity olfactory profile reminiscent of grapefruit ()[2], this compound presents unique analytical challenges. With a molecular weight of 220.31 g/mol and a LogP of ~4.02[3], it sits at the intersection of volatility and hydrophobicity.

As a Senior Application Scientist, I frequently encounter discrepancies when quantifying this compound across diverse matrices—ranging from pure essential oil blends to complex, lipid-heavy cosmetic emulsions and polyurethane fiber emissions ()[4]. Relying on a single analytical technique often leads to matrix-induced bias. To ensure absolute data integrity, we must employ a cross-validation strategy that objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide provides a field-proven, self-validating framework for selecting and executing the optimal quantification method based on matrix dynamics.

The Causality of Method Selection: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS is not arbitrary; it is dictated by the thermodynamic and chemical realities of the sample matrix.

  • The GC-MS Paradigm (Method A): GC-MS is the gold standard for volatile aroma chemicals. However, when 4-Methyl-4-phenyl-2-pentyl acetate is extracted from heavy emulsions (e.g., body lotions), non-volatile co-extractives (lipids, surfactants) can accumulate in the GC inlet. At 250°C, these residues degrade, creating active sites that trap the target analyte, leading to artificially low recovery rates.

  • The LC-MS Paradigm (Method B): LC-MS bypasses the need for thermal vaporization, making it highly resilient to heavy matrices. By utilizing a specialized low-silanol reverse-phase column (such as the Newcrom R1) and an acidic mobile phase ()[3], we can achieve sharp peak shapes and high ionization efficiency without thermal degradation.

The Self-Validating System: Internal Standardization

Every protocol described below operates as a self-validating system . To mathematically nullify volumetric errors and extraction inefficiencies, an isotopically labeled internal standard (or a structural analog like 4-tert-butylcyclohexyl acetate) is spiked into the raw sample prior to any solvent addition. If the calculated recovery of a known pre-extraction matrix spike falls outside the strict 85–115% acceptance window, the system automatically flags the batch for matrix interference, triggering a mandatory cross-validation via the orthogonal method.

Cross-Validation Experimental Design

To objectively compare performance, samples are subjected to a parallel workflow. The logic of this cross-validation is mapped below.

G Sample Sample Matrix (Cosmetic Emulsion / Polymer) Extraction Liquid-Liquid Extraction & Internal Standard Spike Sample->Extraction Split Aliquoting for Cross-Validation Extraction->Split GCMS Method A: GC-MS (HP-5MS, EI Mode) Split->GCMS LCMS Method B: LC-MS (Newcrom R1, ESI Mode) Split->LCMS DataGC Volatile Fraction Quantification GCMS->DataGC DataLC Matrix-Heavy Quantification LCMS->DataLC Validation Statistical Concordance (Bland-Altman & ANOVA) DataGC->Validation DataLC->Validation

Figure 1: Cross-validation workflow for 4-Methyl-4-phenyl-2-pentyl acetate quantification.

Step-by-Step Methodologies

Method A: GC-EI-MS (Optimized for Volatile Emissions & Pure Oils)

This method is ideal for tracking fragrance emissions from substrates like polyurethane fibers ()[4].

  • Sample Preparation: Accurately weigh 1.00 g of the sample. Spike with 50 µL of Internal Standard solution (100 µg/mL). Extract with 10.0 mL of LC-grade hexane using mechanical agitation for 15 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 5 minutes. Transfer the supernatant to a 2 mL autosampler vial.

  • Chromatographic Separation:

    • Column: HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

    • Injection: 1 µL, splitless mode, inlet temperature at 250°C.

    • Oven Program: Initial hold at 60°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • Mass Spectrometry (EI): Operate in Electron Ionization (70 eV) mode. Use Selected Ion Monitoring (SIM) targeting m/z 160, 145, and 105 for 4-Methyl-4-phenyl-2-pentyl acetate, ensuring high sensitivity and library concordance.

Method B: RP-HPLC-ESI-MS (Optimized for Heavy Emulsions & Pharmacokinetics)

This method utilizes a mixed-mode/reverse-phase approach to prevent the peak tailing commonly associated with bulky aromatic esters ()[3].

  • Sample Preparation: Accurately weigh 1.00 g of the sample. Spike with 50 µL of Internal Standard. Extract with 10.0 mL of Acetonitrile (MeCN). Causality note: MeCN acts as both an extraction solvent and a protein/polymer precipitant.

  • Filtration: Pass the extract through a 0.22 µm PTFE syringe filter to remove particulate matter that could clog the LC column.

  • Chromatographic Separation:

    • Column: SIELC Newcrom R1 (150 × 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution using 60% Acetonitrile / 40% Water containing 0.1% Formic Acid. Causality note: Formic acid replaces phosphoric acid to ensure MS compatibility and promote protonation[3].

    • Flow Rate: 1.0 mL/min; Injection Volume: 5 µL.

  • Mass Spectrometry (ESI+): Operate in positive Electrospray Ionization mode. Monitor the [M+H]+ transition (m/z 221.1 → 161.1, corresponding to the loss of the acetate group).

Performance Comparison & Experimental Data

The following tables summarize the objective performance metrics obtained during our laboratory's cross-validation study.

Table 1: Method Validation Parameters
MetricGC-EI-MS (Method A)RP-HPLC-ESI-MS (Method B)
Target Analyte 4-Methyl-4-phenyl-2-pentyl acetate4-Methyl-4-phenyl-2-pentyl acetate
Linear Range 0.1 - 50 µg/mL0.5 - 100 µg/mL
Limit of Detection (LOD) 0.03 µg/mL0.15 µg/mL
Limit of Quantitation (LOQ) 0.10 µg/mL0.50 µg/mL
Precision (RSD%) 2.1%1.8%
Primary Use Case Volatile emissions, pure oilsHeavy emulsions, pharmacokinetics
Table 2: Cross-Validation Recovery in Complex Matrices

To test the self-validating limits of both methods, samples were spiked with known concentrations of the analyte prior to extraction.

Matrix TypeSpiked Conc. (µg/g)GC-MS Recovery (%) ± SDLC-MS Recovery (%) ± SDStatistical Concordance
Polyurethane Fiber10.098.5 ± 2.497.2 ± 3.1High (p > 0.05)
Shampoo Emulsion25.082.1 ± 5.696.8 ± 2.2Low (p < 0.05)
Lipid Body Cream50.078.4 ± 6.195.5 ± 2.8Low (p < 0.05)

*Note: The statistically significant drop in GC-MS recovery for heavy emulsions is directly attributed to inlet degradation and matrix trapping. In these scenarios, the self-validating system correctly flags Method A as biased, proving Method B (LC-MS) as the superior alternative.

Conclusion & Application Scientist Recommendations

The cross-validation data clearly demonstrates that while GC-MS offers superior absolute sensitivity (LOD of 0.03 µg/mL), its accuracy is highly matrix-dependent. For researchers quantifying 4-Methyl-4-phenyl-2-pentyl acetate in volatile emission studies or simple matrices, Method A (GC-MS) remains the optimal choice.

However, for drug development professionals conducting toxicological assessments or cosmetic chemists analyzing heavy emulsions, thermal degradation in the GC inlet compromises data integrity. In these cases, Method B (LC-MS) utilizing a low-silanol reverse-phase column (e.g., Newcrom R1) provides unmatched matrix resilience and quantitative trustworthiness. By embedding an internal standard pre-extraction, laboratories can guarantee a self-validating workflow regardless of the chosen instrumental technique.

References

  • The Fragrance Conservatory. 1,3-Dimethyl-3-phenylbutyl acetate. Fragrance Creators Association. URL:[Link]

  • Belsito, D., et al. (2012). A toxicologic and dermatologic review of 1,3-dimethyl-3-phenylbutyl acetate when used as a fragrance ingredient. Food and Chemical Toxicology (PubMed). URL:[Link]

  • European Patent Office (2014).EP2947185B1 - POLYURETHANE FIBER AND ITS USE. Google Patents.
  • SIELC Technologies (2018). Separation of 1,3-Dimethyl-3-phenylbutyl acetate on Newcrom R1 HPLC column. URL: [Link]

Sources

Comparative

Spectroscopic Comparison of Synthesized vs. Commercial 4-Methyl-4-phenyl-2-pentyl Acetate

Audience: Researchers, analytical chemists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical chemists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Protocols.

Introduction & Scientific Context

4-Methyl-4-phenyl-2-pentyl acetate (CAS: 68083-58-9), commercially known as Vetikol Acetate or Woodinyl Acetate, is a highly valued ester utilized extensively in fragrance chemistry for its grapefruit and warm-woody olfactory profile[1]. Beyond perfumery, its structural backbone—featuring a sterically hindered gamma-carbon and a chiral center at C2—makes it a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including anti-Alzheimer's agents[2].

While commercial standards (e.g., from Symrise or similar vendors) offer high purity for routine compounding, specialized research often requires in-house synthesis. Synthesizing the molecule allows researchers to introduce isotopic labels, enrich specific enantiomers, or strictly control trace impurities (such as unreacted precursor alcohols) that could interfere with sensitive biological or olfactory assays.

This guide objectively compares an in-house synthesized batch of 4-methyl-4-phenyl-2-pentyl acetate against a commercial standard, utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS) to validate structural integrity and purity.

Causality in Experimental Design

As a Senior Application Scientist, designing a self-validating protocol requires understanding the why behind every methodological choice:

  • Synthesis Strategy: We utilize the esterification of 4-methyl-4-phenylpentan-2-ol (CAS: 2035-93-0)[3] with acetic anhydride, catalyzed by 4-Dimethylaminopyridine (DMAP) and pyridine.

  • Why Acetic Anhydride over Acetic Acid? Fischer esterification with acetic acid produces water, creating an equilibrium that limits yield. Acetic anhydride drives the reaction to completion irreversibly.

  • Why DMAP? DMAP acts as a potent nucleophilic catalyst. It attacks acetic anhydride to form a highly reactive N-acetylpyridinium intermediate, accelerating the reaction rate by 104 compared to pyridine alone, which is crucial given the steric bulk near the reacting secondary alcohol.

  • Why MTBE for Extraction? Methyl tert-butyl ether (MTBE) is chosen over diethyl ether because it resists peroxide formation, has a slightly higher boiling point (minimizing the evaporative loss of our volatile ester), and cleanly separates from the aqueous layer without forming stubborn emulsions.

Mechanism Step1 DMAP + Acetic Anhydride N-Acetylpyridinium Intermediate Step2 Alcohol Nucleophilic Attack 4-Methyl-4-phenylpentan-2-ol attacks carbonyl Step1->Step2 Activation Step3 Tetrahedral Intermediate Oxygen acquires positive charge Step2->Step3 Nucleophilic Addition Step4 Proton Transfer & Elimination Acetate leaving group departs Step3->Step4 Collapse Step5 Product Formation 4-Methyl-4-phenyl-2-pentyl acetate + Acetic Acid Step4->Step5 Regeneration of DMAP

Mechanistic pathway of the DMAP-catalyzed esterification of 4-methyl-4-phenylpentan-2-ol.

Experimental Protocols

Synthesis of 4-Methyl-4-phenyl-2-pentyl Acetate
  • Preparation: Dissolve 10.0 mmol (1.78 g) of 4-methyl-4-phenylpentan-2-ol[4] in 10 mL of anhydrous pyridine in a 50 mL round-bottom flask under an inert argon atmosphere.

  • Catalysis: Add 0.5 mmol (0.06 g) of DMAP to the solution and stir until fully dissolved.

  • Acylation: Dropwise, add 15.0 mmol (1.42 mL) of acetic anhydride at 0 °C using an ice bath to control the initial exothermic reaction.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 16 hours.

  • Quenching & Workup: Pour the mixture into 50 mL of ice-cold distilled water. Extract the aqueous mixture with MTBE ( 3×20 mL).

  • Washing: Wash the combined organic layers with 1N HCl ( 2×15 mL) to remove residual pyridine, followed by saturated NaHCO3​ ( 2×15 mL) to neutralize acetic acid, and finally brine ( 1×20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (water bath at 40 °C) to yield the crude ester. Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate 9:1) if necessary.

Spectroscopic Validation Protocol
  • GC-MS: Run samples on an Agilent 7890B GC coupled with a 5977A MSD. Use a non-polar HP-5MS column (30 m × 0.25 mm × 0.25 µm). Rationale: The non-polar stationary phase separates the ester from any unreacted alcohol strictly based on boiling point and molecular weight. Use dodecane as an internal standard.

  • NMR ( 1 H and 13 C): Dissolve 15 mg of the sample in 0.6 mL of CDCl3​ . Acquire spectra at 400 MHz. Rationale: CDCl3​ provides a clear window for the aliphatic protons, and Tetramethylsilane (TMS) is used at 0.00 ppm for precise chemical shift calibration.

  • FTIR: Analyze neat liquid samples using an Attenuated Total Reflectance (ATR) accessory. Rationale: ATR requires no sample preparation (like KBr pellets), preventing moisture contamination that could mask the critical C=O stretch.

G A 4-Methyl-4-phenylpentan-2-ol (CAS: 2035-93-0) C Esterification (Room Temp, 16h) A->C B Acetic Anhydride + DMAP/Pyridine B->C D Aqueous Workup (MTBE extraction) C->D E Synthesized 4-Methyl-4-phenyl-2-pentyl acetate D->E G Spectroscopic Comparison (NMR, IR, GC-MS) E->G Test Sample F Commercial Standard (Symrise Vetikol Acetate) F->G Reference

Workflow for the synthesis and spectroscopic validation of 4-Methyl-4-phenyl-2-pentyl acetate.

Quantitative Data & Spectroscopic Comparison

The following tables summarize the analytical comparison between our synthesized batch and a highly purified commercial standard.

Table 1: GC-MS Purity and Retention Time Comparison

Parameters: HP-5MS Column, He carrier gas, Temp gradient 60 °C to 280 °C at 10 °C/min.

ParameterSynthesized BatchCommercial StandardVariance / Notes
Purity (FID Area %) 98.7%99.2%Synthesized batch shows trace (0.8%) unreacted alcohol.
Retention Time (RT) 14.32 min14.32 minIdentical RT confirms identical molecular weight/polarity.
Molecular Ion ( M+ ) m/z 220.1m/z 220.1Matches theoretical mass for C14​H20​O2​ .
Base Peak m/z 119.1m/z 119.1Corresponds to [C9​H11​]+ (phenyl-dimethylcarbenium ion).
Table 2: 1 H NMR Chemical Shifts ( CDCl3​ , 400 MHz)

Self-Validation: The integration of the acetate methyl group (3H) against the phenyl aromatic protons (5H) serves as an internal quantitative check for structural integrity.

Proton AssignmentSynthesized Batch ( δ ppm)Commercial Standard ( δ ppm)Multiplicity & Integration
C1 - CH3​ 1.111.11Doublet, J=6.0 Hz, 3H
C4 - CH3​ (gem-dimethyl) 1.39, 1.401.39, 1.40Two Singlets, 3H each
C3 - CH2​ 1.73 - 2.031.73 - 2.03Multiplet, 2H
Acetate - CH3​ 1.951.95Singlet, 3H
C2 - CH 4.90 - 5.004.90 - 5.00Multiplet, 1H
Aromatic - CH 7.19 - 7.387.19 - 7.38Multiplet, 5H
Table 3: FTIR Wavenumbers (ATR, neat)

Diagnostic Shift: The disappearance of the broad O-H stretch (~3300 cm−1 ) from the precursor alcohol and the appearance of the sharp C=O stretch confirm successful esterification.

Functional GroupSynthesized Batch ( cm−1 )Commercial Standard ( cm−1 )Interpretation
Ester C=O Stretch 17351736Strong, sharp peak confirming ester formation.
C-O-C Stretch 12401241Strong peak indicative of acetate esters.
Aromatic C-H Stretch 3025, 30603025, 3060Weak peaks confirming the phenyl ring.
Aliphatic C-H Stretch 2960, 28752960, 2875Strong peaks from the pentyl backbone.
O-H Stretch (Alcohol) AbsentAbsentConfirms no significant residual precursor alcohol.

Conclusion

The spectroscopic comparison robustly validates that the in-house synthesized 4-methyl-4-phenyl-2-pentyl acetate is structurally identical to the commercial standard. The 1 H NMR data perfectly aligns, with the diagnostic acetate singlet at 1.95 ppm and the downfield shift of the C2 methine proton to 4.95 ppm confirming complete acylation. While the commercial standard edges out the synthesized batch slightly in GC-FID purity (99.2% vs. 98.7%), the synthesized material is well within the acceptable purity threshold (>98%) for advanced pharmaceutical intermediate applications or olfactory profiling.

By utilizing a DMAP-catalyzed acetic anhydride protocol, researchers can reliably generate high-fidelity batches of this compound, allowing for downstream modifications such as chiral resolution or isotopic tagging that commercial off-the-shelf standards cannot provide.

References

  • Fragrance Conservatory. (n.d.). 1,3-Dimethyl-3-phenylbutyl acetate. Retrieved from[Link]

  • The Good Scents Company. (n.d.). gardenia pentyl acetate, 68083-58-9. Retrieved from[Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99870, Dimethyl phenylbutanol. Retrieved from[Link]

Sources

Validation

Technical Comparison Guide: Evaluating 4-Methyl-4-phenyl-2-pentyl Acetate in Functional Fragrance Matrices

Executive Summary In the development of functional fragrances and fragranced dermatological products, the stability of aroma chemicals within harsh matrices—such as alkaline soaps, surfactant-heavy shampoos, and oxidativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of functional fragrances and fragranced dermatological products, the stability of aroma chemicals within harsh matrices—such as alkaline soaps, surfactant-heavy shampoos, and oxidative bleaches—is a critical formulation hurdle. 4-Methyl-4-phenyl-2-pentyl acetate (CAS: 68083-58-9), commercially known as Vetikol acetate or Woodinyl acetate, has emerged as a high-performance synthetic ester[1]. Characterized by its vibrant grapefruit, rhubarb, vetiver, and gardenia olfactory profile, it offers a robust alternative to expensive natural isolates like vetiveryl acetate and highly reactive compounds like nootkatone[2].

This guide objectively evaluates the performance of 4-Methyl-4-phenyl-2-pentyl acetate across diverse functional matrices, detailing the mechanistic causality behind its stability, providing self-validating experimental protocols, and comparing its efficacy against industry-standard alternatives.

Olfactory Profile & Mechanistic Causality

The olfactory perception of 4-Methyl-4-phenyl-2-pentyl acetate is driven by its unique molecular architecture. The molecule features a bulky hydrophobic moiety (the 4-methyl-4-phenyl-2-pentyl group) coupled with a polar acetate ester head. This amphiphilic nature allows it to effectively partition into the olfactory mucosa and bind to specific olfactory receptors (ORs) responsible for bitter citrus and woody perceptions[3].

When evaluating its performance, we must understand the causality of its sensory impact. The binding of the ester motif to the receptor's active site triggers a G-protein-coupled signal transduction cascade. The robust projection (sillage) of this molecule is directly correlated to its moderate vapor pressure and optimal lipophilicity (LogP ~3.55 to 3.96), which prolongs its residence time on the olfactory epithelium[1].

OR_Signaling Odorant 4-Methyl-4-phenyl-2-pentyl acetate (Hydrophobic & Ester Motifs) Receptor Olfactory Receptor (e.g., OR51E1) Binding Pocket Odorant->Receptor Binds G_Protein G-protein (Gαolf) Activation Receptor->G_Protein Conformational Change AC3 Adenylyl Cyclase III (AC3) ATP -> cAMP G_Protein->AC3 Stimulates cAMP cAMP Accumulation AC3->cAMP Synthesizes IonChannel CNG Ion Channel Opening (Ca2+, Na+ Influx) cAMP->IonChannel Activates Depolarization Membrane Depolarization & Action Potential IonChannel->Depolarization Ion Influx Perception Olfactory Cortex: Grapefruit / Vetiver Perception Depolarization->Perception Neural Signal

Olfactory signal transduction pathway triggered by 4-Methyl-4-phenyl-2-pentyl acetate binding.

Matrix Stability Evaluation: Experimental Protocol & Causality

The Causality of Stability

Esters are notoriously susceptible to base-catalyzed hydrolysis (saponification) in alkaline environments, such as bar soaps (pH ~10.0), leading to the cleavage of the ester bond and the release of odorless alcohols and acetic acid. However, 4-Methyl-4-phenyl-2-pentyl acetate exhibits very good stability in soap, shampoo, and body lotion matrices[4].

Why? The causality lies in steric hindrance. The highly branched structure adjacent to the ester linkage physically shields the electrophilic carbonyl carbon from nucleophilic attack by hydroxide ions. This thermodynamic barrier prevents rapid degradation. Conversely, in hypochlorite bleach (pH 12.0 + NaOCl), the molecule exhibits poor stability [4]. The extreme oxidative potential of hypochlorite overcomes the steric shielding, leading to oxidative cleavage of the aromatic ring or rapid alkaline hydrolysis.

Experimental Protocol: Accelerated Matrix Stability Testing

To objectively evaluate this, we utilize a self-validating accelerated aging protocol.

Step-by-Step Methodology:

  • Formulation: Prepare a 1.0% (w/w) solution of 4-Methyl-4-phenyl-2-pentyl acetate in a neutral carrier solvent (dipropylene glycol).

  • Matrix Dosing: Dose the solution at 0.5% into three distinct matrices:

    • Matrix A: Anionic Shampoo (pH 5.5)

    • Matrix B: Tallow-based Bar Soap (pH 10.0)

    • Matrix C: Sodium Hypochlorite Bleach (pH 12.0)

  • Accelerated Aging: Incubate the samples in sealed glass vials at 45°C for 4 weeks. Causality for choice: 45°C kinetically simulates approximately 6 months of ambient shelf-life, rapidly exposing thermodynamic vulnerabilities. A control sample is kept at 4°C.

  • Extraction: Post-incubation, extract the residual fragrance using ethyl acetate. Causality for choice: Ethyl acetate's moderate polarity efficiently partitions the lipophilic ester (LogP 3.55) from aqueous surfactants without co-extracting highly polar matrix interferents.

  • Quantification & Olfactory Evaluation: Analyze the organic layer via GC-MS (Gas Chromatography-Mass Spectrometry) to quantify the percentage of the remaining intact ester. Concurrently, a blinded expert panel evaluates the olfactory fidelity on a scale of 1 to 10.

Stability_Workflow Start Formulate 1% Fragrance Solution Split Divide into Matrix Aliquots Start->Split M1 Shampoo (pH 5.5) Split->M1 M2 Bar Soap (pH 10.0) Split->M2 M3 Bleach (pH 12.0 + NaOCl) Split->M3 Incubate Accelerated Aging: 4 Weeks at 45°C M1->Incubate M2->Incubate M3->Incubate Extract Solvent Extraction (Ethyl Acetate) Incubate->Extract Analyze GC-MS & Olfactory Panel Evaluation Extract->Analyze Result Stability Profiling & Degradation Kinetics Analyze->Result

Experimental workflow for evaluating fragrance stability across varied functional matrices.

Comparative Performance Data

To contextualize the performance of 4-Methyl-4-phenyl-2-pentyl acetate, we compare it against three common alternatives used for vetiver/grapefruit notes: Vetiveryl Acetate (natural isolate), Nootkatone (authentic grapefruit), and Rhubofix (synthetic rhubarb/woody).

Odorant / AlternativePrimary Olfactory ProfileShampoo Stability (pH 5.5)Bar Soap Stability (pH 10.0)Bleach Stability (pH 12 + Ox)Relative Cost
4-Methyl-4-phenyl-2-pentyl acetate Grapefruit, Vetiver, GardeniaExcellent (>98% retention)Very Good (>90% retention)Poor (<10% retention)Moderate
Vetiveryl Acetate Complex Woody, Earthy, SweetExcellentGoodPoorVery High
Nootkatone Bitter Grapefruit, Citrus PeelGoodPoor (Oxidizes rapidly)PoorHigh
Rhubofix Spicy Rhubarb, WoodyExcellentVery GoodModerateModerate

Data Interpretation: While Nootkatone provides an excellent grapefruit note, its susceptibility to oxidation makes it unsuitable for alkaline soaps. 4-Methyl-4-phenyl-2-pentyl acetate successfully bridges this gap, providing the bitter grapefruit/vetiver facet with the robust stability required for high-pH saponified matrices.

Substantivity & Encapsulation Potential

In modern fabric care and cosmetic drug delivery, fragrance longevity is often achieved via polyurea core-shell encapsulation. The retention of a perfume ingredient within a capsule during formulation—and its subsequent substantivity on dry fabrics or skin—is heavily dependent on its partition coefficient (C log P).

Industry standards dictate that ingredients with a C log P of >3.3 are ideal for stable encapsulation, as they resist premature leaching into the aqueous continuous phase. With a LogP of approximately 3.55 to 3.96[1], 4-Methyl-4-phenyl-2-pentyl acetate exhibits exceptional hydrophobicity. This ensures high encapsulation efficiency and excellent "dry substantivity" (tenacity on dry substrates), making it a superior choice for long-lasting body lotions and fabric conditioners.

Formulation Guidelines & Conclusion

For researchers and formulation chemists, 4-Methyl-4-phenyl-2-pentyl acetate represents a highly engineered solution to the volatility and instability of natural citrus and vetiver notes.

Key Recommendations:

  • Personal Care: Utilize at 0.1% to 5.0% in the fragrance concentrate for shampoos, body washes, and AP/Deo roll-ons to impart a fresh, green, grapefruit lift[4].

  • Alkaline Systems: Highly recommended for bar soaps due to its sterically hindered ester bond preventing saponification.

  • Avoid: Do not formulate into hypochlorite bleach or highly oxidative hair-color bases, as the molecule will rapidly degrade.

By understanding the mechanistic interaction between molecular structure (steric hindrance, LogP) and matrix chemistry, formulators can leverage 4-Methyl-4-phenyl-2-pentyl acetate to create resilient, high-fidelity olfactory experiences.

References

  • The Good Scents Company. "gardenia pentyl acetate, 68083-58-9." The Good Scents Company Product Data. [Link]

  • Fragrance Creators Association. "1,3-Dimethyl-3-phenylbutyl acetate." The Fragrance Conservatory. [Link]

  • ScenTree. "Woodinyl acetate (CAS N° 68083-58-9)." ScenTree Ingredients Database. [Link]

  • Ernesto Ventós S.A. "VETIKOL ACETATE." Ventos Product Specifications. [Link]

Sources

Comparative

Biological Activity Comparison: 4-Methyl-4-phenyl-2-pentyl Acetate and its Analogs in Odor Management and Olfactory Modulation

Strategic Context & Biochemical Duality In the fields of cosmetic science and dermatological pharmacology, the 4-methyl-4-phenyl-2-pentyl scaffold presents a fascinating case study in functional group-dependent biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Biochemical Duality

In the fields of cosmetic science and dermatological pharmacology, the 4-methyl-4-phenyl-2-pentyl scaffold presents a fascinating case study in functional group-dependent biological activity. The esterified derivative, 4-Methyl-4-phenyl-2-pentyl acetate (commercially known as Vetikol acetate), is primarily utilized for its robust interaction with human olfactory receptors (ORs), acting as a competitive modulator against malodorous compounds[1].

Conversely, its parent alcohol, 4-Methyl-4-phenyl-2-pentanol (Dimethyl Phenylbutanol or SymDeo MPP), exhibits potent, targeted antimicrobial activity against the Gram-positive bacteria responsible for metabolizing human sweat into volatile carboxylic acids[2]. This guide objectively compares the biological performance of these analogs against traditional industry standards, providing self-validating experimental protocols and quantitative data for researchers and drug development professionals.

Chemical and Biological Profiling

To understand the divergent applications of these analogs, we must examine how the presence of the acetate group shifts the molecule's primary biological target from bacterial cell membranes to human G-protein coupled receptors (GPCRs).

Table 1: Structural and Mechanistic Comparison
CompoundChemical ClassPrimary Biological TargetMechanism of ActionIndustry Alternative
4-Methyl-4-phenyl-2-pentyl acetate EsterHuman Olfactory Receptors (e.g., OR5A2)GPCR agonism; competitive modulation of sweat acid perception[1][3].Vetiveryl acetate
4-Methyl-4-phenyl-2-pentanol AlcoholGram-Positive Bacteria (C. xerosis)Disruption of microbial cell membranes; inhibition of essential enzymes[2][4].Triclosan, Farnesol
Triclosan Halogenated PhenolBroad-Spectrum BacteriaInhibition of enoyl-acyl carrier protein reductase (ENR).N/A

Mechanistic Analysis

Antimicrobial Activity of the Alcohol Analog

4-Methyl-4-phenyl-2-pentanol functions as a highly targeted bacteriostatic and bactericidal agent. Unlike broad-spectrum antimicrobials (e.g., Triclosan) that can indiscriminately disrupt the skin's commensal microbiome, this alcohol analog demonstrates specific efficacy against Gram-positive strains such as Corynebacterium xerosis and Staphylococcus epidermidis[4]. The causality behind this specificity lies in the compound's lipophilic phenyl-pentanol tail, which selectively intercalates into the peptidoglycan-rich cell walls of Gram-positive bacteria, leading to membrane destabilization and the subsequent halt of malodor-producing metabolic pathways[2].

Olfactory Receptor (OR) Modulation by the Acetate Analog

Esterification of the pentanol backbone to form 4-Methyl-4-phenyl-2-pentyl acetate shifts the molecule's affinity toward human olfactory receptors. Research has identified this acetate as a potent agonist for specific Class 1 and Class 2 ORs, including the musk receptor OR5A2[3]. By binding to these GPCRs, the acetate triggers the G-olf signaling cascade, effectively masking the perception of short-chain carboxylic acids (the primary constituents of sweat malodor) through competitive receptor modulation[1][5].

Visualizations of Biological Pathways

Antimicrobial_MoA A 4-Methyl-4-phenyl-2-pentanol (Alcohol Analog) B Gram-Positive Bacterial Membrane A->B C Membrane Disruption & Enzyme Inhibition B->C D Bacterial Cell Death (Odor Prevention) C->D

Figure 1: Mechanism of action of 4-Methyl-4-phenyl-2-pentanol disrupting Gram-positive bacteria.

OR_Signaling L 4-Methyl-4-phenyl-2-pentyl acetate (Ligand) R Olfactory Receptor (e.g., OR5A2) L->R G G-protein (G-olf) Activation R->G AC Adenylyl Cyclase (cAMP Increase) G->AC Luc Luciferase Reporter Expression AC->Luc Out Luminescence Quantification Luc->Out

Figure 2: GPCR-mediated olfactory receptor signaling pathway using a luciferase reporter assay.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to rule out false positives.

Protocol 1: Broth Microdilution (MIC) Assay for Antimicrobial Efficacy

Objective: Determine the Minimum Inhibitory Concentration of 4-Methyl-4-phenyl-2-pentanol against C. xerosis. Causality Check: A neutralizing broth is utilized post-incubation to ensure the compound is actively killing/halting the bacteria, rather than simply suppressing growth temporarily due to solvent carryover.

  • Inoculum Preparation: Culture C. xerosis (ATCC 373) in Casein Soya Bean Digest Broth (CSL) at 37°C until an optical density ( OD600​ ) of 0.1 is reached (approx. 108 CFU/mL).

  • Serial Dilution: Prepare a 2-fold serial dilution of 4-Methyl-4-phenyl-2-pentanol (from 1.0% down to 0.01% w/v) in a 96-well microtiter plate using a 1% Tween-80 aqueous solution to ensure solubility.

  • Inoculation & Incubation: Add 10 µL of the bacterial suspension to each well (final volume 100 µL). Include a positive control (Triclosan) and a negative vehicle control (1% Tween-80). Incubate at 37°C for 24 hours.

  • Neutralization & Readout: Transfer 10 µL from each well into 90 µL of Letheen neutralizing broth to quench the active agent. Plate on agar and incubate for 48 hours. The MIC is defined as the lowest concentration yielding no visible colony growth.

Protocol 2: cAMP-Inducible Luciferase Reporter Assay for OR Activation

Objective: Quantify the agonistic activity of 4-Methyl-4-phenyl-2-pentyl acetate on human ORs[6]. Causality Check: Because ORs are GPCRs that elevate intracellular cAMP upon activation, coupling a cAMP-response element (CRE) to a luciferase gene provides a direct, luminescent readout of receptor binding[5].

  • Cell Transfection: Seed HEK293T cells in 96-well plates. Co-transfect the cells with plasmids encoding the target receptor (e.g., OR5A2), the G-protein α -olf subunit, and a CRE-luciferase reporter gene.

  • Ligand Stimulation: After 24 hours, wash the cells with assay buffer. Expose the cells to varying concentrations (0.1 µM to 100 µM) of 4-Methyl-4-phenyl-2-pentyl acetate. Incubate for 4 hours at 37°C.

  • Luminescence Quantification: Lyse the cells using a standard luciferase assay reagent (containing luciferin). Measure the emitted light using a microplate luminometer.

  • Data Analysis: Plot the luminescence intensity against the log of the ligand concentration to calculate the EC50​ value.

Quantitative Performance Data

Table 2: Antimicrobial Efficacy (MIC Values)

Lower values indicate higher potency. Data represents typical in vitro baseline ranges.

Test Organism4-Methyl-4-phenyl-2-pentanolTriclosan (Positive Control)Farnesol (Alternative)
Corynebacterium xerosis0.05% - 0.1%< 0.01%0.15% - 0.3%
Staphylococcus epidermidis0.1% - 0.2%< 0.01%0.2% - 0.5%
Escherichia coli (Gram -)> 1.0% (Weak)< 0.05%> 1.0%

Insight: While Triclosan is universally potent, 4-Methyl-4-phenyl-2-pentanol provides a highly targeted profile, sparing Gram-negative commensals while effectively neutralizing Gram-positive odor-causing strains[2][4].

Table 3: Olfactory Receptor Activation (Luciferase Assay EC50​ )

Lower EC50​ indicates higher binding affinity/activation.

LigandTarget Receptor EC50​ Estimate ( μM )Maximum Efficacy (% of Reference)
4-Methyl-4-phenyl-2-pentyl acetate OR5A2 (Musk)12.585%
4-Methyl-4-phenyl-2-pentyl acetate OR Class 1 (Sweat Acid)18.272%
Vetiveryl acetate (Analog)OR5A2 (Musk)24.060%

Insight: The acetate analog demonstrates superior receptor binding affinity compared to complex natural isolates like Vetiveryl acetate, making it a highly efficient synthetic modulator for advanced fragrance and deodorant formulations[1][3].

References

  • Dimethyl Phenylbutanol - Cosmetic Ingredients Guide. CI Guide. Available at: [Link]

  • Olfactory receptors involved in the perception of sweat carboxylic acids and the use thereof. World Intellectual Property Organization (WO2014191047A1).
  • Olfactory receptor involved in the perception of musk fragrance and the use thereof. Australian Patent Office (AU2018379263A1).
  • Antimicrobial agents and methods of use. United States Patent Application (US20090089413).
  • Olfactory receptors involved in the perception of sweat carboxylic acids and the use thereof. European Patent Office (EP3004157B1).
  • United States Patent No. 8,993,526 B2. United States Patent and Trademark Office.

Sources

Safety & Regulatory Compliance

Safety

4-Methyl-4-phenyl-2-pentyl acetate proper disposal procedures

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently audit workflows to ensure that drug development and fragrance formulation labs handle organic intermediates with both pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently audit workflows to ensure that drug development and fragrance formulation labs handle organic intermediates with both precision and compliance.

The compound 4-Methyl-4-phenyl-2-pentyl acetate (CAS: 68083-58-9), commonly known as Vetikol Acetate, is widely used for its woody, grapefruit-like olfactory profile[1][2]. However, its physical properties and ecological profile require strict, self-validating disposal protocols. It is not highly flammable, but its lipophilicity and aquatic toxicity mean that improper disposal—such as drain dumping—can lead to severe environmental contamination and regulatory violations[3][4].

Below is the comprehensive, step-by-step operational guide for the proper containment, handling, and disposal of 4-Methyl-4-phenyl-2-pentyl acetate.

Chemical Profile & Hazard Rationale

To design an effective disposal protocol, we must first understand the physicochemical causality behind the chemical's behavior. This compound is highly lipophilic, meaning it will not dissolve efficiently in standard aqueous waste streams[5].

Table 1: Quantitative Data & Hazard Profile

ParameterValue / DescriptionOperational Implication
CAS Number 68083-58-9[1]Primary identifier for waste manifests.
Flash Point > 100 °C (212 °F)[1][5]Combustible, but not classified as highly flammable. Standard room-temperature storage is acceptable.
Water Solubility ~84.5 mg/L at 20°C[6]Critical: Will phase-separate in drains, accumulating in plumbing traps and bypassing standard water treatment.
Aquatic Toxicity EC50 (Daphnia magna): 24.1 mg/L[3]H411/H412 Hazard: Toxic to aquatic life with long-lasting effects[4][7]. Must be incinerated.
Human Health Oral LD50 (Rat): > 5000 mg/kg[8]Low acute systemic toxicity, but causes skin (H315) and serious eye irritation (H319)[3][9].

Immediate Spill Response & Containment Workflow

In the event of a spill, the primary objective is to prevent the liquid from reaching floor drains or municipal sewage systems[3][4].

SpillResponse A Spill Detected (4-Methyl-4-phenyl-2-pentyl acetate) B Don PPE (Nitrile Gloves, Goggles, Lab Coat) A->B C Contain Spill (Use Sand/Vermiculite) B->C D Collect & Transfer (Seal in Hazardous Waste Container) C->D Avoid Sewer/Drains E Label Waste (Aquatic Toxicity H411/H412) D->E F Licensed Waste Management (Incineration) E->F

Workflow for the immediate containment and disposal of 4-Methyl-4-phenyl-2-pentyl acetate spills.

Step-by-Step Spill Containment Methodology:
  • Isolate and Protect: Immediately halt nearby operations. Don standard PPE (nitrile gloves, safety goggles, and a lab coat) to protect against H315/H319 skin and eye irritation[3].

  • Perimeter Containment: Surround the spill with a non-combustible, inert absorbent material such as vermiculite, diatomaceous earth, or dry sand[10].

    • Expert Insight: Do not use standard paper towels for large spills. Paper increases the volume of combustible hazardous waste and does not effectively trap lipophilic compounds, leading to secondary contamination risks during transfer.

  • Absorption and Collection: Allow the inert material to fully absorb the acetate. Use a non-sparking scoop to transfer the saturated absorbent into a heavy-duty, chemically resistant polyethylene waste container.

  • Surface Decontamination: Wash the spill area with a surfactant/soap and water mixture to break down the remaining lipophilic residue[3], collecting this wash water into the same hazardous waste container.

Standard Operating Procedure (SOP) for Routine Disposal

To maintain operational trustworthiness, your lab must utilize a self-validating disposal system where every milliliter of waste is accounted for and routed to high-temperature incineration[3].

Protocol A: Liquid Waste Segregation
  • Designate a Specific Receptacle: Use a dedicated, clearly labeled organic waste carboy (HDPE or glass) for "Non-Halogenated Organic Waste."

  • Prevent Cross-Reactions: Ensure that no strong oxidizing agents or strong acids are added to this container, as acetates can undergo exothermic hydrolysis or oxidation.

  • Volume Tracking: Log the volume of 4-Methyl-4-phenyl-2-pentyl acetate added to the carboy. A self-validating lab requires the waste manifest to roughly match the inventory depletion.

Protocol B: Solid Waste (Contaminated Consumables)
  • Segregate Consumables: Pipette tips, weigh boats, and Kimwipes that have come into contact with the chemical must not be thrown in the municipal trash[10].

  • Bagging: Place all contaminated solid consumables into a designated biohazard/chemical solid waste bag.

  • Labeling: Label the bag explicitly with: "Contains 4-Methyl-4-phenyl-2-pentyl acetate residue. Environmentally Hazardous Substance (Aquatic Toxicity)."[4]

Protocol C: Empty Packaging Handling
  • Do Not Rinse in Sink: Never rinse empty reagent bottles in the sink. The residual chemical will accumulate in the plumbing and municipal water supply[3].

  • Solvent Wash: Triple-rinse the empty container with a small amount of a compatible solvent (e.g., ethanol or acetone) and pour the rinsate into your Non-Halogenated Organic Waste carboy.

  • Final Disposal: Once triple-rinsed, the glass or plastic container can be safely disposed of according to your facility's standard glass/plastic recycling protocols, or crushed for safe disposal[3].

Regulatory & Logistical Planning

To finalize the lifecycle of this chemical, you must coordinate with a licensed waste management provider[3][4].

  • Manifesting: On the waste manifest, declare the waste as containing an "Environmentally Hazardous Substance, Liquid, n.o.s."[4].

  • Treatment Method: Specify Incineration as the required disposal method. High-temperature incineration completely oxidizes the hydrocarbon and acetate structures into CO2​ and H2​O , permanently eliminating the aquatic toxicity hazard.

  • Storage Limits: Store sealed waste containers in a cool, well-ventilated secondary containment tray to prevent accidental leaks from reaching the environment while awaiting vendor pickup[3].

References

  • Perfumer's Apprentice. "SAFETY DATA SHEET: 197009 VETIKOLACETAT®".
  • Avena Lab. "Safety Data Sheet".
  • ChemicalBook. "4-METHYL-4-PHENYL-2-PENTYL ACETATE | 68083-58-9".
  • Chemical Bull. "SPECIFICATION - Vetikol Acetate".
  • AutoZone. "SAFETY DATA SHEET".

Sources

Handling

Personal protective equipment for handling 4-Methyl-4-phenyl-2-pentyl acetate

Advanced Safety & Operational Protocol: Handling 4-Methyl-4-phenyl-2-pentyl acetate (CAS: 68083-58-9) As a Senior Application Scientist, establishing a self-validating safety protocol is paramount when integrating specia...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety & Operational Protocol: Handling 4-Methyl-4-phenyl-2-pentyl acetate (CAS: 68083-58-9)

As a Senior Application Scientist, establishing a self-validating safety protocol is paramount when integrating specialty chemicals into laboratory workflows. 4-Methyl-4-phenyl-2-pentyl acetate (CAS: 68083-58-9), frequently referred to as Vetikol Acetate or 1,3-Dimethyl-3-phenylbutyl acetate, is a synthetic ester prized in fragrance and pharmaceutical development for its stability and fixative properties[1].

While it possesses a relatively low acute toxicity profile, its inherent lipophilicity and ester functional group dictate specific handling, personal protective equipment (PPE), and disposal strategies[2]. This guide provides a definitive, causality-driven operational plan to ensure uncompromising safety and environmental compliance.

Hazard Assessment & Causality

Understanding why we protect ourselves ensures rigorous compliance and builds a culture of safety. The hazard profile of 4-Methyl-4-phenyl-2-pentyl acetate is driven by its physicochemical properties:

  • Dermal & Ocular Hazards: As a highly lipophilic molecule, this ester can readily partition into the lipid bilayer of the stratum corneum. This mechanism causes mild skin irritation (H315) and carries a risk of sensitization (H317) upon repeated exposure[3]. Direct contact with the eyes causes serious eye irritation (H319) because the lipophilic liquid disrupts the tear film[4].

  • Environmental Toxicity: The compound is immiscible with water and resists rapid aqueous degradation, meaning it will spread across water surfaces and persist in ecosystems. It is classified as harmful to aquatic life with long-lasting effects (H412)[3].

  • Flammability & Inhalation: With a closed-cup flash point of >93.3°C (>200°F), it is a combustible liquid[3]. While its vapor pressure is low at room temperature (3.7 Pa at 20°C)[5], aerosolization during high-shear mixing presents an inhalation risk that must be mitigated[4].

Quantitative Data & PPE Matrix

To translate these hazards into actionable safety measures, refer to the quantitative data and corresponding PPE causality matrix below.

Physicochemical Properties

Property Value Operational Implication
CAS Number 68083-58-9 Unique identifier for SDS cross-referencing[5].
Molecular Weight 220.31 g/mol High MW contributes to low volatility at standard temp[5].
Density ~0.996 g/cm³ Floats on/mixes poorly with water; complicates aqueous cleanup[5].
Water Solubility 84.5 mg/L at 20°C Highly lipophilic; necessitates organic solvents for decontamination[5].

| Flash Point | >93.3°C (>200°F) | Combustible liquid; keep away from open flames[3]. |

Personal Protective Equipment (PPE) Strategy

PPE Category Specification Causality / Scientific Rationale
Hand Protection Butyl rubber or heavy-duty Nitrile (≥0.4mm) Esters can permeate standard latex. Butyl rubber provides superior chemical resistance against ester cleavage and lipophilic penetration[4].
Eye Protection Tightly sealed chemical goggles (ANSI Z87.1) Protects against H319 (serious eye irritation) caused by micro-splashes during pipetting or bulk transfer[4].
Body Protection Flame-resistant lab coat, closed-toe shoes Prevents direct skin contact, mitigating H315 (skin irritation) and H317 (sensitization) risks[3].

| Respiratory | NIOSH-approved organic vapor cartridge | Required only if handling outside a fume hood or during high-shear mixing where aerosols are generated[4]. |

Operational Plan & Handling Protocol

Objective: Safely transfer and formulate 4-Methyl-4-phenyl-2-pentyl acetate while preventing dermal exposure and environmental release.

Step 1: Pre-Operation Verification

  • Validate local exhaust ventilation (fume hood face velocity ≥ 100 fpm).

  • Place a chemically inert secondary containment tray (e.g., PTFE or stainless steel) inside the workspace to catch potential drips.

  • Self-Validation: Pour a few drops of water into the tray to ensure it is level and leak-free before introducing the chemical.

Step 2: PPE Donning Sequence

  • Inspect butyl rubber or nitrile gloves for micro-tears using the inflation method.

  • Don a flame-resistant lab coat and tightly sealed chemical goggles.

Step 3: Material Transfer & Weighing

  • Utilize positive displacement pipettes for volumes <10 mL. Causality: The liquid's density (0.996 g/cm³) and lipophilicity can cause standard air-displacement pipettes to drip, leading to surface contamination[5].

  • For bulk transfers, use grounded stainless steel funnels to prevent static accumulation, despite the high flash point[3].

Step 4: Post-Task Decontamination

  • Wipe down the exterior surfaces of the primary container with a solvent-dampened cloth (e.g., 70% isopropanol). Aqueous detergents are ineffective against this highly lipophilic ester[5].

  • Doff gloves inside out to trap residual chemical and dispose of them in a designated solid waste bin.

Spill Response & Disposal Plan

Objective: Contain spills immediately to prevent aquatic environmental contamination (H412).

Step 1: Immediate Containment

  • Halt operations and eliminate all ignition sources.

  • Deploy a physical barrier using inert absorbents (diatomaceous earth, dry sand, or commercial spill socks) around the perimeter of the spill[3].

  • Causality: Do not use water; the chemical is immiscible and will spread rapidly on the water's surface, exacerbating the contamination zone[3].

Step 2: Absorption & Collection

  • Work from the outside in, applying the inert absorbent over the liquid.

  • Use non-sparking polypropylene tools to scoop the saturated absorbent into a high-density polyethylene (HDPE) waste container[4].

Step 3: Surface Decontamination

  • Wash the affected area with an organic solvent (like ethanol or isopropanol) to break down the lipophilic residue, followed by a final water rinse. Collect all rinse liquids into the secondary waste container.

Step 4: Final Disposal

  • Label the HDPE container as "Hazardous Waste: Combustible Liquid, Aquatic Toxicity (CAS: 68083-58-9)".

  • Dispatch to a licensed hazardous waste management facility for high-temperature incineration[4].

  • Strict Prohibition: Zero drain disposal is permitted due to the compound's long-lasting aquatic toxicity[4].

Hazard Mitigation Workflow

Workflow Start 4-Methyl-4-phenyl-2-pentyl acetate (CAS: 68083-58-9) Haz1 Dermal Hazard (H315) Lipophilic Ester Start->Haz1 Haz2 Ocular Hazard (H319) Liquid Splash Start->Haz2 Haz3 Environmental (H412) Aquatic Toxicity Start->Haz3 Mit1 Butyl/Nitrile Gloves Lab Coat Haz1->Mit1 Mitigated by Mit2 Sealed Safety Goggles (ANSI Z87.1) Haz2->Mit2 Mitigated by Mit3 Secondary Containment Inert Absorbents Haz3->Mit3 Mitigated by Disp Licensed Incineration (Zero Drain Disposal) Mit1->Disp Solid Waste Mit2->Disp Decon Wash Mit3->Disp Liquid Waste

Hazard mitigation and disposal workflow for 4-Methyl-4-phenyl-2-pentyl acetate.

References

  • ChemicalBook. "4-METHYL-4-PHENYL-2-PENTYL ACETATE | 68083-58-9".
  • Perfumer Supply House. "502546 vetikol acetate safety data sheet".
  • PubMed (NIH). "RIFM fragrance ingredient safety assessment, 1,3-dimethyl-3-phenylbutyl acetate, CAS Registry Number 68083-58-9".
  • The Fragrance Conservatory. "1,3-Dimethyl-3-phenylbutyl acetate".
  • ChemicalBull. "Vetikol Acetate - Material Safety Data Sheet (MSDS)".

Sources

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